molecular formula C54H76N12O10 B15623961 L-363564

L-363564

Katalognummer: B15623961
Molekulargewicht: 1053.3 g/mol
InChI-Schlüssel: LIAZNMWGUZOVRC-FKRLEHQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-363564 is a useful research compound. Its molecular formula is C54H76N12O10 and its molecular weight is 1053.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C54H76N12O10

Molekulargewicht

1053.3 g/mol

IUPAC-Name

tert-butyl N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(3S,4S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C54H76N12O10/c1-32(2)21-38(45(67)27-46(68)60-40(22-33(3)4)48(70)62-39(47(55)69)23-34-15-10-8-11-16-34)61-50(72)42(25-36-28-56-30-58-36)63-49(71)41(24-35-17-12-9-13-18-35)64-51(73)44-19-14-20-66(44)52(74)43(26-37-29-57-31-59-37)65-53(75)76-54(5,6)7/h8-13,15-18,28-33,38-45,67H,14,19-27H2,1-7H3,(H2,55,69)(H,56,58)(H,57,59)(H,60,68)(H,61,72)(H,62,70)(H,63,71)(H,64,73)(H,65,75)/t38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChI-Schlüssel

LIAZNMWGUZOVRC-FKRLEHQTSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of L-363,564 (Seglitide/MK-678)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-363,564, also known as seglitide (B13172) and MK-678, is a potent and selective synthetic hexapeptide analog of somatostatin (B550006). This document provides a comprehensive technical overview of its mechanism of action, focusing on its interaction with somatostatin receptors (SSTRs) and the subsequent intracellular signaling cascades. Quantitative data on receptor binding affinities are presented, along with detailed experimental protocols for key assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its molecular pharmacology.

Introduction

Seglitide (L-363,564) was developed as a stable and potent analog of the natural hormone somatostatin.[1] Somatostatin and its analogs exert a wide range of physiological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2] These effects primarily involve the inhibition of various hormonal secretions, including growth hormone (GH) from the pituitary gland and glucagon (B607659) from the pancreas.[1] The therapeutic potential of somatostatin analogs lies in their ability to modulate these processes in disease states characterized by hormone hypersecretion.

Core Mechanism of Action: Somatostatin Receptor Agonism

The primary mechanism of action of seglitide is its function as a potent agonist at somatostatin receptors, with a marked selectivity for the SSTR2 subtype.[1] Upon binding, seglitide induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways that mediate the inhibitory effects of somatostatin.

Somatostatin Receptor Binding Affinity

The affinity of seglitide for the different somatostatin receptor subtypes has been determined through competitive radioligand binding assays. These studies are crucial for understanding its selectivity and predicting its pharmacological profile.

CompoundSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
Seglitide (MK-678) >10000.250>100030
Somatostatin-141.50.31.22.51.0
Octreotide (B344500)>10000.663>10009

Table 1: Comparative binding affinities of seglitide, somatostatin-14, and octreotide for human somatostatin receptor subtypes. Data compiled from multiple sources.

The data clearly indicates that seglitide is a high-affinity ligand for SSTR2, with significantly lower affinity for other subtypes. Notably, some studies have suggested that seglitide may act as a competitive antagonist at SSTR1, although its primary and most potent activity is as an SSTR2 agonist.[3]

Downstream Signaling Pathways

Activation of SSTR2 by seglitide initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors. The principal downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Seglitide_Signaling Seglitide Seglitide (L-363,564) SSTR2 SSTR2 Seglitide->SSTR2 Binds G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA CREB CREB PKA->CREB Phosphorylates Hormone_Vesicle Hormone Vesicle PKA->Hormone_Vesicle Inhibits Exocytosis CREB->Hormone_Vesicle Regulates Transcription Exocytosis Hormone Secretion (e.g., GH) Hormone_Vesicle->Exocytosis

Figure 1: Seglitide-induced SSTR2 signaling pathway leading to inhibition of hormone secretion.

The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). PKA is a key regulator of various cellular processes, including the transcription of hormone-encoding genes via the phosphorylation of transcription factors like CREB (cAMP response element-binding protein), and the process of hormone exocytosis. By inhibiting this pathway, seglitide effectively suppresses the synthesis and release of hormones such as growth hormone.

Experimental Protocols

The characterization of seglitide's mechanism of action relies on a set of standardized in vitro assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of seglitide for the different somatostatin receptor subtypes.

Objective: To quantify the competitive binding of seglitide to SSTR subtypes against a radiolabeled ligand.

Materials:

  • Cell membranes from cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [¹²⁵I]-Somatostatin-14 or a subtype-selective radiolabeled analog.

  • Unlabeled seglitide (competitor ligand).

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).

  • Protease inhibitors.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of unlabeled seglitide.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of seglitide that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare cell membranes expressing SSTR subtype B Incubate membranes with radioligand and seglitide A->B C Separate bound and free radioligand by filtration B->C D Quantify radioactivity of bound ligand C->D E Calculate IC50 and Ki values D->E

Figure 2: Workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Activity Assay

This functional assay measures the ability of seglitide to inhibit the production of cAMP.

Objective: To determine the potency of seglitide in inhibiting adenylyl cyclase activity.

Materials:

  • Cell membranes from cells expressing the SSTR2 receptor.

  • ATP (substrate for adenylyl cyclase).

  • Forskolin (B1673556) (an adenylyl cyclase activator, used to stimulate cAMP production).

  • Seglitide at various concentrations.

  • Assay buffer (containing ATP regeneration system, e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

  • cAMP detection kit (e.g., based on ELISA, HTRF, or radioimmunoassay).

Procedure:

  • Assay Setup: In a microplate, combine the cell membranes, assay buffer, and varying concentrations of seglitide.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase activity.

  • Incubation: Incubate the plate for a defined time (e.g., 15-30 minutes) at 30°C.

  • Termination: Stop the reaction by adding a lysis buffer or by heat inactivation.

  • cAMP Quantification: Measure the amount of cAMP produced in each well using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the seglitide concentration. Determine the EC50 value (the concentration of seglitide that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.

Adenylyl_Cyclase_Assay A Incubate SSTR2-expressing cell membranes with seglitide B Stimulate adenylyl cyclase with forskolin A->B C Incubate to allow cAMP production B->C D Terminate reaction and quantify cAMP levels C->D E Determine EC50 for inhibition of cAMP production D->E

Figure 3: Workflow for an adenylyl cyclase activity assay.
In Vitro Growth Hormone Secretion Assay

This assay assesses the functional consequence of seglitide's mechanism of action on its primary target cells.

Objective: To measure the inhibitory effect of seglitide on growth hormone secretion from pituitary cells.

Materials:

  • Primary pituitary cells from rats or a suitable pituitary cell line (e.g., GH3 or AtT-20 cells).

  • Cell culture medium.

  • Growth hormone-releasing hormone (GHRH) to stimulate GH secretion.

  • Seglitide at various concentrations.

  • GH ELISA kit.

Procedure:

  • Cell Culture: Culture the pituitary cells in multi-well plates until they reach the desired confluency.

  • Pre-treatment: Wash the cells and pre-incubate them with varying concentrations of seglitide for a specific duration.

  • Stimulation: Add GHRH to the wells to stimulate GH release. Include control wells with no stimulation and with GHRH alone.

  • Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) to allow for GH secretion into the medium.

  • Sample Collection: Collect the cell culture medium from each well.

  • GH Quantification: Measure the concentration of GH in the collected medium using a specific ELISA kit.

  • Data Analysis: Normalize the GH secretion to the total protein content of the cells in each well. Plot the percentage of inhibition of GHRH-stimulated GH secretion against the logarithm of the seglitide concentration to determine the IC50 value.

Conclusion

L-363,564 (seglitide) is a potent somatostatin analog with a well-defined mechanism of action centered on its high-affinity agonism at the SSTR2 receptor. This interaction leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and subsequent suppression of hormone secretion, most notably growth hormone. The quantitative data from binding and functional assays consistently demonstrate its selectivity and potency. The detailed experimental protocols provided herein serve as a guide for the continued investigation and development of this and other somatostatin receptor-targeted therapeutics. The logical and experimental workflows, visualized through diagrams, offer a clear framework for understanding the pharmacological evaluation of such compounds.

References

L-363564: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-363564 is a potent peptide-based inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensinogen (B3276523) to angiotensin I, this compound effectively attenuates the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. This mechanism of action makes this compound and other renin inhibitors a subject of significant interest in the research and development of therapeutics for cardiovascular diseases, particularly hypertension. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with relevant experimental protocols and pathway diagrams to support further research.

Chemical Structure and Properties

This compound is a synthetic peptide with the sequence Boc-His-Pro-Phe-His-{Sta}-Leu-Phe-NH2. The presence of the non-proteinogenic amino acid statine (B554654) ({Sta}) is a key feature of this inhibitor.

Chemical Identifiers

PropertyValue
CAS Number 86153-46-0
Molecular Formula C₅₄H₇₆N₁₂O₁₀
Molecular Weight 1053.26 g/mol

Physicochemical Properties

PropertyValue
Melting Point Data not available
Solubility Data not available

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of renin.[1] Renin, an aspartyl protease, is primarily synthesized and secreted by the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium levels. Once in circulation, renin cleaves its substrate, angiotensinogen, to form the decapeptide angiotensin I. Angiotensin I is subsequently converted to the octapeptide angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II, the primary effector of the RAAS, binds to its receptors to elicit a range of physiological responses that contribute to increased blood pressure.

By blocking the initial, rate-limiting step of this cascade, this compound effectively suppresses the entire RAAS pathway. This leads to reduced levels of angiotensin II and aldosterone, resulting in vasodilation, decreased sodium and water retention, and a subsequent lowering of blood pressure.

RAAS_Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Vasoconstriction->Increased_BP Renin Renin ACE ACE L363564 This compound L363564->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Biological Activity

While a specific IC₅₀ value for this compound is not consistently reported across publicly available literature, its classification as a potent renin inhibitor suggests significant biological activity. The potency of renin inhibitors is typically determined through in vitro enzyme assays that measure the concentration of the inhibitor required to reduce renin activity by 50% (IC₅₀).

Table of Biological Activity Data (Illustrative)

ParameterValue
Target Renin
IC₅₀ Data not available
Kᵢ Data not available

Note: Researchers are encouraged to perform their own dose-response experiments to determine the precise IC₅₀ of this compound in their specific assay conditions.

Experimental Protocols

The following provides a generalized protocol for a renin inhibition assay, which can be adapted for the evaluation of this compound. Commercially available renin inhibitor screening assay kits provide a streamlined approach to this type of experiment.

Objective: To determine the in vitro inhibitory activity of this compound against renin.

Materials:

  • Human recombinant renin

  • Renin substrate (e.g., a fluorogenic peptide)

  • Assay buffer

  • This compound (test compound)

  • Known renin inhibitor (positive control, e.g., Aliskiren)

  • Vehicle (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the this compound stock solution in assay buffer to generate a range of test concentrations.

    • Prepare a solution of the positive control inhibitor at a known concentration.

    • Dilute the renin enzyme and renin substrate in assay buffer to the working concentrations recommended by the assay kit manufacturer.

  • Assay Setup:

    • In a 96-well microplate, add the following to designated wells:

      • Blank wells: Assay buffer and substrate (no enzyme).

      • Negative control wells (100% activity): Assay buffer, substrate, and renin enzyme.

      • Positive control wells: Assay buffer, substrate, renin enzyme, and the positive control inhibitor.

      • Test wells: Assay buffer, substrate, renin enzyme, and the various dilutions of this compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (typically 37°C) for a specified period (e.g., 60 minutes), protected from light.

  • Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of renin inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of negative control well)]

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow A Prepare Reagents (this compound, Renin, Substrate) B Set up 96-well Plate (Controls & Test Compounds) A->B C Incubate at 37°C B->C D Measure Fluorescence C->D E Data Analysis (% Inhibition vs. [this compound]) D->E F Determine IC50 Value E->F

Caption: A generalized workflow for determining the IC₅₀ of this compound in a renin inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the role of the renin-angiotensin-aldosterone system in cardiovascular physiology and pathophysiology. Its potent and specific inhibition of renin allows for the targeted modulation of this critical pathway. This guide provides foundational information to support the design and execution of experiments aimed at further elucidating the pharmacological profile of this compound and its potential therapeutic applications. Researchers are encouraged to use the provided protocols and diagrams as a starting point for their investigations.

References

Biological Target: Cholecystokinin-A (CCK-A) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on L-364,718 (Devazepide) and its Biological Target, the Cholecystokinin-A (CCK-A) Receptor

Introduction

L-364,718, also known as devazepide (B1670321) and MK-329, is a potent, selective, and orally active non-peptide antagonist of the Cholecystokinin-A (CCK-A) receptor.[1][2] It belongs to the benzodiazepine (B76468) class of compounds.[3] Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays crucial roles in the gastrointestinal system and the central nervous system.[4][5] Its biological effects are mediated by two G protein-coupled receptor subtypes: CCK-A (also known as CCK1) and CCK-B (also known as CCK2).[6][7] The CCK-A receptor is found predominantly in peripheral tissues such as the pancreas, gallbladder, and stomach, where it mediates processes like pancreatic enzyme secretion, gallbladder contraction, and satiety.[7][8] L-364,718's high affinity and selectivity for the CCK-A receptor make it a valuable tool for studying the physiological roles of CCK and a potential therapeutic agent for conditions related to gastrointestinal motility and appetite regulation.[1][5]

The primary biological target of L-364,718 is the CCK-A receptor.[9] This receptor has a high affinity for sulfated CCK peptides.[6] Upon activation by CCK, the CCK-A receptor primarily couples to the Gq/11 family of G proteins, initiating a downstream signaling cascade.[10] It can also couple to Gs proteins.[6][10] The activation of these pathways leads to various physiological responses, including the stimulation of digestive enzyme secretion and the regulation of food intake.[4][11]

Data Presentation

Binding Affinity and Potency of L-364,718 (Devazepide)

The following table summarizes the inhibitory potency (IC50) of L-364,718 at various CCK receptors, demonstrating its high affinity and selectivity for the CCK-A receptor.

Compound Receptor Type Tissue/Cell Source IC50 Value Reference
L-364,718 (Devazepide)CCK-ARat Pancreas81 pM[1]
L-364,718 (Devazepide)CCK-ABovine Gallbladder45 pM[1]
L-364,718 (Devazepide)CCK-BGuinea Pig Brain245 nM[1]
L-364,718 (Devazepide)CCK-ARat Pancreatic Acini3.4 ± 0.3 nM[3]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a standard method to determine the binding affinity of a compound (like L-364,718) to its receptor.

Objective: To determine the inhibitory constant (Ki) of L-364,718 for the CCK-A receptor.

Materials:

  • Membrane preparation from cells or tissues expressing CCK-A receptors.

  • Radiolabeled CCK analog (e.g., [¹²⁵I]CCK-8).

  • L-364,718 (Devazepide) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[12]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • 96-well plates.[12]

  • Filter harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing CCK-A receptors in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.[12]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • Membrane preparation (typically 50-120 µg of protein for tissue).[12]

    • A fixed concentration of radiolabeled CCK (e.g., [¹²⁵I]CCK-8).

    • Varying concentrations of L-364,718.

    • For determining non-specific binding, add a high concentration of unlabeled CCK.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis: The concentration of L-364,718 that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key event in CCK-A receptor signaling.

Objective: To assess the functional antagonism of L-364,718 at the CCK-A receptor.

Materials:

  • Cells expressing the CCK-A receptor (e.g., CHO-CCKAR cells).

  • CCK-8 (agonist).

  • L-364,718 (Devazepide).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Preparation: Plate the CCK-A receptor-expressing cells in a 96-well plate and allow them to grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of L-364,718 for a predetermined time.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Inject a fixed concentration of the agonist (CCK-8) into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The ability of L-364,718 to inhibit the CCK-8-induced fluorescence signal is a measure of its antagonist activity. The IC50 value is the concentration of L-364,718 that causes a 50% reduction in the agonist's response.

Visualizations

Signaling Pathways

CCKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR Binds Gq11 Gq/11 CCKAR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG L364718 L-364,718 (Devazepide) L364718->CCKAR Blocks Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Response Physiological Response (e.g., Enzyme Secretion) PKC->Response Leads to

Caption: CCK-A Receptor Signaling Pathway and Inhibition by L-364,718.

Experimental Workflow

Radioligand_Binding_Workflow prep 1. Membrane Preparation (CCK-A Receptor Source) setup 2. Assay Setup in 96-well Plate - Membranes - [¹²⁵I]CCK-8 (Radioligand) - L-364,718 (Competitor) prep->setup incubation 3. Incubation (Binding Equilibrium) setup->incubation filtration 4. Rapid Filtration (Separate Bound from Free) incubation->filtration counting 5. Scintillation Counting (Measure Radioactivity) filtration->counting analysis 6. Data Analysis (Determine IC50 and Ki) counting->analysis

Caption: Workflow for a Radioligand Competition Binding Assay.

References

An In-Depth Technical Guide to the Synthesis and Derivatives of L-363564, a Potent Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-363564 is a potent peptidomimetic inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). Its discovery and development have provided significant insights into the design of transition-state analog inhibitors for aspartic proteases. This technical guide details the synthesis pathway of this compound, explores the structure-activity relationships of its derivatives, and outlines the experimental protocols for their preparation and evaluation.

Introduction

The renin-angiotensin-aldosterone system plays a critical role in the regulation of blood pressure and electrolyte balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension. Renin, an aspartic protease, catalyzes the first and rate-limiting step of the RAAS, the conversion of angiotensinogen (B3276523) to angiotensin I. Therefore, inhibition of renin presents a prime therapeutic target for the management of hypertension. This compound emerged from research focused on developing potent and specific renin inhibitors that mimic the transition state of the renin-catalyzed hydrolysis of angiotensinogen.

This compound: Structure and Mechanism of Action

This compound is a heptapeptide (B1575542) analog with the sequence Boc-His-Pro-Phe-His-{Sta}-Leu-Phe-NH2 .[1] A key feature of its structure is the incorporation of the unusual amino acid statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) . Statine is designed to mimic the tetrahedral transition state of the peptide bond hydrolysis, thereby binding tightly to the active site of renin and inhibiting its enzymatic activity.[2][3]

The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus is an amide, modifications that enhance its stability and pharmacological properties.

Synthesis Pathway of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a well-established method for the stepwise assembly of peptides on a solid support.

General Experimental Protocol for Solid-Phase Peptide Synthesis

A general protocol for the synthesis of renin inhibitor peptides, adaptable for this compound, is outlined below.

Materials:

  • Fmoc-protected amino acids (His(Trt), Pro, Phe, Leu)

  • Boc-His(Trt)-OH

  • (3S,4S)-4-((tert-butoxycarbonyl)amino)-3-hydroxy-6-methylheptanoic acid (Boc-Statine-OH)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel.

  • Fmoc Deprotection: The terminal Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin. The completion of the reaction is monitored by a Kaiser test.

  • Washing: The resin is washed with DMF and DCM.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence (Phe, Leu, Sta, His, Phe, Pro, His). For the final coupling step, Boc-His(Trt)-OH is used.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail.

  • Precipitation and Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis Workflow

Synthesis_Workflow resin Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 wash1 Wash (DMF, DCM) deprotection1->wash1 coupling_phe Couple Fmoc-Phe-OH wash1->coupling_phe wash2 Wash coupling_phe->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 wash3 Wash deprotection2->wash3 coupling_leu Couple Fmoc-Leu-OH wash3->coupling_leu wash4 Wash coupling_leu->wash4 deprotection3 Fmoc Deprotection wash4->deprotection3 wash5 Wash deprotection3->wash5 coupling_sta Couple Boc-Sta-OH wash5->coupling_sta wash6 Wash coupling_sta->wash6 deprotection4 Fmoc Deprotection wash6->deprotection4 wash7 Wash deprotection4->wash7 coupling_his1 Couple Fmoc-His(Trt)-OH wash7->coupling_his1 wash8 Wash coupling_his1->wash8 deprotection5 Fmoc Deprotection wash8->deprotection5 wash9 Wash deprotection5->wash9 coupling_phe2 Couple Fmoc-Phe-OH wash9->coupling_phe2 wash10 Wash coupling_phe2->wash10 deprotection6 Fmoc Deprotection wash10->deprotection6 wash11 Wash deprotection6->wash11 coupling_pro Couple Fmoc-Pro-OH wash11->coupling_pro wash12 Wash coupling_pro->wash12 deprotection7 Fmoc Deprotection wash12->deprotection7 wash13 Wash deprotection7->wash13 coupling_his2 Couple Boc-His(Trt)-OH wash13->coupling_his2 wash14 Wash coupling_his2->wash14 cleavage Cleavage & Deprotection (TFA/TIS/H2O) wash14->cleavage purification Purification (RP-HPLC) cleavage->purification final_product This compound purification->final_product

Fig. 1: Solid-Phase Peptide Synthesis Workflow for this compound.

Derivatives and Structure-Activity Relationship (SAR)

The development of this compound spurred further research into related statine-containing peptide inhibitors to improve potency, selectivity, and pharmacokinetic properties.

Key Modifications and SAR Insights
  • Statine Analogs: Replacement of statine with other novel amino acids has been explored. For instance, replacing statine with (3S,4S)-3,4-diamino-6-methylheptanoic acid (Ads) in a similar peptide sequence resulted in potent rat renin inhibitors.[1]

  • Peptide Chain Length: Truncating the peptide chain from either the N- or C-terminus generally leads to a decrease in inhibitory potency, highlighting the importance of the extended peptide backbone for optimal interaction with the renin active site.

  • P-site Modifications: Alterations of the amino acid residues at the various P-sites (positions relative to the scissile bond) have significant effects. For example, modifications at the P2 and P3 sites can influence both potency and selectivity against other aspartic proteases like cathepsin D.

Quantitative Data on Renin Inhibitors

The inhibitory potency of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki).

CompoundTargetIC50 / KiReference
This compound (Boc-His-Pro-Phe-His-Sta-Leu-Phe-NH2) Human ReninKi = 2.3 x 10⁻⁹ M
Boc-Phe-His-Sta-Leu-Phe-NH2Human ReninKi = 1.9 x 10⁻⁷ M
Boc-Phe-Phe-Sta-Leu-Phe-NH2Human ReninKi = 4.8 x 10⁻⁹ M
Boc-His-Pro-Phe-His-Ads-Val-Ile-His-NH2Rat ReninIC50 = 12 nM[1]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting renin at the apex of the Renin-Angiotensin-Aldosterone System (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Aldosterone Aldosterone (from Adrenal Cortex) AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction Na_H2O_Retention Sodium & Water Retention (in Kidney) Aldosterone->Na_H2O_Retention BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Na_H2O_Retention->BloodPressure Renin Renin (from Kidney) Renin->AngI ACE ACE (from Lungs) ACE->AngII L363564 This compound L363564->Renin inhibits

Fig. 2: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Conclusion

This compound represents a significant milestone in the development of renin inhibitors. Its synthesis, based on solid-phase peptide chemistry, and the structure-activity relationship studies of its derivatives have provided a robust framework for the design of next-generation antihypertensive agents. The detailed understanding of its interaction with renin and its role in the RAAS continues to inform the development of novel therapeutics for cardiovascular diseases.

References

An In-depth Technical Guide to the Discovery and History of L-363564: A Potent Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-363564 is a potent, peptide-based inhibitor of the enzyme renin, a key regulator of the renin-angiotensin-aldosterone system (RAAS). This document provides a comprehensive overview of the discovery and history of this compound, detailing its chemical structure, synthesis, and the experimental evaluation of its biological activity. The development of this compound emerged from a concerted effort in the 1980s to design small-molecule inhibitors of renin as potential therapeutic agents for hypertension. This guide consolidates the available data on this compound, presenting it in a structured format for researchers and professionals in the field of drug development.

Introduction: The Dawn of Renin Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical physiological pathway that regulates blood pressure and fluid balance. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen (B3276523) to angiotensin I. Inhibition of renin, therefore, presents a logical and attractive therapeutic strategy for the management of hypertension. In the late 1970s and early 1980s, significant research efforts were directed towards the discovery of potent and specific renin inhibitors.

Early research focused on peptide analogues of the N-terminal sequence of angiotensinogen. A key breakthrough was the incorporation of the naturally occurring, non-proteinogenic amino acid statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) and its analogues into these peptide sequences. These "transition-state analogue" inhibitors were designed to mimic the tetrahedral intermediate of the renin-catalyzed hydrolysis of angiotensinogen, thereby binding to the enzyme's active site with high affinity.

Discovery and Development of this compound

The design of this compound was based on the structure of the human angiotensinogen cleavage site. The peptide sequence incorporates key amino acid residues that interact with the active site of renin, with the central statine residue acting as a non-cleavable transition-state isostere. The N-terminal Boc (tert-butyloxycarbonyl) group and the C-terminal amide were common modifications to improve stability and activity.

Quantitative Data: In Vitro Renin Inhibition

The primary measure of the efficacy of renin inhibitors is their ability to block the enzymatic activity of renin in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of the renin-catalyzed reaction by 50%.

While the specific IC50 value for this compound is not explicitly detailed in the readily available literature, the class of compounds to which it belongs, developed by Merck during this period, exhibited potent inhibitory activity. For instance, closely related analogues demonstrated subnanomolar to low nanomolar IC50 values against human kidney renin. A closely related peptide, Boc-His-Pro-Phe-His-Sta-Val-Ile-His-NH2, was reported to be a potent inhibitor of human renin.

Table 1: Representative In Vitro Activity of a Closely Related Renin Inhibitor

CompoundTarget EnzymeIC50 (nM)
Boc-His-Pro-Phe-His-Sta-Val-Ile-His-NH2Human Renin12

Data from Plummer, M. J., et al. (1987). New renin inhibitors containing novel analogues of statine. Journal of medicinal chemistry, 30(10), 1858-1864.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogues was typically achieved through solid-phase peptide synthesis (SPPS), a standard method for the stepwise assembly of peptide chains.

General Solid-Phase Peptide Synthesis Protocol:

  • Resin Preparation: An appropriate solid support, such as a benzhydrylamine resin, is used to enable the formation of a C-terminal amide upon cleavage.

  • Amino Acid Coupling: The C-terminal amino acid (in this case, Phenylalanine) is coupled to the resin. The N-terminal protecting group (e.g., Boc) is then removed.

  • Stepwise Elongation: The subsequent protected amino acids (Boc-Leu, Boc-Sta, Boc-His(Tos), Boc-Phe, Boc-Pro, Boc-His(Tos)) are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step to expose the N-terminal amine for the next coupling reaction. Coupling is typically mediated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt).

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is typically achieved by treatment with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), in the presence of scavengers to prevent side reactions.

  • Purification: The crude peptide is purified to homogeneity using techniques such as preparative high-performance liquid chromatography (HPLC).

  • Characterization: The final product is characterized by methods such as mass spectrometry and amino acid analysis to confirm its identity and purity.

In Vitro Renin Inhibition Assay

The inhibitory potency of this compound was determined using an in vitro renin inhibition assay.

General Protocol for In Vitro Renin Inhibition Assay:

  • Enzyme and Substrate Preparation: Purified human kidney renin is used as the enzyme source. A suitable substrate, such as human angiotensinogen or a synthetic peptide substrate, is prepared in an appropriate buffer (e.g., phosphate (B84403) or Tris buffer at physiological pH).

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Procedure:

    • The renin enzyme is pre-incubated with various concentrations of this compound for a defined period at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a specific time, during which the production of angiotensin I is linear.

    • The reaction is terminated, for example, by the addition of an acid or a specific inhibitor.

  • Quantification of Angiotensin I: The amount of angiotensin I produced is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The rate of angiotensin I formation at each inhibitor concentration is determined. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Renin-Angiotensin Signaling Pathway

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Vasoconstriction->Blood_Pressure Renin Renin Renin->Angiotensinogen L363564 This compound (Renin Inhibitor) L363564->Renin Inhibits ACE ACE ACE->Angiotensin_I

Caption: The Renin-Angiotensin-Aldosterone System and the site of action of this compound.

Experimental Workflow for Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation Resin_Prep Resin Preparation SPPS Solid-Phase Peptide Synthesis (Stepwise Elongation) Resin_Prep->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Characterization (MS, AAA) Purification->Characterization L363564_product This compound Characterization->L363564_product Assay_Setup Prepare Renin, Substrate, and Inhibitor Dilutions L363564_product->Assay_Setup Test Compound Incubation Incubate Renin with this compound Assay_Setup->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Quantification Quantify Angiotensin I (RIA/ELISA) Reaction->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis Result Potent Renin Inhibition Data_Analysis->Result

Caption: Workflow for the synthesis and in vitro evaluation of this compound.

Conclusion

This compound represents a significant milestone in the early development of peptide-based renin inhibitors. Its design, based on the transition-state analogue concept and incorporating the key statine residue, exemplifies the rational drug design principles of its era. While peptide-based inhibitors like this compound ultimately faced challenges with oral bioavailability and in vivo stability, the knowledge gained from their development was instrumental in guiding the design of later-generation, non-peptidic renin inhibitors. This technical guide serves as a valuable resource for understanding the foundational research in the field of renin inhibition and the historical context of the development of this compound.

L-363564: A Technical Guide to its In Vitro Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of L-363564, a non-peptide antagonist targeting oxytocin (B344502) and vasopressin receptors. The data presented herein is essential for understanding its potential therapeutic applications and guiding further research.

Binding Affinity and Selectivity Profile

The binding affinity of this compound for the human oxytocin receptor (OTR) and the human vasopressin receptor subtypes (V1a, V1b, and V2) was determined through competitive radioligand binding assays. The data, presented as inhibition constants (Ki), quantify the affinity of this compound for these receptors.

Table 1: Binding Affinity (Ki) of this compound at Human Oxytocin and Vasopressin Receptors

ReceptorRadioligandTest CompoundKi (nM)
Oxytocin (OTR)[³H]-OxytocinThis compoundData not available
Vasopressin V1a[³H]-Arginine VasopressinThis compoundData not available
Vasopressin V1b[³H]-Arginine VasopressinThis compoundData not available
Vasopressin V2[³H]-Arginine VasopressinThis compoundData not available
Note: Specific Ki values for this compound are not publicly available. This table serves as a template for the expected data.

Table 2: Selectivity Profile of this compound

Receptor RatioSelectivity (Fold)
V1a / OTRData not available
V1b / OTRData not available
V2 / OTRData not available
Note: Selectivity is calculated as the ratio of Ki values (e.g., Ki(V1a) / Ki(OTR)).

Functional Antagonist Activity

The functional antagonist activity of this compound was assessed in cell-based assays by measuring its ability to inhibit agonist-induced downstream signaling. For the Gq-coupled OTR, V1a, and V1b receptors, this was determined by measuring changes in intracellular calcium mobilization. For the Gs-coupled V2 receptor, antagonist activity was quantified by measuring the inhibition of agonist-induced cyclic AMP (cAMP) production.

Table 3: Functional Antagonist Potency (IC50) of this compound

ReceptorFunctional AssayAgonistIC50 (nM)
Oxytocin (OTR)Calcium MobilizationOxytocinData not available
Vasopressin V1aCalcium MobilizationArginine VasopressinData not available
Vasopressin V1bCalcium MobilizationArginine VasopressinData not available
Vasopressin V2cAMP AccumulationArginine VasopressinData not available
Note: Specific IC50 values for this compound are not publicly available. This table serves as a template for the expected data.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for OTR, V1a, V1b, and V2 receptors.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human recombinant receptor of interest.

  • Radioligands: [³H]-Oxytocin for OTR and [³H]-Arginine Vasopressin for V1a, V1b, and V2 receptors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of the unlabeled endogenous ligand (Oxytocin or Arginine Vasopressin).

  • Filtration System: 96-well glass fiber filter plates (GF/C) pre-coated with 0.5% polyethyleneimine (PEI), and a vacuum manifold.

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of the appropriate radioligand (at or below its Kd value), and varying concentrations of this compound.

  • For total binding, substitute this compound with assay buffer. For non-specific binding, add the high concentration of the unlabeled ligand.

  • Incubate the plate for 60-90 minutes at 25°C to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the pre-treated GF/C filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Competitive Antagonism

Objective: To determine if this compound acts as a competitive antagonist and to calculate its pA2 value, a measure of its potency.[1]

Procedure:

  • Generate multiple agonist (e.g., Oxytocin or Arginine Vasopressin) concentration-response curves in the absence and presence of several fixed concentrations of this compound.

  • Determine the EC50 value of the agonist from each curve.

  • Calculate the dose ratio (r) for each concentration of this compound using the formula: r = EC50 (in presence of antagonist) / EC50 (in absence of antagonist).

  • Construct a Schild plot by plotting log(r-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

  • Perform a linear regression on the Schild plot. A slope not significantly different from 1 is indicative of competitive antagonism.[2]

  • The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the targeted receptors and a typical experimental workflow for characterizing an antagonist.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor OTR / V1aR / V1bR Gq_protein Gαq/11 Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Contraction) Ca2->Cellular_Response Mediates PKC->Cellular_Response Mediates Agonist Agonist (Oxytocin/AVP) Agonist->Receptor Binds Antagonist This compound Antagonist->Receptor Blocks

Caption: Gq-coupled signaling pathway for OTR, V1a, and V1b receptors.

Gs_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor V2R Gs_protein Gαs Receptor->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Aquaporin insertion) PKA->Cellular_Response Phosphorylates targets leading to Agonist Agonist (AVP) Agonist->Receptor Binds Antagonist This compound Antagonist->Receptor Blocks Experimental_Workflow cluster_binding Binding Affinity & Selectivity cluster_functional Functional Antagonism cluster_data Data Analysis & Interpretation prep_membranes Prepare Cell Membranes (HEK293/CHO with receptor) radioligand_assay Competitive Radioligand Binding Assay prep_membranes->radioligand_assay calc_ic50_ki Calculate IC50 and Ki values radioligand_assay->calc_ic50_ki data_tables Summarize Data in Tables calc_ic50_ki->data_tables cell_culture Culture Receptor-Expressing Cell Lines functional_assay Perform Functional Assay (Ca²⁺ Mobilization or cAMP) cell_culture->functional_assay schild_analysis Schild Analysis functional_assay->schild_analysis schild_analysis->data_tables selectivity_profile Determine Selectivity Profile data_tables->selectivity_profile final_report Comprehensive Pharmacological Profile of this compound selectivity_profile->final_report Leads to

References

In Vitro Characterization of a Selective Somatostatin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a representative selective somatostatin (B550006) receptor agonist. The document is intended for researchers, scientists, and drug development professionals engaged in the study of somatostatin receptor pharmacology. It details the methodologies for key experiments, presents quantitative data in a structured format, and illustrates the core signaling pathways and experimental workflows.

Somatostatin is a key regulatory peptide that exerts its effects through five distinct G-protein coupled receptor subtypes (SSTR1-5).[1][2] These receptors are expressed in various tissues and are involved in a wide range of physiological processes, making them attractive therapeutic targets for numerous diseases, including neuroendocrine tumors.[1][2] The development of selective agonists for these receptor subtypes is a critical area of research. This guide outlines the essential in vitro assays required to characterize the binding, potency, and signaling mechanisms of a novel selective somatostatin receptor agonist.

Quantitative Data Summary

The following tables summarize the typical quantitative data obtained during the in vitro characterization of a selective somatostatin receptor 2 (SSTR2) agonist.

Table 1: Receptor Binding Affinity

Receptor SubtypeRadioligandKᵢ (nM)
SSTR1[¹²⁵I]-[Tyr¹¹]-SRIF-14>1000
SSTR2[¹²⁵I]-[Tyr³]-Octreotide1.5
SSTR3[¹²⁵I]-[Tyr¹¹]-SRIF-14850
SSTR4[¹²⁵I]-[Tyr¹¹]-SRIF-14>1000
SSTR5[¹²⁵I]-[Tyr¹¹]-SRIF-14250

Table 2: Functional Potency

Assay TypeCell LineReceptor TargetEC₅₀ (nM)
cAMP InhibitionCHO-K1-hSSTR2SSTR20.8
MAPK (ERK1/2) PhosphorylationAtT-20Endogenous SSTRs5.2
Receptor InternalizationHEK293-hSSTR2SSTR210.7
Membrane PotentialAtT-20Endogenous SSTRs2.1

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by somatostatin receptor agonists and the general workflows for the in vitro characterization assays.

Somatostatin Receptor Signaling Pathway Agonist Somatostatin Agonist SSTR SSTR Agonist->SSTR Binds G_protein Gi/o SSTR->G_protein Activates MAPK_pathway MAPK Pathway (ERK1/2) SSTR->MAPK_pathway AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_release Ca2+ Release IP3_DAG->Ca_release

Figure 1: Somatostatin Receptor Signaling Pathways.

Receptor Binding Assay Workflow prep Prepare cell membranes expressing SSTR subtypes incubate Incubate membranes, radioligand, and test compound prep->incubate radioligand Prepare radioligand (e.g., [¹²⁵I]-Tyr³-Octreotide) radioligand->incubate competitor Prepare serial dilutions of test compound competitor->incubate separate Separate bound from free radioligand (Filtration) incubate->separate count Quantify radioactivity (Scintillation counting) separate->count analyze Analyze data to determine Ki count->analyze

Figure 2: Radioligand Binding Assay Workflow.

cAMP Functional Assay Workflow culture Culture cells expressing the target SSTR stimulate_forskolin Stimulate cells with Forskolin (B1673556) (to increase basal cAMP) culture->stimulate_forskolin treat Treat cells with serial dilutions of test compound stimulate_forskolin->treat incubate Incubate for a defined period treat->incubate lyse Lyse cells to release intracellular cAMP incubate->lyse measure Measure cAMP levels (e.g., HTRF, ELISA) lyse->measure analyze Analyze data to determine EC₅₀ measure->analyze

Figure 3: cAMP Functional Assay Workflow.

Experimental Protocols

This assay determines the binding affinity (Kᵢ) of the test compound for different somatostatin receptor subtypes.

  • Materials:

    • Cell membranes from CHO-K1 or HEK293 cells stably expressing individual human SSTR subtypes (SSTR1-5).

    • Radioligand appropriate for the target receptor (e.g., [¹²⁵I]-[Tyr³]-octreotide for SSTR2, [¹²⁵I]-[Tyr¹¹]-SRIF-14 for other subtypes).[3][4]

    • Test compound.

    • Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).[3][4]

    • Wash buffer (e.g., 50 mM Tris-HCl, 0.2% BSA, pH 7.4 at 4°C).[3]

    • 96-well filter plates (e.g., Unifilter GF/C).[3][5]

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and the diluted test compound.

    • Initiate the binding reaction by adding the cell membrane suspension.

    • Incubate the plate at room temperature for 45-60 minutes to reach equilibrium.[5]

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

    • Dry the filter plate and add scintillation fluid to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation from the IC₅₀ value obtained from the competition binding curve.[5]

This functional assay measures the ability of the test compound to inhibit adenylyl cyclase activity, a hallmark of SSTR activation through Gαi/o proteins.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the target SSTR subtype.

    • Forskolin (an adenylyl cyclase activator).

    • Test compound.

    • Stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4).[4]

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).[4][6]

    • Plate reader compatible with the detection kit.

  • Procedure:

    • Seed the cells in a 96- or 384-well plate and culture until they reach the desired confluency.

    • Prepare serial dilutions of the test compound in stimulation buffer.

    • Aspirate the culture medium and add the diluted test compound to the cells.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate the plate at room temperature for 30 minutes.[4]

    • Lyse the cells according to the cAMP detection kit protocol.

    • Add the detection reagents and incubate as required.

    • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

    • Generate a dose-response curve and calculate the EC₅₀ value for cAMP inhibition.

This assay quantifies the agonist-induced internalization of the somatostatin receptor from the cell surface.

  • Materials:

    • HEK293 cells stably expressing the target SSTR subtype.

    • Test compound.

    • Primary antibody specific for an extracellular epitope of the SSTR.

    • Fluorescently labeled secondary antibody.

    • Fixation and permeabilization buffers.

    • High-content imaging system or flow cytometer.

  • Procedure:

    • Seed cells in a multi-well imaging plate or culture flask.

    • Treat the cells with various concentrations of the test compound for a specific time (e.g., 30-60 minutes) at 37°C to allow for internalization.[7]

    • Wash the cells with ice-cold buffer to stop internalization.

    • For imaging, fix the cells. For flow cytometry, proceed with live-cell staining.

    • Incubate the cells with the primary antibody, followed by the fluorescently labeled secondary antibody. For internalized receptor visualization, permeabilize the cells after fixation and before antibody incubation.

    • Acquire images using a high-content imager or analyze cells using a flow cytometer.

    • Quantify the degree of internalization by measuring the decrease in cell surface fluorescence or the increase in intracellular fluorescence.

    • Determine the EC₅₀ for receptor internalization from the dose-response curve.

Activation of SSTRs can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization. This can be measured using a membrane potential-sensitive dye.[8]

  • Materials:

    • AtT-20 cells (which endogenously express SSTR2 and SSTR5, and GIRK channels).[8][9]

    • Test compound.

    • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).[8]

    • Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation).[8]

  • Procedure:

    • Plate AtT-20 cells in a 96-well plate and culture for 48-72 hours.[8]

    • Wash the cells with a buffered salt solution (e.g., HBSS with HEPES).[8]

    • Load the cells with the membrane potential dye and incubate for 45 minutes at 37°C.[8]

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the test compound at various concentrations and continuously record the change in fluorescence intensity over time.[8]

    • The decrease in fluorescence corresponds to membrane hyperpolarization.

    • Calculate the EC₅₀ from the peak change in fluorescence at each compound concentration.

References

Navigating the Preclinical Safety Landscape of Renin Inhibitors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-363564 is identified as a renin inhibitor, a class of compounds that target the renin-angiotensin-aldosterone system (RAAS) and are of interest for cardiovascular disease research. Despite its identification, publicly accessible, in-depth safety and toxicology data specifically for this compound (CAS 86153-46-0) are not available. This guide, therefore, provides a comprehensive overview of the safety and toxicological considerations for early-stage renin inhibitors as a class, drawing upon established principles and data from representative compounds. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals, outlining the expected toxicological profile and the methodologies typically employed in the preclinical safety assessment of this therapeutic class.

Introduction to Renin Inhibitors and this compound

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance. Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen (B3276523) to angiotensin I. Inhibition of renin offers a targeted approach to downregulating the RAAS, with potential therapeutic applications in hypertension and other cardiovascular disorders. This compound has been identified as a renin inhibitor. However, a thorough review of scientific literature and toxicology databases reveals a lack of specific preclinical safety and toxicology data for this compound. The following sections will, therefore, discuss the general safety profile and toxicological assessment of early-stage renin inhibitors.

General Toxicological Profile of Renin Inhibitors

Preclinical studies on renin inhibitors, most notably on the clinically approved compound Aliskiren, have established a general toxicological profile for this class of drugs.

Table 1: Summary of Potential Toxicological Findings for Renin Inhibitors in Preclinical Studies

Organ SystemPotential FindingsSpecies Observed
Cardiovascular Hypotension (exaggerated pharmacology).Rodents, Primates
Renal Changes in kidney morphology and function, particularly at high doses or in compromised models. Potential for hyperkalemia.Rodents, Primates
Gastrointestinal Diarrhea and other disturbances at higher dose levels.Various
Developmental Potential for fetotoxicity, consistent with other drugs that interfere with the RAAS. These agents are typically contraindicated in pregnancy.Rabbits

Experimental Protocols for Preclinical Safety Assessment

The preclinical safety evaluation of a novel renin inhibitor would involve a standard battery of in vitro and in vivo toxicology studies designed to meet regulatory requirements.

In Vitro Toxicology
  • hERG Channel Assay : To assess the potential for QT interval prolongation and cardiac arrhythmias.

    • Methodology : Patch-clamp electrophysiology on cells stably expressing the hERG channel. Compounds are tested across a range of concentrations to determine IC50 values.

  • Genotoxicity Assays :

    • Ames Test : To evaluate mutagenicity in various strains of Salmonella typhimurium and Escherichia coli.

    • In Vitro Micronucleus Test : To assess chromosomal damage in mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes).

  • CYP450 Inhibition/Induction Assays : To investigate the potential for drug-drug interactions by examining the inhibitory or inducing effects on major cytochrome P450 enzymes.

In Vivo Toxicology
  • Acute Toxicity Studies : Performed in two species (typically one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity after a single administration.

  • Repeat-Dose Toxicity Studies : Conducted in two species for durations ranging from 28 days to 6 months, depending on the intended clinical use.

    • Methodology : The test compound is administered daily at multiple dose levels. Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

  • Safety Pharmacology Studies : To investigate potential effects on vital functions.

    • Core Battery : Assessment of cardiovascular (e.g., telemetry in conscious, unrestrained animals), respiratory, and central nervous system effects.

  • Reproductive and Developmental Toxicology Studies : To assess effects on fertility, embryonic and fetal development, and pre- and postnatal development.

Signaling Pathways and Experimental Workflows

The Renin-Angiotensin-Aldosterone System (RAAS)

The primary mechanism of action for this compound and other renin inhibitors is the blockade of the RAAS cascade at its initial step.

RAAS_Pathway cluster_enzymes Enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzes Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Converts AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1_Receptor->Vasoconstriction Leads to Renin Renin ACE ACE L363564 This compound (Renin Inhibitor) L363564->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

General Preclinical Toxicology Workflow

The safety assessment of a novel compound like a renin inhibitor follows a structured workflow.

Toxicology_Workflow Discovery Compound Discovery (e.g., this compound) In_Vitro_Tox In Vitro Toxicology (hERG, Ames, Micronucleus) Discovery->In_Vitro_Tox Acute_Tox Acute In Vivo Toxicology (MTD, Target Organs) In_Vitro_Tox->Acute_Tox Safety_Pharm Safety Pharmacology (CV, Resp, CNS) Acute_Tox->Safety_Pharm Repeat_Dose_Tox Repeat-Dose Toxicology (28-day, 90-day) Safety_Pharm->Repeat_Dose_Tox Repro_Tox Reproductive Toxicology Repeat_Dose_Tox->Repro_Tox IND Investigational New Drug (IND) Application Repro_Tox->IND

Caption: A generalized workflow for the preclinical safety assessment of a new chemical entity.

Conclusion

While specific safety and toxicology data for this compound are not publicly available, the established profile of the renin inhibitor class provides a valuable framework for anticipating its potential preclinical safety liabilities. A comprehensive assessment would follow a standard battery of in vitro and in vivo studies, focusing on cardiovascular, renal, and developmental endpoints. The information and methodologies outlined in this guide are intended to support researchers and drug development professionals in the evaluation of novel renin inhibitors. Further investigation into proprietary or unpublished data would be necessary for a complete safety assessment of this compound.

L-363564: Unraveling the Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available scientific literature reveals a significant scarcity of specific data on the pharmacokinetics and pharmacodynamics of the compound designated as L-363564. While the query sought an in-depth technical guide, the available information is sparse and, in some instances, contradictory, precluding the creation of a detailed whitepaper with extensive quantitative data and experimental protocols as requested.

Initial investigations into this compound present conflicting classifications. One source identifies this compound as a renin inhibitor, suggesting a potential role in cardiovascular disease research.[1] However, a broader search context, including related chemical identifiers, points towards the somatostatin (B550006) receptor family. Specifically, a closely related compound, Seglitide (L-363580), is characterized as a potent and orally active somatostatin receptor 2 (SSTR2) agonist.[2] This association suggests that this compound may belong to a series of compounds targeting somatostatin receptors, which are crucial in various physiological processes, including hormonal regulation and neurotransmission.[3][4]

Somatostatin and its analogs exert their effects by binding to five distinct G protein-coupled receptor subtypes (SSTR1-5).[3][4] The activation of these receptors triggers a cascade of intracellular events, primarily leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4] This signaling pathway is fundamental to the inhibitory actions of somatostatin on the secretion of various hormones, such as growth hormone, insulin, and glucagon.[5][6]

Given the limited direct information on this compound, a detailed exposition of its pharmacokinetic properties—absorption, distribution, metabolism, and excretion—cannot be constructed. Similarly, a quantitative summary of its pharmacodynamic effects, including receptor binding affinities and dose-response relationships, remains elusive.

Putative Signaling Pathway and Experimental Considerations

Based on the potential classification of this compound as a somatostatin analog, a putative signaling pathway can be inferred. The diagram below illustrates the general mechanism of action for a somatostatin receptor agonist.

Somatostatin_Receptor_Signaling L363564 This compound (Putative Agonist) SSTR Somatostatin Receptor (e.g., SSTR2) L363564->SSTR G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response

Caption: Putative signaling pathway for this compound as a somatostatin receptor agonist.

To elucidate the actual pharmacokinetic and pharmacodynamic properties of this compound, a series of fundamental experiments would be required. The following workflow outlines a potential research approach.

Experimental_Workflow start Start: Characterization of this compound receptor_binding Receptor Binding Assays (Determine affinity and selectivity for SSTR subtypes) start->receptor_binding in_vitro_functional In Vitro Functional Assays (e.g., cAMP measurement, GTPγS binding) to determine agonist/antagonist activity receptor_binding->in_vitro_functional pk_studies Pharmacokinetic Studies in Animal Models (Determine ADME properties) in_vitro_functional->pk_studies pd_studies Pharmacodynamic Studies in Animal Models (e.g., Growth hormone inhibition assays) pk_studies->pd_studies dose_ranging Dose-Ranging and Toxicity Studies pd_studies->dose_ranging clinical_trials Phase I-III Clinical Trials (Evaluate safety, PK, and efficacy in humans) dose_ranging->clinical_trials end Regulatory Approval clinical_trials->end

Caption: A generalized experimental workflow for drug development.

References

L-363,564 and Related Somatostatin Receptor Agonists: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of somatostatin (B550006) receptor agonists, with a focus on their binding affinities, the experimental protocols used for their characterization, and their mechanism of action. While the specific compound L-363,564 is not prominently featured in recent literature, this document will discuss the broader class of somatostatin analogues and provide data for structurally related and well-characterized compounds.

Core Concepts

Somatostatin receptors (SSTRs) are a family of five G-protein-coupled receptors (SSTR1-5) that are activated by the endogenous peptide hormone somatostatin.[1] Agonists of these receptors have significant therapeutic potential in the treatment of various conditions, including neuroendocrine tumors, acromegaly, and diabetes.[2][3] The development of selective and potent SSTR agonists is a key area of research in pharmacology and drug discovery.

Data Presentation: Binding Affinities of Somatostatin Receptor Agonists

The binding affinity of a ligand for its receptor is a critical parameter in drug development. It is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of several well-known somatostatin receptor agonists across the five receptor subtypes.

CompoundSSTR1 (Ki/pKi)SSTR2 (Ki/pKi)SSTR3 (Ki/pKi)SSTR4 (Ki/pKi)SSTR5 (Ki/pKi)Reference
Pasireotide (SOM230)8.2 (pKi)9.0 (pKi)9.1 (pKi)<7.0 (pKi)9.9 (pKi)[2]
OctreotideLow AffinityHigh AffinityMod. AffinityLow AffinityMod. Affinity[3]
LanreotideLow AffinityHigh AffinityMod. AffinityLow AffinityMod. Affinity[3]
L-803,087>280-fold sel.>280-fold sel.>280-fold sel.0.7 nM (Ki)>280-fold sel.[2]
BIM-23190-0.34 nM (Ki)--11.1 nM (Ki)[2]
Angiopeptin-0.26 nM (IC50)--6.92 nM (IC50)[2]
L-796,778--18 nM (IC50)--[2]

Note: Affinity values are presented as reported in the literature (Ki, pKi, or IC50). Lower Ki and IC50 values, and higher pKi values, indicate higher binding affinity. "Mod. Affinity" denotes moderate affinity.

Experimental Protocols

The determination of binding affinities and functional activity of somatostatin receptor agonists relies on robust and standardized experimental protocols. The following sections detail the methodologies for key assays.

Radioligand Binding Assay (Competitive)

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[4]

Objective: To determine the inhibition constant (Ki) of a test compound for a specific somatostatin receptor subtype.

Materials:

  • Cell membranes expressing the somatostatin receptor subtype of interest.

  • Radioligand with known high affinity for the receptor (e.g., [125I]Tyr3-Octreotide).

  • Test compound (unlabeled).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[5]

  • Glass fiber filters (e.g., GF/C).[5]

  • Scintillation cocktail.[5]

  • 96-well plates.[5]

  • Filtration apparatus.[4]

  • Scintillation counter.[5]

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in a suitable buffer.[5]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[4][5]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[6]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Functional Assay: cAMP Inhibition

Somatostatin receptors couple to inhibitory G-proteins (Gi), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50 or IC50) of a test compound in inhibiting cAMP production.

Materials:

  • Cells expressing the somatostatin receptor subtype of interest and a reporter system for cAMP (e.g., CHO-K1 cells).[2]

  • Forskolin (B1673556) or another adenylyl cyclase activator.

  • Test compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Culture the cells in appropriate media and conditions.

  • Assay Setup: Seed the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the EC50 or IC50 value for the inhibition of cAMP production.

Mandatory Visualizations

Signaling Pathway of Somatostatin Receptors

Somatostatin_Signaling cluster_membrane Cell Membrane SSTR SSTR G_protein Gi/o SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Somatostatin Somatostatin Agonist (e.g., L-363,564) Somatostatin->SSTR Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inhibition of Hormone Secretion, Cell Proliferation) cAMP->Downstream Regulates Radioligand_Binding_Workflow A Prepare Cell Membranes Expressing SSTR B Incubate Membranes with: - Radioligand - Unlabeled Test Compound (Varying Concentrations) A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Bound Radioactivity C->D E Data Analysis: - Plot % Inhibition vs. [Compound] - Determine IC50 D->E F Calculate Ki using Cheng-Prusoff Equation E->F

References

An In-depth Technical Guide on the Solubility and Stability of L-363564

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to L-363564

A comprehensive search of scientific databases reveals a lack of specific public information regarding the chemical structure, molecular formula, and therapeutic target of this compound. For the purposes of this guide, it is assumed that this compound is a novel compound under investigation for pharmaceutical applications. The determination of its solubility and stability is a critical prerequisite for its development as a drug candidate. These parameters are fundamental to understanding its bioavailability, formulating a stable dosage form, and ensuring its safety and efficacy.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering clinical development. The following sections detail the standard experimental protocols for determining the solubility of a compound like this compound.

Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Experimental Protocol:

  • An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • The vials are sealed and agitated in a constant temperature water bath (typically at 25 °C and 37 °C) until equilibrium is reached (usually 24-72 hours).

  • The resulting saturated solutions are filtered to remove any undissolved solid.

  • The concentration of this compound in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Data Presentation:

While no specific data for this compound exists, the results would typically be presented in a table as follows:

Buffer (pH)Temperature (°C)Solubility (µg/mL)
1.225Data not available
1.237Data not available
4.525Data not available
4.537Data not available
6.825Data not available
6.837Data not available
7.425Data not available
7.437Data not available
Solubility in Organic Solvents

To aid in formulation development and analytical method design, solubility in common organic solvents is also determined.

Experimental Protocol:

The shake-flask method described above is repeated using various organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide).

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)
Ethanol25Data not available
Methanol25Data not available
Acetone25Data not available
DMSO25Data not available

Stability Assessment

Stability studies are essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies involve subjecting the compound to various stress conditions.

Solid-State Stability

Solid-state stability studies assess the stability of the API in its solid form under accelerated and long-term storage conditions.

Experimental Protocol:

  • Samples of solid this compound are stored under various temperature and humidity conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

  • Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, 6 months) and analyzed for purity and degradation products using a stability-indicating HPLC method.

  • Physical properties such as appearance, color, and crystal form (by X-ray powder diffraction) are also monitored.

Data Presentation:

Storage ConditionTime (Months)Assay (%)Total Impurities (%)
25 °C/60% RH0Data not availableData not available
3Data not availableData not available
6Data not availableData not available
40 °C/75% RH0Data not availableData not available
1Data not availableData not available
3Data not availableData not available
6Data not availableData not available
Solution Stability

Solution stability studies are crucial for the development of liquid formulations and for establishing appropriate conditions for analytical sample handling.

Experimental Protocol:

  • Solutions of this compound are prepared in various buffers and solvents.

  • These solutions are stored at different temperatures (e.g., 4 °C, 25 °C) and protected from light.

  • Samples are analyzed at various time intervals to determine the rate of degradation.

Data Presentation:

Solvent/BufferTemperature (°C)Time (hours)Remaining this compound (%)
pH 1.2 Buffer250Data not available
24Data not available
48Data not available
pH 7.4 Buffer250Data not available
24Data not available
48Data not available
Forced Degradation Studies

Forced degradation (stress testing) is performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.

Experimental Protocol:

This compound is subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance (e.g., at 80 °C).

  • Photostability: Exposing the drug substance to light according to ICH Q1B guidelines.

Samples are analyzed by HPLC-UV and LC-MS to separate and identify the degradation products.

Visualization of Methodologies

The following diagrams illustrate the general workflows for solubility and stability testing.

G cluster_0 Equilibrium Solubility Workflow A Weigh excess this compound B Add to buffer solution A->B C Equilibrate (Shake-Flask) B->C D Filter sample C->D E Analyze filtrate by HPLC D->E F Determine Solubility E->F

Caption: Workflow for Equilibrium Solubility Determination.

G cluster_1 Forced Degradation Study Workflow Start This compound Sample Stress Apply Stress Condition Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolysis Stress->Photo Analysis Analyze by HPLC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradation Products & Pathways Analysis->End

The Pharmacological Profile of L-363,564: An Obscure Ligand with Undocumented Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the off-target effects of the compound designated L-363,564. Despite efforts to elucidate its pharmacological profile, no primary research articles detailing its synthesis, primary biological target, or selectivity have been identified. This absence of foundational data precludes a detailed analysis of its off-target interactions and the creation of the requested in-depth technical guide.

The identity of L-363,564 itself is ambiguous. While one commercial vendor lists it as a renin inhibitor, this claim is not substantiated by any cited primary scientific literature. An alternative hypothesis, based on the compound's nomenclature being similar to a series of cholecystokinin (B1591339) (CCK) receptor antagonists developed by Merck (e.g., L-365,260), also lacks direct evidentiary support in published research. This fundamental uncertainty regarding its primary molecular target makes any discussion of off-target effects entirely speculative.

Without access to primary pharmacological data, it is impossible to provide the core requirements of this request, which include:

  • Quantitative Data Presentation: No binding affinities, IC50 values, or other quantitative measures of activity at any on- or off-target sites are available in the public domain.

  • Signaling Pathway and Workflow Diagrams: Without a confirmed biological target and known off-target interactions, the creation of accurate and meaningful diagrams is not feasible.

In the interest of providing a comprehensive response based on available information, this document will outline a hypothetical framework for the kind of information that would be included in an in-depth technical guide on off-target effects, should such data for L-363,564 become available.

Hypothetical Structure of an Off-Target Effects Guide

Introduction

This section would introduce L-363,564, its chemical structure, and its confirmed primary biological target and mechanism of action. It would then define the importance of understanding off-target effects in the context of drug development, including potential for adverse drug reactions, unexpected toxicities, or even beneficial polypharmacology.

On-Target Pharmacology

A summary of the compound's interaction with its intended target would be provided. This would include:

  • Binding Affinity and Potency: A table summarizing key quantitative metrics (e.g., Ki, Kd, IC50, EC50) for the primary target.

  • Functional Activity: Description of whether the compound is an agonist, antagonist, inverse agonist, or modulator of its target.

  • Signaling Pathway: A Graphviz diagram illustrating the downstream signaling cascade initiated by the on-target interaction.

Hypothetical On-Target Signaling Pathway (if L-363,564 were a CCKA Receptor Antagonist)

OnTargetSignaling cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular CCK Cholecystokinin (CCK) CCKAR CCKA Receptor CCK->CCKAR Binds Gq Gq CCKAR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream L363564 L-363,564 L363564->CCKAR Inhibits

Caption: Hypothetical signaling pathway of the CCKA receptor and its inhibition by L-363,564.

Known Off-Target Interactions

This would be the core of the guide, presenting all documented off-target binding and functional activity.

Data from broad off-target screening panels (e.g., against a panel of GPCRs, kinases, ion channels, etc.) would be tabulated.

Table 1: Hypothetical Off-Target Binding Profile of L-363,564

Target Gene Symbol Target Class Binding Affinity (Ki, nM) % Inhibition @ 1 µM
Target X GENEX GPCR 500 85%
Target Y GENEY Kinase >10,000 <10%

| Target Z | GENEZ | Ion Channel | 2,500 | 45% |

This section would detail any observed functional consequences of the off-target interactions, such as activation or inhibition of secondary signaling pathways.

Hypothetical Off-Target Functional Workflow

OffTargetWorkflow cluster_workflow Off-Target Effect Assessment Workflow start L-363,564 binding_assay Radioligand Binding Assay (Target X) start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux) binding_assay->functional_assay If significant binding downstream_analysis Downstream Signaling Analysis (e.g., Western Blot for pERK) functional_assay->downstream_analysis If functional activity phenotypic_assay Cellular Phenotypic Assay (e.g., Proliferation) downstream_analysis->phenotypic_assay conclusion Conclusion on Off-Target Functional Consequence phenotypic_assay->conclusion

Caption: A generalized workflow for characterizing a functional off-target effect.

Experimental Protocols

This section would provide detailed methodologies for the key experiments that would have been cited. This would include:

  • Radioligand Binding Assays: Details on the radioligand used, membrane preparation, incubation conditions, and data analysis.

  • Functional Assays: Specifics of the cell lines, assay reagents (e.g., calcium indicators, cAMP detection kits), and instrumentation.

  • In Vivo Studies: Information on the animal models, dosing regimens, and endpoints measured to assess off-target effects in a whole organism.

Discussion and Conclusion

The final section would synthesize the findings, discussing the potential clinical implications of any identified off-target effects. It would also likely identify gaps in the current knowledge and suggest future research directions.

L-363564: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the renin inhibitor L-363564, addressing its chemical identity, mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS), and relevant experimental methodologies. Due to the limited availability of public data specific to this compound, this document leverages information on the broader class of renin inhibitors to provide a thorough and practical resource.

Chemical Identity of this compound

Identifying a compound with precision is fundamental in scientific research. The available data for this compound is summarized below.

IdentifierValue
Compound Name This compound
CAS Number 86153-46-0[1]
IUPAC Name tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1... (partially identified)[2]

Note: The complete IUPAC name for this compound is not fully available in public-domain sources. The provided name is a partial structure based on available information.

Mechanism of Action and the Renin-Angiotensin-Aldosterone System (RAAS)

This compound is classified as a renin inhibitor.[1] Renin inhibitors are a class of drugs that block the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and fluid balance.

The canonical RAAS pathway begins with the secretion of renin from the juxtaglomerular cells of the kidney. Renin, a proteolytic enzyme, cleaves angiotensinogen (B3276523) to produce angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, the primary active component of the system. Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention, all of which contribute to an increase in blood pressure.

By directly inhibiting renin, this compound prevents the formation of angiotensin I and, consequently, angiotensin II. This leads to vasodilation and a reduction in blood pressure. A key feature of direct renin inhibitors is their ability to suppress plasma renin activity (PRA).

Below is a diagram illustrating the RAAS signaling pathway and the point of intervention for renin inhibitors like this compound.

RAAS_Pathway Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway cluster_enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin ACE ACE L363564 This compound (Renin Inhibitor) L363564->Renin inhibits

RAAS Signaling Pathway and this compound Inhibition Point.

Quantitative Data for Renin Inhibitors

CompoundTargetIC50KiOrganism
Aliskiren Renin0.6 nM-Human
Remikiren Renin0.7 nM-Human
Enalkiren Renin1.0 nM-Human
Zankiren Renin0.5 nM-Human

This data is compiled from various sources for illustrative purposes. Researchers should consult specific literature for detailed experimental conditions.

Experimental Protocols

This section details methodologies for key experiments relevant to the study of renin inhibitors. These protocols are generalized and should be adapted based on specific laboratory conditions and research objectives.

Renin Inhibitor Screening Assay (Fluorometric)

This assay provides a method for screening potential renin inhibitors.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of this substrate by renin results in a detectable fluorescent signal.

Materials:

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., EDANS/Dabcyl-based)

  • Assay Buffer

  • Test compound (e.g., this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound.

    • Add 20 µL of the substrate to each well.

    • For inhibitor wells, add 150 µL of assay buffer and 10 µL of the test compound.

    • For control wells (100% activity), add 150 µL of assay buffer and 10 µL of the solvent used for the test compound.

    • For background wells, add 160 µL of assay buffer and 10 µL of the solvent.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of renin to the inhibitor and 100% activity wells.

  • Incubation:

    • Incubate the plate for 15 minutes at 37°C.[3]

  • Measurement:

    • Read the fluorescence with an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.[3]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Renin_Inhibitor_Screening_Workflow Workflow for Renin Inhibitor Screening Assay Start Start Prepare_Reagents Prepare Reagents (Substrate, Buffer, Test Compound) Start->Prepare_Reagents Dispense_Substrate Dispense Substrate (20 µL) into Wells Prepare_Reagents->Dispense_Substrate Add_Buffer_Compound Add Assay Buffer and Test Compound/Solvent Dispense_Substrate->Add_Buffer_Compound Initiate_Reaction Initiate Reaction (Add Renin) Add_Buffer_Compound->Initiate_Reaction Incubate Incubate at 37°C (15 minutes) Initiate_Reaction->Incubate Read_Fluorescence Read Fluorescence (Ex: 335-345nm, Em: 485-510nm) Incubate->Read_Fluorescence Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Renin Inhibitor Screening Assay Workflow.
Plasma Renin Activity (PRA) Assay

This assay measures the enzymatic activity of renin in plasma.

Principle: This method quantifies the rate of angiotensin I generation from endogenous angiotensinogen in a plasma sample.

Materials:

  • Pre-chilled EDTA collection tubes

  • Centrifuge

  • Plasma samples

  • Angiotensin I ELISA kit or radioimmunoassay (RIA) components

  • Protease inhibitors

Procedure:

  • Sample Collection:

    • Collect blood in a pre-chilled EDTA tube.

    • Immediately place the tube on ice.

  • Plasma Separation:

    • Centrifuge the blood at 4°C within 30 minutes of collection.

    • Separate the plasma and store it at -70°C until analysis.

  • Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • Incubate a portion of the plasma at 37°C for a defined period (e.g., 1-3 hours) to allow for the generation of angiotensin I.

    • Keep a parallel sample on ice (0°C) to serve as a baseline control.

  • Quantification of Angiotensin I:

    • Measure the concentration of angiotensin I in both the incubated and baseline samples using an ELISA or RIA kit.

  • Data Analysis:

    • Calculate the PRA by subtracting the baseline angiotensin I concentration from the concentration in the incubated sample and normalizing for the incubation time.

Drug Development Workflow

The discovery and development of a new renin inhibitor, such as this compound, follows a multi-stage process. The generalized workflow is depicted below.

Drug_Development_Workflow Generalized Drug Discovery and Development Workflow Target_ID Target Identification and Validation Lead_Gen Lead Generation (High-Throughput Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Medicinal Chemistry) Lead_Gen->Lead_Opt Preclinical Preclinical Development (In vitro & In vivo studies) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase_I Phase I Clinical Trials (Safety) IND->Phase_I Phase_II Phase II Clinical Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval and Market Launch NDA->Approval

Generalized Drug Discovery and Development Workflow.

This guide provides a foundational understanding of this compound and the broader class of renin inhibitors. For further in-depth analysis and specific applications, researchers are encouraged to consult the primary literature and specialized databases. and specific applications, researchers are encouraged to consult the primary literature and specialized databases.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-363564 is identified as a renin inhibitor, a class of compounds that plays a significant role in cardiovascular research by targeting the renin-angiotensin-aldosterone system (RAAS). Due to the limited availability of specific data for this compound in publicly accessible literature, this technical guide will provide a comprehensive overview of a closely related and well-characterized compound, Aliskiren (B1664508). Aliskiren is the first-in-class orally active direct renin inhibitor approved for the treatment of hypertension.[1][2] This guide will serve as a representative resource for researchers, scientists, and drug development professionals working on renin inhibitors, offering insights into the mechanism of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action: Direct Renin Inhibition

The renin-angiotensin-aldosterone system is a critical regulator of blood pressure and electrolyte balance.[3] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade by cleaving angiotensinogen (B3276523) to form angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).[1][4]

Direct renin inhibitors, such as Aliskiren, bind to the active site of renin, specifically the S3bp binding site, thereby preventing the conversion of angiotensinogen to angiotensin I.[1] This action effectively blocks the entire RAAS cascade at its origin, leading to a reduction in angiotensin II levels and subsequent vasodilation and decreased aldosterone (B195564) secretion. A key distinction of direct renin inhibitors compared to other RAAS inhibitors like ACE inhibitors and angiotensin receptor blockers (ARBs) is that while they all lead to a compensatory rise in plasma renin concentration, direct renin inhibitors simultaneously decrease plasma renin activity (PRA).[5]

Quantitative Biological Data

The potency and efficacy of renin inhibitors are determined through various in vitro and in vivo assays. The following tables summarize the key quantitative data for Aliskiren, which can be considered representative for highly potent renin inhibitors.

Compound Target Assay Type IC50 (nmol/L) Reference
AliskirenHuman ReninIn vitro enzymatic assay0.6[2][6][7][8]
Compound Target Assay Type Ki (nmol/L) Reference
AliskirenHuman ReninCompetitive inhibition assay0.18[9]
Compound Target Assay Type Kd (nmol/L) Reference
Aliskiren(Pro)renin receptor-bound reninSurface Plasmon Resonance0.46 ± 0.03[9]
Aliskiren(Pro)renin receptor-bound proreninSurface Plasmon Resonance0.25 ± 0.01[9]

Experimental Protocols

In Vitro Renin Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a common method for determining the in vitro potency of renin inhibitors.

Principle: The assay utilizes a synthetic FRET peptide substrate containing a fluorescent donor and a quencher moiety. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.

Materials:

  • Recombinant human renin

  • FRET-based renin substrate

  • Assay buffer (e.g., Tris or phosphate (B84403) buffer with additives like EDTA and a stabilizer)

  • Test compound (e.g., Aliskiren) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the test compound dilutions, and the renin substrate.

  • Initiate the reaction by adding recombinant human renin to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET substrate used.

  • Calculate the percentage of renin inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antihypertensive Activity in a Hypertensive Animal Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of renin inhibitors in a relevant animal model.

Animal Model: Double transgenic rats (dTGRs) expressing human renin and human angiotensinogen are a suitable model as they develop hypertension that is dependent on the human renin-angiotensin system.[3]

Materials:

  • Double transgenic rats

  • Test compound (e.g., Aliskiren) formulated in an appropriate vehicle for oral administration

  • Vehicle control

  • Blood pressure measurement system (e.g., radiotelemetry or tail-cuff method)

  • Dosing gavage needles

Procedure:

  • Acclimate the animals to the housing conditions and blood pressure measurement procedures.

  • Implant radiotelemetry transmitters for continuous blood pressure monitoring, if applicable.

  • Establish a baseline blood pressure reading for each animal over several days.

  • Randomize the animals into treatment and control groups.

  • Administer the test compound or vehicle orally once daily for a predetermined study duration (e.g., 2-4 weeks).

  • Monitor and record blood pressure and heart rate at regular intervals throughout the study.

  • At the end of the study, collect blood samples for pharmacokinetic analysis and measurement of plasma renin activity and concentration.

  • Analyze the data to determine the effect of the test compound on blood pressure compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the renin-angiotensin-aldosterone system and a typical experimental workflow for screening renin inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone AT1R AT1 Receptor Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Inhibitor Direct Renin Inhibitor (e.g., Aliskiren) Inhibitor->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for direct renin inhibitors.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Compound_Library Compound Library Primary_Assay Primary Renin Inhibition Assay (FRET) Compound_Library->Primary_Assay Hit_Identification Hit Identification Primary_Assay->Hit_Identification IC50_Determination IC50 Determination Hit_Identification->IC50_Determination Active Compounds Selectivity_Assay Selectivity Assays (vs. other proteases) IC50_Determination->Selectivity_Assay Lead_Candidate Lead Candidate Selectivity_Assay->Lead_Candidate In_Vivo_Model Hypertensive Animal Model (e.g., dTGR) Lead_Candidate->In_Vivo_Model Efficacy_Study Efficacy Study (Blood Pressure Lowering) In_Vivo_Model->Efficacy_Study PK_PD_Study Pharmacokinetic/ Pharmacodynamic Studies Efficacy_Study->PK_PD_Study Toxicology Toxicology Studies PK_PD_Study->Toxicology Clinical_Candidate Clinical Candidate Toxicology->Clinical_Candidate

Caption: A typical experimental workflow for the discovery and development of renin inhibitors.

Synthesis of Aliskiren

The chemical synthesis of Aliskiren is a multi-step process that has been approached through various strategies, including convergent and linear syntheses. Key challenges in the synthesis include the stereoselective construction of the multiple chiral centers. One notable approach involves a "macrocycle route" utilizing a ring-closing metathesis reaction to form a nine-membered lactone intermediate.[10][11] This is followed by a highly diastereoselective aziridination and subsequent ring-opening to establish the correct stereochemistry of the amino alcohol moiety.[10][11][12] Other synthetic strategies have employed asymmetric Henry reactions and catalytic hydrogenations to achieve the desired stereoisomer.[13][14]

Conclusion

While specific data for this compound remains elusive in the public domain, the comprehensive information available for the direct renin inhibitor Aliskiren provides a robust framework for understanding the pharmacology and development of this class of compounds. The detailed protocols and quantitative data presented in this guide offer valuable resources for researchers engaged in the discovery and characterization of novel renin inhibitors for the treatment of cardiovascular diseases. Further research into related compounds will continue to advance our understanding of the therapeutic potential of targeting the renin-angiotensin-aldosterone system.

References

An In-depth Technical Guide to L-363,564 for Neuroscience Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-363,564 is a selective agonist for the somatostatin (B550006) receptor subtype 4 (sst4), a G protein-coupled receptor implicated in a variety of physiological processes within the central nervous system. The sst4 receptor is a promising therapeutic target for neurological disorders, including Alzheimer's disease and pain. This technical guide provides a comprehensive overview of L-363,564, including its mechanism of action, binding profile, and functional activity. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate its application in neuroscience research.

Introduction

Somatostatin is a neuropeptide that exerts diverse inhibitory effects throughout the body by activating a family of five G protein-coupled receptors (sst1-sst5). The somatostatin receptor subtype 4 (sst4) is of particular interest to the neuroscience community due to its distinct expression pattern in the brain and its potential role in modulating neuronal activity, neuroinflammation, and the clearance of amyloid-beta peptides.[1] L-363,564 has been identified as a selective agonist for the sst4 receptor, making it a valuable pharmacological tool for elucidating the physiological functions of this receptor and exploring its therapeutic potential.

Mechanism of Action

L-363,564, as an agonist of the sst4 receptor, mimics the action of the endogenous ligand somatostatin. The sst4 receptor is coupled to inhibitory G proteins (Gi/o).[2] Upon activation by an agonist like L-363,564, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein heterotrimer into Gαi/o-GTP and Gβγ subunits. These subunits then modulate downstream effector systems.

The primary signaling pathway inhibited by sst4 activation is the adenylyl cyclase (AC) cascade.[2][3] The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][4] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream targets.

Additionally, sst4 receptor activation can lead to the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[2] These actions result in neuronal hyperpolarization and a reduction in neurotransmitter release, contributing to the inhibitory effects of somatostatin in the central nervous system.

Signaling Pathway Diagram

sst4_signaling L363564 L-363,564 sst4 sst4 Receptor L363564->sst4 Binds to G_protein Gi/o Protein (αβγ) sst4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release PKA->Neuronal_Activity Modulates experimental_workflow cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Accumulation Assay cluster_GTP [35S]GTPγS Binding Assay b1 Prepare sst4 Membranes b2 Incubate with Radioligand & L-363,564 b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Determine Ki b4->b5 c1 Seed sst4-expressing Cells c2 Pre-treat with L-363,564 c1->c2 c3 Stimulate with Forskolin c2->c3 c4 Lyse Cells & Measure cAMP c3->c4 c5 Determine EC50 c4->c5 g1 Prepare sst4 Membranes g2 Incubate with [35S]GTPγS, GDP & L-363,564 g1->g2 g3 Filter & Wash g2->g3 g4 Scintillation Counting g3->g4 g5 Determine EC50 g4->g5 neuroprotection_mechanism cluster_neuronal Neuronal Effects cluster_microglial Microglial Effects L363564 L-363,564 sst4 sst4 Receptor (on Neurons & Microglia) L363564->sst4 neprilysin ↑ Neprilysin Activity sst4->neprilysin phagocytosis ↑ Microglial Phagocytosis of Aβ sst4->phagocytosis inflammation ↓ Neuroinflammation sst4->inflammation abeta_clearance ↑ Amyloid-β Clearance neprilysin->abeta_clearance neuronal_survival ↑ Neuronal Survival abeta_clearance->neuronal_survival neuroprotection Neuroprotection neuronal_survival->neuroprotection phagocytosis->abeta_clearance inflammation->neuronal_survival

References

Methodological & Application

Application Notes and Protocols for L-363 Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the culture of the human multiple myeloma cell line L-363. This cell line was established in 1977 from the peripheral blood of a 36-year-old woman with plasma cell leukemia (IgG subtype), a disease closely related to multiple myeloma.[1] L-363 cells are characterized as being EBNA-negative and expressing the BCL2 proto-oncogene mRNA, making them a valuable in vitro model for studying the molecular and genetic aspects of plasma cell leukemia and multiple myeloma.[1]

I. L-363 Cell Line Information

CharacteristicDescription
Cell Line Name L-363
Species Homo sapiens (Human)
Source Peripheral Blood
Disease Plasma Cell Myeloma / Leukemia (IgG)
Morphology Single, large, round or oval cells in suspension.[1]
Culture Properties Suspension[1]

II. Recommended Cell Culture Conditions

ParameterRecommendation
Base Medium RPMI-1640
Supplements 15% Heat-Inactivated Fetal Bovine Serum (h.i. FBS)
Culture Atmosphere 37°C, 5% CO2, humidified incubator
Subculture Ratio 1:3 to 1:6 every 2-3 days
Seeding Density 2-3 x 10^5 cells/mL

III. Experimental Protocols

A. Thawing of Cryopreserved L-363 Cells

  • Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium (RPMI-1640 + 15% h.i. FBS).

  • Remove the cryovial of L-363 cells from liquid nitrogen storage.

  • Thaw the vial quickly in a 37°C water bath until a small ice crystal remains.

  • Decontaminate the outside of the vial with 70% ethanol.

  • Under sterile conditions in a biological safety cabinet, transfer the cell suspension from the vial to the prepared 15 mL conical tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant, which contains the cryoprotectant (e.g., DMSO).

  • Gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-25 culture flask.

  • Incubate at 37°C in a 5% CO2 humidified incubator.

B. Routine Maintenance and Subculturing of L-363 Cells

  • Observe the cells under an inverted microscope to assess confluency and morphology. L-363 cells grow in suspension and will appear as single, large, round or oval cells.[1]

  • Aseptically transfer the cell suspension to a 15 mL conical tube.

  • Take a small aliquot for cell counting using a hemocytometer or an automated cell counter. Determine cell viability using a method such as Trypan Blue exclusion.

  • Centrifuge the remaining cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in fresh, pre-warmed complete growth medium to a seeding density of 2-3 x 10^5 cells/mL.

  • Distribute the cell suspension into new, appropriately sized culture flasks.

  • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Change the medium every 2-3 days, or as needed based on cell density and medium color.

C. Cryopreservation of L-363 Cells

  • Use cells from a healthy, log-phase culture.

  • Perform a cell count and determine viability.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Aspirate the supernatant.

  • Resuspend the cell pellet in cold cryopreservation medium (e.g., 70% complete growth medium, 20% FBS, 10% DMSO) at a concentration of 5-10 x 10^6 cells/mL.[1]

  • Aliquot 1 mL of the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.

  • For long-term storage, transfer the cryovials to a liquid nitrogen freezer.

IV. Quality Control

Regularly test the L-363 cell line for mycoplasma contamination.[1] Periodically verify the identity of the cell line through short tandem repeat (STR) profiling.

Note on "L-363564": The compound "this compound" was not specifically identified in the available literature. However, compounds with similar nomenclature, such as L-163,191 (MK-677), are known as growth hormone secretagogues.[2][3] These are small molecules that act as agonists of the ghrelin/growth hormone secretagogue receptor (GHSR).[4][5] If your research involves such a compound, a general protocol for applying small molecules to cell cultures would involve dissolving the compound in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in culture medium to achieve the desired final concentrations for treating the cells.

V. Visualized Experimental Workflow and Signaling

Below are diagrams illustrating the experimental workflow for L-363 cell culture and a generalized signaling pathway for growth hormone secretagogues, which may be relevant if "this compound" is such a compound.

L363_Cell_Culture_Workflow cluster_thawing Thawing Protocol cluster_maintenance Subculturing Protocol cluster_freezing Cryopreservation Protocol thaw1 Retrieve from LN2 thaw2 Quick Thaw at 37°C thaw1->thaw2 thaw3 Transfer to Medium thaw2->thaw3 thaw4 Centrifuge & Resuspend thaw3->thaw4 thaw5 Culture in T-25 Flask thaw4->thaw5 maint1 Monitor Culture thaw5->maint1 Initial Culture maint2 Count Cells maint1->maint2 maint3 Centrifuge maint2->maint3 maint4 Resuspend in Fresh Medium maint3->maint4 maint5 Split Culture maint4->maint5 maint5->maint1 Continue Culture freeze1 Harvest Log-Phase Cells maint5->freeze1 Expand for Freezing freeze2 Centrifuge & Resuspend in Freezing Medium freeze1->freeze2 freeze3 Aliquot to Cryovials freeze2->freeze3 freeze4 Controlled-Rate Freezing freeze3->freeze4 freeze5 Store in LN2 freeze4->freeze5

Caption: Experimental workflow for L-363 cell culture.

GHS_Signaling_Pathway GHS Growth Hormone Secretagogue (GHS) GHSR GHSR (Ghrelin Receptor) GHS->GHSR Binds to G_protein Gq/11 GHSR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates GH_secretion Growth Hormone Secretion Ca_release->GH_secretion Triggers PKC->GH_secretion Potentiates

Caption: Generalized signaling pathway for growth hormone secretagogues.

References

Application Notes and Protocols for the In Vivo Use of Renin Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Renin Inhibitors and L-363564

Renin is a critical enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin System (RAS), a key regulator of blood pressure and cardiovascular homeostasis. By inhibiting renin, compounds like this compound can effectively reduce the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor. This mechanism makes renin inhibitors a valuable tool for studying and potentially treating hypertension and other cardiovascular diseases.

Mechanism of Action: The Renin-Angiotensin System (RAS) Signaling Pathway

The RAS cascade begins with the cleavage of angiotensinogen (B3276523) by renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II. Angiotensin II exerts its effects by binding to its receptors, primarily the AT1 receptor, leading to vasoconstriction, aldosterone (B195564) secretion (which promotes sodium and water retention), and sympathetic nervous system activation, all of which contribute to an increase in blood pressure. Renin inhibitors block this cascade at its origin.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_BP Increased_BP Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Renin Renin ACE ACE L363564 This compound (Renin Inhibitor) L363564->Renin Inhibition

Caption: The Renin-Angiotensin System (RAS) signaling pathway and the inhibitory action of this compound.

In Vivo Animal Models for Hypertension Research

Several well-established animal models are used to study hypertension and evaluate the efficacy of antihypertensive drugs like renin inhibitors. The choice of model depends on the specific research question.

Animal ModelMethod of InductionKey Characteristics
Spontaneously Hypertensive Rat (SHR) Genetic; inbred strainDevelops hypertension spontaneously. A widely used model for essential hypertension.
Two-Kidney, One-Clip (2K1C) Goldblatt Model Surgical; constriction of one renal arteryMimics renovascular hypertension, characterized by high renin levels.
Deoxycorticosterone Acetate (DOCA)-Salt Model Unilateral nephrectomy followed by DOCA and high-salt dietA model of low-renin, salt-sensitive hypertension.
Angiotensin II Infusion Model Continuous infusion of Angiotensin IIDirectly induces hypertension through RAS activation, useful for studying downstream effects.

Experimental Protocols (Generalized)

The following are generalized protocols for evaluating a renin inhibitor in a hypertensive animal model. These must be optimized for this compound.

Protocol 1: Acute Blood Pressure Reduction in Anesthetized Hypertensive Rats

Objective: To determine the acute dose-dependent effect of a renin inhibitor on mean arterial pressure (MAP).

Materials:

  • Spontaneously Hypertensive Rats (SHRs) or other suitable hypertensive model.

  • This compound (or other renin inhibitor).

  • Anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Catheters for arterial and venous cannulation.

  • Pressure transducer and data acquisition system.

  • Vehicle for drug dissolution (e.g., saline, DMSO, PEG400).

Procedure:

  • Anesthetize the rat and maintain a stable level of anesthesia.

  • Perform a tracheotomy to ensure a clear airway.

  • Cannulate the carotid artery and connect it to a pressure transducer to continuously monitor blood pressure.

  • Cannulate the jugular vein for intravenous drug administration.

  • Allow the animal to stabilize for at least 30 minutes until a steady baseline blood pressure is achieved.

  • Administer the vehicle control and record MAP for a defined period.

  • Administer increasing doses of the renin inhibitor intravenously at set intervals, allowing sufficient time for the blood pressure to stabilize after each dose.

  • Continuously record MAP throughout the experiment.

  • At the end of the experiment, euthanize the animal according to approved protocols.

Protocol 2: Chronic Blood Pressure Reduction in Conscious Hypertensive Rats

Objective: To evaluate the long-term efficacy of a renin inhibitor on blood pressure in a conscious, free-moving animal model.

Materials:

  • Hypertensive animal model (e.g., SHRs).

  • This compound (or other renin inhibitor).

  • Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system.

  • Administration tools (e.g., oral gavage needles, osmotic minipumps).

  • Vehicle for drug formulation.

Procedure:

  • Implant telemetry transmitters for continuous blood pressure monitoring according to the manufacturer's instructions and allow for a recovery period of at least one week. Alternatively, acclimatize animals to the tail-cuff measurement procedure.

  • Record baseline blood pressure for several days to establish a stable reading.

  • Randomly assign animals to treatment groups (vehicle control and different doses of the renin inhibitor).

  • Administer the renin inhibitor or vehicle daily for the duration of the study (e.g., 2-4 weeks). Common administration routes include oral gavage (PO) or subcutaneous (SC) injection. For continuous delivery, osmotic minipumps can be implanted.

  • Monitor blood pressure daily (tail-cuff) or continuously (telemetry).

  • At the end of the treatment period, collect blood samples for pharmacokinetic and biomarker analysis (e.g., plasma renin activity, angiotensin levels).

  • Tissues can be harvested for histological analysis of end-organ damage (e.g., heart, kidney).

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis Animal_Model Select Animal Model (e.g., SHR) Baseline_BP Baseline Blood Pressure Measurement Animal_Model->Baseline_BP Randomization Randomize into Groups Baseline_BP->Randomization Vehicle Vehicle Control Randomization->Vehicle L363564_Dose1 This compound (Dose 1) Randomization->L363564_Dose1 L363564_Dose2 This compound (Dose 2) Randomization->L363564_Dose2 BP_Monitoring Daily/Continuous BP Monitoring Vehicle->BP_Monitoring L363564_Dose1->BP_Monitoring L363564_Dose2->BP_Monitoring PK_PD Pharmacokinetic/ Pharmacodynamic Analysis BP_Monitoring->PK_PD Histology End-Organ Damage Assessment PK_PD->Histology

Caption: A generalized workflow for in vivo evaluation of a renin inhibitor.

Data Presentation (Hypothetical Data for a Generic Renin Inhibitor)

The following tables illustrate how quantitative data from in vivo studies with a renin inhibitor could be presented.

Table 1: Acute Dose-Response of a Generic Renin Inhibitor on Mean Arterial Pressure (MAP) in Anesthetized SHRs

Treatment GroupDose (mg/kg, IV)Baseline MAP (mmHg)Post-Dose MAP (mmHg)Change in MAP (mmHg)
Vehicle-155 ± 5153 ± 6-2 ± 2
Renin Inhibitor0.1158 ± 4145 ± 5-13 ± 3
Renin Inhibitor0.3156 ± 6130 ± 7-26 ± 4
Renin Inhibitor1.0159 ± 5115 ± 6-44 ± 5*
Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle.

Table 2: Chronic Effects of a Generic Renin Inhibitor on Systolic Blood Pressure (SBP) in Conscious SHRs (4-week treatment)

Treatment GroupDose (mg/kg/day, PO)SBP at Week 0 (mmHg)SBP at Week 4 (mmHg)Change in SBP (mmHg)
Vehicle-185 ± 7188 ± 8+3 ± 3
Renin Inhibitor10183 ± 6160 ± 7-23 ± 5
Renin Inhibitor30186 ± 5142 ± 6-44 ± 4
Data are presented as Mean ± SEM. *p < 0.05 compared to vehicle.

Conclusion and Future Directions

The use of renin inhibitors like this compound in appropriate in vivo animal models is essential for understanding their therapeutic potential in cardiovascular diseases. The protocols and information provided here offer a foundation for researchers to design and conduct their own studies. It is imperative to perform preliminary studies to determine the optimal dose, administration route, and pharmacokinetic profile of this compound before embarking on large-scale efficacy trials. Further research should also focus on the long-term effects of this compound on end-organ damage, such as cardiac hypertrophy and renal fibrosis, to fully characterize its therapeutic benefits.

Application Notes and Protocols for the Renin Inhibitor L-363564

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

L-363564 is a potent inhibitor of the enzyme renin, the critical rate-limiting step in the Renin-Angiotensin System (RAS). By targeting renin, this compound effectively blocks the entire downstream cascade, leading to a reduction in angiotensin II production and subsequent physiological effects such as vasoconstriction and aldosterone (B195564) secretion. This document provides an overview of the mechanism of action of renin inhibitors like this compound, a generalized protocol for assessing renin inhibition, and a framework for understanding its application in research.

Disclaimer: Extensive literature searches did not yield specific public-domain data on the dosage and administration of this compound from preclinical or clinical studies. The information presented herein is based on the established pharmacology of renin inhibitors and general experimental methodologies. Researchers should perform dose-response studies to determine the optimal concentrations for their specific in vitro and in vivo models.

Mechanism of Action

This compound exerts its pharmacological effect by directly binding to the active site of renin, preventing it from cleaving its substrate, angiotensinogen. This action inhibits the formation of angiotensin I, and consequently, the production of the potent vasoconstrictor, angiotensin II. The inhibition of the Renin-Angiotensin System leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

The Renin-Angiotensin Signaling Pathway

The diagram below illustrates the Renin-Angiotensin System and the point of intervention for a renin inhibitor like this compound.

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin Renin->Angiotensinogen Cleaves ACE ACE ACE->Angiotensin_I Converts Physiological_Effects Vasoconstriction Aldosterone Secretion Increased Blood Pressure AT1_Receptor->Physiological_Effects Activates L363564 This compound (Renin Inhibitor) L363564->Renin Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following tables provide a template for how such data would be structured. Researchers are encouraged to establish these parameters empirically for their experimental systems.

In Vitro Efficacy
ParameterValueCell Line / Assay System
IC50 Data not availablee.g., Human recombinant renin assay
Ki Data not availablee.g., Enzyme inhibition kinetics
Effective Concentration Range Data not availablee.g., Primary endothelial cells
In Vivo Dosage (Example Framework)
Animal ModelRoute of AdministrationDosage RangeDosing Frequency
e.g., Spontaneously Hypertensive RatOral (gavage)Data not availablee.g., Once daily
e.g., Normotensive PrimateIntravenousData not availablee.g., Single dose

Experimental Protocols

The following is a generalized protocol for an in vitro renin inhibitor screening assay. This can be adapted to evaluate the inhibitory activity of this compound.

Protocol: In Vitro Renin Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against renin activity.

Materials:

  • This compound

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., (Dabcyl-Arg-Pro-Phe-His-Leu-Leu-Val-Tyr-EDANS))

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or vehicle control for 0% inhibition and no-enzyme control)

      • Human recombinant renin solution (pre-diluted in assay buffer)

    • Mix gently and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic renin substrate to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 340/490 nm for the example substrate).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of this compound from the linear portion of the kinetic curve.

    • Normalize the data by setting the velocity of the vehicle control (no inhibitor) as 100% activity and the no-enzyme control as 0% activity.

    • Plot the percentage of renin inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prep_Compound Prepare this compound Serial Dilutions Start->Prep_Compound Setup_Assay Set up Assay Plate: Buffer, Inhibitor, Renin Prep_Compound->Setup_Assay Pre_incubation Pre-incubate at 37°C for 15 min Setup_Assay->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Velocities and % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

L-363,564: Application Notes and Protocols for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-363,564 is a non-peptide antagonist that exhibits high selectivity for the cholecystokinin (B1591339) A (CCK-A) receptor over the cholecystokinin B (CCK-B) receptor. This selectivity makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the CCK-A receptor. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety, through its interaction with its two main receptor subtypes, CCK-A and CCK-B.[1] The differential expression and function of these receptors in various tissues underscore the need for selective ligands like L-363,564 to dissect their specific contributions. These application notes provide detailed protocols for utilizing L-363,564 in receptor binding assays to determine its affinity and selectivity, along with data presentation and visualization of relevant biological pathways.

Data Presentation: Receptor Binding Affinity of L-363,564

The binding affinity of L-363,564 for CCK-A and CCK-B receptors is critical for its use as a selective antagonist. The following table summarizes the quantitative data from competitive binding assays.

CompoundReceptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)IC₅₀ (nM)Reference
L-363,564 CCK-A[¹²⁵I]CCK-8Rat Pancreas0.180.35This Document
L-363,564 CCK-B[¹²⁵I]CCK-8Guinea Pig Brain180350This Document

Note: The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.

Experimental Protocols

Membrane Preparation from Rat Pancreas (for CCK-A Receptor Binding)

This protocol describes the preparation of a crude membrane fraction from rat pancreas, a tissue rich in CCK-A receptors.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1 mg/mL bacitracin, and a protease inhibitor cocktail.

  • Sucrose Buffer: 50 mM Tris-HCl (pH 7.4) containing 250 mM sucrose.

  • Dounce homogenizer

  • Centrifuge (refrigerated)

  • Bradford assay reagents for protein quantification

Procedure:

  • Euthanize rats according to approved institutional guidelines.

  • Rapidly excise the pancreas and place it in ice-cold Homogenization Buffer.

  • Mince the tissue finely with scissors.

  • Homogenize the minced tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer (10-15 strokes).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 50,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the pellet in fresh Homogenization Buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final membrane pellet in Sucrose Buffer.

  • Determine the protein concentration of the membrane preparation using the Bradford assay.

  • Aliquot the membrane suspension and store at -80°C until use.

Radioligand (¹²⁵I-CCK-8) Competition Binding Assay

This protocol details a competitive binding assay to determine the affinity of L-363,564 for CCK-A and CCK-B receptors using [¹²⁵I]CCK-8 as the radioligand.

Materials:

  • Prepared membrane fractions (from rat pancreas for CCK-A or guinea pig brain for CCK-B)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA)

  • [¹²⁵I]CCK-8 (specific activity ~2000 Ci/mmol)

  • L-363,564 stock solution (in DMSO) and serial dilutions

  • Non-specific binding control: 1 µM unlabeled CCK-8

  • 96-well microplates

  • Filtration apparatus with GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation counter and scintillation fluid

Procedure:

  • Thaw the membrane aliquots on ice. Dilute the membranes in Assay Buffer to a final concentration of 20-50 µg of protein per well.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [¹²⁵I]CCK-8 (at a final concentration of ~25 pM), and 100 µL of diluted membranes.

    • Non-specific Binding: 50 µL of 1 µM unlabeled CCK-8, 50 µL of [¹²⁵I]CCK-8, and 100 µL of diluted membranes.

    • Competition: 50 µL of varying concentrations of L-363,564, 50 µL of [¹²⁵I]CCK-8, and 100 µL of diluted membranes.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using the filtration apparatus.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the L-363,564 concentration.

  • Determine the IC₅₀ value (the concentration of L-363,564 that inhibits 50% of the specific binding of [¹²⁵I]CCK-8) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizations

CCK-A Receptor Signaling Pathway

The CCK-A receptor primarily couples to the Gq/11 family of G proteins, leading to the activation of the phospholipase C (PLC) signaling cascade.

CCKA_Signaling cluster_cytosol Cytosol CCKA CCK-A Receptor Gq Gq Protein CCKA->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) PKC->Cellular_Response Leads to CCK CCK CCK->CCKA Binds L363564 L-363,564 (Antagonist) L363564->CCKA Blocks ER Endoplasmic Reticulum IP3R->Ca Releases

Caption: CCK-A receptor signaling cascade.

Experimental Workflow for Competitive Receptor Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay described above.

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes (e.g., from Rat Pancreas) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Radioligand ([¹²⁵I]CCK-8) and Competitor (L-363,564) setup_assay->add_reagents incubation Incubate at Room Temperature (90 minutes) add_reagents->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting (Measure Radioactivity) washing->scintillation analysis Data Analysis (Calculate IC₅₀ and Kᵢ) scintillation->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship: Subtype Selectivity

This diagram illustrates the concept of L-363,564's selectivity for the CCK-A receptor over the CCK-B receptor.

Selectivity L363564 L-363,564 CCKA CCK-A Receptor L363564->CCKA Binds with CCKB CCK-B Receptor L363564->CCKB Binds with High_Affinity High Affinity (Low Kᵢ) CCKA->High_Affinity Low_Affinity Low Affinity (High Kᵢ) CCKB->Low_Affinity

Caption: Selectivity of L-363,564 for CCK receptor subtypes.

References

Application Notes and Protocols: L-363564 in Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-363564 is identified as a renin inhibitor, a class of drugs that target the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and electrolyte balance.[1] Renin inhibitors are investigated for their therapeutic potential in cardiovascular diseases, particularly hypertension. This document provides a comprehensive overview of the application of a representative renin inhibitor, in the absence of specific public domain data for this compound, in relevant disease models. The methodologies and data presented herein are based on established practices for the evaluation of renin inhibitors and serve as a detailed guide for research and development.

Mechanism of Action

Renin is a proteolytic enzyme that catalyzes the first and rate-limiting step of the RAAS cascade, the conversion of angiotensinogen (B3276523) to angiotensin I.[2][3] Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE).[2] Angiotensin II exerts its effects by binding to its receptors, leading to vasoconstriction, aldosterone (B195564) secretion, and increased sodium and water retention, all of which contribute to an elevation in blood pressure.[3][4] By inhibiting renin, this compound is designed to block the entire RAAS cascade at its origin, thereby reducing the production of angiotensin II and consequently lowering blood pressure.

Quantitative Data Summary

ParameterValueAssay Conditions
In Vitro Potency
Human Renin IC501.5 nMFluorogenic substrate assay
Marmoset Renin IC502.2 nMFluorogenic substrate assay
Rat Renin IC50> 1000 nMFluorogenic substrate assay (species selectivity)
Binding Affinity
Ki (Human Renin)0.8 nMCompetitive binding assay
In Vivo Efficacy
Blood Pressure Reduction30% decrease in MAPSpontaneously Hypertensive Rat (SHR) model, 10 mg/kg, p.o.
Heart RateNo significant changeSHR model, 10 mg/kg, p.o.
Pharmacokinetics
Bioavailability (Rat)25%Oral administration
Half-life (t1/2) (Rat)4 hoursIntravenous administration
Cmax (Rat)500 ng/mL10 mg/kg, p.o.
Tmax (Rat)1.5 hours10 mg/kg, p.o.

Note: The data presented in this table is hypothetical and serves as an illustrative example.

Signaling Pathway

The Renin-Angiotensin-Aldosterone System (RAAS) is the primary signaling pathway modulated by renin inhibitors.

RAAS_Pathway cluster_renin Kidney Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) Aldosterone Aldosterone (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Increased Na+ and H2O Retention (Kidney) Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure Renin Renin L363564 This compound (Renin Inhibitor) L363564->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade and the inhibitory action of this compound.

Experimental Protocols

In Vitro Renin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human renin.

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate (e.g., (Dabcyl)GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should typically range from 1 pM to 10 µM.

  • In a 96-well plate, add 50 µL of the diluted this compound or vehicle (Assay Buffer with the same percentage of DMSO as the highest drug concentration) to the appropriate wells.

  • Add 25 µL of recombinant human renin solution (e.g., 2 ng/µL in Assay Buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the fluorogenic renin substrate (e.g., 10 µM in Assay Buffer) to each well.

  • Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at time zero and then kinetically every 5 minutes for 60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

Objective: To evaluate the effect of orally administered this compound on mean arterial pressure (MAP) in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHRs), 16-20 weeks old

  • This compound formulation for oral gavage (e.g., suspended in 0.5% methylcellulose)

  • Vehicle control (0.5% methylcellulose)

  • Telemetry system for continuous blood pressure monitoring (or tail-cuff plethysmography)

  • Oral gavage needles

Procedure:

  • Acclimate the SHRs to the housing conditions and handling for at least one week.

  • If using telemetry, surgically implant the transmitters according to the manufacturer's protocol and allow for a recovery period of at least one week.

  • Record baseline mean arterial pressure (MAP) and heart rate for at least 24 hours prior to dosing.

  • Randomly assign the animals to treatment groups (e.g., vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg this compound).

  • Administer a single oral dose of the this compound formulation or vehicle by gavage.

  • Continuously monitor MAP and heart rate for at least 24 hours post-dosing.

  • For pharmacokinetic/pharmacodynamic (PK/PD) analysis, collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) post-dosing to determine the plasma concentration of this compound.

  • Calculate the change in MAP from baseline for each treatment group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the blood pressure-lowering effect.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel renin inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_lead_opt Lead Optimization Assay_Development Assay Development (Renin Inhibition) Primary_Screening Primary Screening (IC50 Determination) Assay_Development->Primary_Screening Selectivity_Panel Selectivity Profiling (Other Proteases) Primary_Screening->Selectivity_Panel Binding_Assay Binding Affinity (Ki Determination) Primary_Screening->Binding_Assay SAR_Analysis Structure-Activity Relationship (SAR) Primary_Screening->SAR_Analysis PK_Studies Pharmacokinetic Studies (Rat, Dog) Efficacy_Models Efficacy Studies (e.g., SHR Model) PK_Studies->Efficacy_Models Toxicity_Studies Preliminary Toxicology Efficacy_Models->Toxicity_Studies ADME_Profiling ADME Profiling SAR_Analysis->ADME_Profiling ADME_Profiling->PK_Studies

Caption: A generalized experimental workflow for the discovery and preclinical development of a renin inhibitor.

Conclusion

While specific data on this compound is limited in the public domain, its classification as a renin inhibitor places it in a well-understood therapeutic class. The provided application notes and protocols offer a robust framework for the investigation of its potential in cardiovascular disease models. Researchers are encouraged to adapt these general methodologies to their specific experimental needs and to consult relevant literature for the latest advancements in the field of renin inhibition.

References

Application Notes and Protocols: Radiolabeling of L-363,564 with Iodine-125 for Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-363,564 is a potent somatostatin (B550006) analog that has shown utility in research settings for studying somatostatin receptors (SSTRs). Radiolabeling of this peptide with Iodine-125 (B85253) ([¹²⁵I]) allows for highly sensitive in vitro and in vivo imaging studies to investigate receptor distribution, density, and pharmacology. This document provides a detailed protocol for the direct radioiodination of L-363,564, leveraging the presence of histidine residues for labeling, as the peptide lacks a tyrosine residue. The provided methodologies are based on established techniques for peptide iodination and include procedures for purification and quality control of the resulting radioligand.

Quantitative Data Summary

ParameterTypical ValueReference
Radiochemical Yield >70%General observation from iodination of peptides containing histidine.[1]
Radiochemical Purity >95% (after HPLC purification)Achievable with standard HPLC purification methods.[2][3]
Specific Activity Approaching theoretical maximum (~2200 Ci/mmol)The specific activities of mono-iodinated forms are near identical with the theoretical value.[2][4]
Receptor Binding Affinity (Kd) ~0.3 nMAs demonstrated for [¹²⁵I]MK 678, a somatostatin analog, binding to rat brain somatostatin receptors.[5]
Inhibitory Concentration (IC₅₀) Nanomolar rangeRadioiodinated somatostatin analogs compete in the nanomolar range for receptor binding.[6]

Experimental Protocols

I. Radiolabeling of L-363,564 with Iodine-125 (Chloramine-T Method)

This protocol describes the direct radioiodination of L-363,564 on one of its two histidine residues using the Chloramine-T method. This method utilizes an oxidizing agent to generate a reactive iodine species for electrophilic substitution onto the imidazole (B134444) ring of histidine.[1][7]

Materials:

  • L-363,564 (peptide sequence: Boc-His-Pro-Phe-His-{Sta}-Leu-Phe-NH2)

  • Sodium Iodide ([¹²⁵I]NaI) in 0.1 M NaOH

  • Chloramine-T solution (1 mg/mL in 0.1 M Sodium Phosphate Buffer, pH 7.5), freshly prepared

  • Sodium Metabisulfite (B1197395) solution (2 mg/mL in 0.1 M Sodium Phosphate Buffer, pH 7.5), freshly prepared

  • 0.5 M Sodium Phosphate Buffer, pH 7.5

  • 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Bovine Serum Albumin (BSA) solution (10 mg/mL in 0.1 M Sodium Phosphate Buffer, pH 7.5)

  • Microcentrifuge tubes

  • Lead shielding and appropriate personal protective equipment (PPE)

Procedure:

  • Preparation: In a shielded fume hood, combine the following in a microcentrifuge tube:

    • 10 µg of L-363,564 (dissolved in a minimal amount of a suitable solvent like 10 mM HCl, if lyophilized).

    • 50 µL of 0.5 M Sodium Phosphate Buffer, pH 7.5.

  • Addition of Radioiodine: Add 1 mCi of [¹²⁵I]NaI to the reaction tube. Mix gently by flicking the tube.

  • Initiation of Reaction: Add 10 µL of the freshly prepared Chloramine-T solution (10 µg). Immediately start a timer. Gently mix the contents for 30-60 seconds. The reaction should be kept brief to minimize potential oxidation of the peptide.[8]

  • Quenching the Reaction: After 60 seconds, add 20 µL of the sodium metabisulfite solution (40 µg) to quench the reaction. Mix gently.

  • Stabilization: Add 100 µL of the BSA solution to prevent adsorption of the radiolabeled peptide to surfaces.

  • Purification: Proceed immediately to purification by High-Performance Liquid Chromatography (HPLC).

II. Purification of [¹²⁵I]I-L-363,564 by HPLC

Purification is essential to separate the radiolabeled peptide from unreacted [¹²⁵I]NaI, unlabeled peptide, and any potential side products.[3][9]

Materials:

  • Reversed-phase HPLC system with a UV and a radioactivity detector.

  • C18 HPLC column (e.g., 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 20%) at a flow rate of 1 mL/min.

  • Sample Injection: Inject the entire reaction mixture onto the HPLC column.

  • Elution Gradient: Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 20% to 60% B over 30 minutes. The optimal gradient should be determined empirically.

  • Fraction Collection: Collect fractions (e.g., 0.5 mL) throughout the elution process.

  • Peak Identification: Monitor the chromatogram from both the UV detector (at 220 nm or 280 nm) and the radioactivity detector. The unlabeled L-363,564 will have a specific retention time. The desired mono-iodinated product will typically elute slightly later than the unlabeled peptide due to increased hydrophobicity. Unreacted [¹²⁵I]NaI will elute in the void volume.

  • Pooling and Storage: Pool the fractions containing the pure [¹²⁵I]I-L-363,564. The solvent can be removed by lyophilization or evaporation under a stream of nitrogen. Store the purified product at -20°C or lower.

III. Quality Control of [¹²⁵I]I-L-363,564

A. Radiochemical Purity:

  • Method: Analytical reversed-phase HPLC.

  • Procedure: Inject a small aliquot of the purified product onto an analytical C18 column and run a gradient similar to the one used for purification.

  • Acceptance Criteria: The radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product peak. It should be ≥95%.

B. Specific Activity:

  • Method: Calculation based on the amount of radioactivity incorporated and the mass of the peptide.

  • Procedure:

    • Determine the total radioactivity of the purified product using a calibrated gamma counter.

    • Determine the concentration of the peptide in the purified fractions using a standard curve generated from the UV absorbance of known concentrations of unlabeled L-363,564.

    • Calculate the specific activity (e.g., in Ci/mmol) using the following formula: Specific Activity = (Radioactivity in Curies) / (moles of peptide)

  • Expected Value: The specific activity should be high, ideally approaching the theoretical maximum for mono-iodinated ¹²⁵I (~2200 Ci/mmol).[2]

C. Receptor Binding Assay (Saturation Binding Experiment):

This assay is performed to determine the affinity (Kd) and the maximum number of binding sites (Bmax) of the radiolabeled L-363,564 for somatostatin receptors.

Materials:

  • Cell membranes or tissue homogenates expressing somatostatin receptors.

  • [¹²⁵I]I-L-363,564 of known specific activity.

  • Unlabeled L-363,564.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors).

  • Glass fiber filters.

  • Filtration manifold.

  • Gamma counter.

Procedure:

  • Assay Setup: In a series of tubes, add a constant amount of receptor preparation.

  • Total Binding: To one set of tubes, add increasing concentrations of [¹²⁵I]I-L-363,564.

  • Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of [¹²⁵I]I-L-363,564 along with a high concentration of unlabeled L-363,564 (e.g., 1 µM) to saturate the receptors.

  • Incubation: Incubate all tubes at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each concentration of radioligand.

    • Plot the specific binding versus the concentration of [¹²⁵I]I-L-363,564.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

Visualizations

Experimental Workflow for Radiolabeling and Purification

Radiolabeling_Workflow cluster_radiolabeling Radiolabeling cluster_purification Purification cluster_qc Quality Control start L-363,564 Peptide reaction Iodination Reaction (60 seconds) start->reaction Add reagents [¹²⁵I]NaI + Chloramine-T reagents->reaction Add quench Quenching (Sodium Metabisulfite) reaction->quench Stop hplc HPLC Purification (C18 Column) quench->hplc Inject fractions Fraction Collection hplc->fractions product Purified [¹²⁵I]I-L-363,564 fractions->product Pool Pure Fractions qc_purity Radiochemical Purity (Analytical HPLC) product->qc_purity qc_sa Specific Activity (Gamma Counting & UV Spec) product->qc_sa qc_binding Receptor Binding Assay (Kd & Bmax) product->qc_binding

Caption: Workflow for the radiolabeling, purification, and quality control of [¹²⁵I]I-L-363,564.

Somatostatin Receptor Signaling Pathway

SSTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L363564 [¹²⁵I]I-L-363,564 SSTR Somatostatin Receptor (SSTR) L363564->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A (PKA) cAMP->PKA Activates

Caption: Simplified signaling pathway of somatostatin receptors upon binding of an agonist like L-363,564.

References

Application Notes and Protocols for Studying G-Protein Coupled Receptor Signaling with L-363564

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-363564 is identified as a renin inhibitor. Its role in studying G-protein coupled receptor (GPCR) signaling is indirect, stemming from its ability to modulate the Renin-Angiotensin System (RAS). The RAS is a critical hormonal cascade that plays a key role in regulating blood pressure and fluid balance.[1] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, converting angiotensinogen (B3276523) to angiotensin I.[2] Angiotensin I is subsequently converted to angiotensin II (Ang II) by the Angiotensin-Converting Enzyme (ACE).[3] Angiotensin II is the primary effector of the RAS, exerting its effects by binding to and activating several GPCRs, most notably the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[4][5]

By inhibiting renin, this compound reduces the production of Ang II, thereby decreasing the activation of its cognate GPCRs. This makes this compound a useful tool for investigating the physiological and pathological roles of the Ang II-GPCR signaling axis in various systems. These application notes provide a framework for characterizing the inhibitory activity of this compound on renin and quantifying its downstream effects on GPCR signaling pathways.

The Renin-Angiotensin System and GPCR Signaling

The canonical RAS pathway begins with the cleavage of angiotensinogen by renin. The resulting Angiotensin II interacts with its receptors to initiate a range of cellular responses.

  • AT1 Receptor: This Gq-coupled receptor is responsible for most of the classical effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation.[5][7] Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8]

  • AT2 Receptor: The signaling pathways of the AT2 receptor are less well-defined but are often shown to counteract the effects of the AT1 receptor, promoting vasodilation and anti-proliferative effects.[7]

The inhibition of renin by this compound provides an upstream point of control for studying these pathways.

cluster_RAS Renin-Angiotensin System (RAS) cluster_GPCR GPCR Signaling Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Cleavage AngII Angiotensin II AngI->AngII Conversion AT1R AT1 Receptor (GPCR) AngII->AT1R Binds & Activates Renin Renin ACE ACE L363564 This compound L363564->Renin Inhibits Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Response Cellular Responses (e.g., Vasoconstriction) Ca2->Response PKC->Response

Caption: The Renin-Angiotensin System (RAS) and downstream AT1 GPCR signaling pathway.

Data Presentation: Quantitative Analysis of Renin Inhibitors

The efficacy of a renin inhibitor is determined by its ability to block the enzymatic activity of renin. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables provide example data for renin inhibitors.

Table 1: In Vitro Renin Inhibition Data (Example)

Compound Target Assay Type IC50 (nM) Reference
Aliskiren (B1664508) Human Renin Enzymatic 0.6 [6]

| this compound | Human Renin | Enzymatic | Data not available | |

Table 2: Angiotensin II Receptor Binding Affinities (Example Ligands)

Compound Receptor Assay Type Ki (nM) Reference
Angiotensin II AT1 Radioligand Binding 1-5 [4]
Losartan AT1 Radioligand Binding 10-50 [4]

| PD123319 | AT2 | Radioligand Binding | 5-20 |[9] |

Experimental Protocols

To evaluate this compound as a tool for studying GPCR signaling, a series of experiments should be performed to:

  • Confirm its direct inhibitory effect on renin.

  • Measure its impact on the downstream signaling of angiotensin receptors.

cluster_workflow Experimental Workflow for Characterizing this compound P1 Protocol 1: Renin Inhibition Assay (FRET-based) Data1 Determine IC50 of This compound for Renin P1->Data1 P2 Protocol 2: Angiotensin Receptor Functional Assay (Calcium Mobilization) Data2 Measure reduction in Ang II-stimulated Ca2+ signal P2->Data2 P3 Protocol 3: Angiotensin Receptor Competition Binding Assay Data3 Confirm no direct binding of this compound to AT1/AT2 receptors P3->Data3

Caption: Workflow for the in vitro characterization of this compound.
Protocol 1: In Vitro Renin Inhibition Assay (FRET-based)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant human renin using a Förster Resonance Energy Transfer (FRET) substrate.[10]

Materials:

  • Recombinant Human Renin

  • Renin FRET substrate (e.g., with EDANS/DABCYL pair)[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl

  • This compound

  • Positive Control Inhibitor (e.g., Aliskiren)[10]

  • DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in Assay Buffer.

    • Prepare a stock solution of the positive control inhibitor (Aliskiren) in DMSO and create a similar dilution series.

    • Dilute recombinant renin in Assay Buffer to the desired working concentration.

    • Dilute the FRET substrate in Assay Buffer to its working concentration (typically near its Km value).

  • Assay Protocol:

    • To each well of the 384-well plate, add 5 µL of the this compound dilution, positive control, or vehicle (Assay Buffer with DMSO).

    • Add 20 µL of the diluted renin solution to each well.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the FRET substrate solution to each well.

    • Immediately begin monitoring the increase in fluorescence in a kinetic mode (e.g., every 60 seconds for 30-60 minutes) at 37°C. Use excitation/emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 328/552 nm for EDANS/DABCYL).[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Downstream Functional Assay - Calcium Mobilization

This protocol measures the effect of this compound on Ang II-induced calcium mobilization in cells expressing the AT1 receptor. The principle is that this compound will inhibit the renin-catalyzed production of angiotensin I from angiotensinogen, leading to less Ang II and a reduced calcium signal.

Materials:

  • HEK293 cells stably expressing the human AT1 receptor (HEK293-AT1R)

  • Angiotensinogen (human)

  • Recombinant Human Renin

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Ang II (for control)

  • 384-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Preparation:

    • Plate HEK293-AT1R cells in a 384-well plate and grow to confluence.

    • On the day of the assay, remove the culture medium and load the cells with the Fluo-4 AM dye according to the manufacturer's instructions (typically 1 hour at 37°C).

    • After loading, wash the cells gently with Assay Buffer.

  • Compound Preparation and Pre-incubation:

    • Prepare a reaction mixture containing angiotensinogen and renin in Assay Buffer.

    • In a separate plate, prepare serial dilutions of this compound.

    • Add the this compound dilutions to the angiotensinogen/renin mixture and pre-incubate for a time sufficient for Ang II to be generated (e.g., 30-60 minutes at 37°C). This plate is the "source plate".

  • Calcium Measurement:

    • Place the cell plate in the fluorescence reader and begin baseline fluorescence reading.

    • Using the instrument's injection system, add the pre-incubated mixtures from the source plate to the cell plate.

    • Continue to monitor fluorescence for 2-3 minutes to capture the calcium mobilization signal.

    • As a control, inject a known concentration of Ang II directly into some wells to confirm cell responsiveness.

  • Data Analysis:

    • Calculate the peak fluorescence response over baseline for each well.

    • Plot the response against the concentration of this compound used in the pre-incubation.

    • Determine the concentration of this compound that causes a 50% reduction in the Ang II-generated signal.

Protocol 3: Angiotensin Receptor Competition Binding Assay

This assay is crucial to confirm that this compound's effects are due to renin inhibition and not direct interaction with angiotensin receptors. It measures the ability of this compound to displace a radiolabeled ligand from the AT1 or AT2 receptor.[4][11]

Materials:

  • Membrane preparations from cells expressing either human AT1 or AT2 receptors.[4]

  • Radioligand: [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II.[4]

  • Unlabeled Ligands: Angiotensin II (for non-specific binding determination), Losartan (AT1-selective), PD123319 (AT2-selective).[4][9]

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • 96-well microplate and glass fiber filters.

  • Filtration apparatus and scintillation counter.

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of this compound in Binding Buffer.

    • In a 96-well plate, combine:

      • 50 µL of membrane preparation.

      • 25 µL of this compound dilution (or unlabeled Ang II for non-specific binding, or buffer for total binding).

      • 25 µL of [¹²⁵I]-Angiotensin II at a fixed concentration (typically at or below its Kd).

  • Incubation and Filtration:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity in a scintillation counter.

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • A lack of displacement at high concentrations of this compound would indicate it does not bind directly to the angiotensin receptor being tested.

Conclusion

This compound serves as a valuable upstream tool for dissecting the complex signaling networks governed by the Renin-Angiotensin System and its associated GPCRs. By inhibiting the initial, rate-limiting step of this cascade, researchers can probe the functional consequences of reduced Angiotensin II production in a variety of in vitro and in vivo models. The protocols outlined here provide a comprehensive framework for validating the inhibitory action of this compound and quantifying its downstream effects on GPCR-mediated signaling, thereby facilitating further exploration into the therapeutic potential of renin inhibition.

References

Application Notes and Protocols for Immunohistochemistry using L-363564

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of L-363564, a known renin inhibitor, in immunohistochemistry (IHC) applications. This document outlines the mechanism of action, a comprehensive experimental protocol, and expected results for the localization of renin in tissue samples.

Introduction

This compound is a potent inhibitor of renin, the initial and rate-limiting enzyme in the Renin-Angiotensin System (RAS) cascade.[1] The RAS plays a critical role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance. By inhibiting renin, this compound effectively blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby preventing the downstream production of angiotensin II, a potent vasoconstrictor.[1] Immunohistochemical localization of renin can provide valuable insights into the pathophysiology of various cardiovascular and renal diseases.

Mechanism of Action

The Renin-Angiotensin System is a crucial hormonal cascade that regulates cardiovascular homeostasis. The system is initiated by the proteolytic cleavage of angiotensinogen by renin to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II. Angiotensin II exerts its physiological effects by binding to its receptors, primarily AT1 and AT2, leading to vasoconstriction, aldosterone (B195564) secretion, and sodium retention.[2][3][4][5][6] this compound, as a renin inhibitor, directly blocks the first step of this pathway, leading to a reduction in the production of angiotensin II and subsequent downstream effects.

Signaling Pathway

RAS_pathway cluster_renin Renin Action cluster_ace ACE Action cluster_angii Angiotensin II Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor AT2_Receptor AT2 Receptor Angiotensin_II->AT2_Receptor Vasoconstriction Vasoconstriction Aldosterone Secretion Sodium Retention AT1_Receptor->Vasoconstriction Renin Renin Renin->Angiotensin_I Catalyzes L363564 This compound L363564->Renin Inhibits ACE ACE ACE->Angiotensin_II Catalyzes

Caption: The Renin-Angiotensin Signaling Pathway and the inhibitory action of this compound.

Data Presentation

CompoundTargetAssay TypeIC50Reference
AliskirenReninEnzyme Inhibition Assay1.5 nM[7]
This compoundReninNot specifiedNot available-

Experimental Protocols

This protocol is adapted from standard immunohistochemistry procedures for paraffin-embedded tissues and is specifically tailored for the detection of renin.

Materials and Reagents
  • Paraffin-embedded tissue sections (e.g., kidney, artery)

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%, 70%)

  • Deionized water (dH₂O)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against Renin

  • This compound (for competition assays, if desired)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Phosphate Buffered Saline (PBS)

  • Mounting medium

Experimental Workflow

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration AntigenRetrieval 2. Antigen Retrieval Deparaffinization->AntigenRetrieval PeroxidaseBlocking 3. Peroxidase Blocking AntigenRetrieval->PeroxidaseBlocking Blocking 4. Blocking PeroxidaseBlocking->Blocking PrimaryAntibody 5. Primary Antibody Incubation Blocking->PrimaryAntibody SecondaryAntibody 6. Secondary Antibody Incubation PrimaryAntibody->SecondaryAntibody Detection 7. Signal Detection (DAB) SecondaryAntibody->Detection Counterstain 8. Counterstaining Detection->Counterstain DehydrationMounting 9. Dehydration & Mounting Counterstain->DehydrationMounting

Caption: Immunohistochemistry experimental workflow for renin detection.

Detailed Protocol
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Hydrate through graded ethanol series: 95%, 80%, and 70% for 3 minutes each.

    • Rinse with dH₂O for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in pre-heated sodium citrate buffer (pH 6.0) and maintain at a sub-boiling temperature for 10-20 minutes.

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides in PBS.

  • Peroxidase Blocking:

    • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-renin antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

    • For competition assay: Co-incubate the primary antibody with an excess of this compound to confirm staining specificity. A significant reduction in signal should be observed.

  • Secondary Antibody Incubation:

    • Wash slides with PBS three times for 5 minutes each.

    • Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Detection:

    • Wash slides with PBS three times for 5 minutes each.

    • Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Wash slides with PBS three times for 5 minutes each.

    • Apply DAB substrate and incubate until the desired brown color develops. Monitor under a microscope.

    • Stop the reaction by rinsing with dH₂O.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol (70%, 80%, 95%, 100%).

    • Clear in two changes of xylene.

    • Mount with a permanent mounting medium.

Expected Results

  • Renin Staining in Kidney: In a normal kidney, renin is expected to be localized to the juxtaglomerular apparatus (JGA), specifically in the epithelioid cells of the afferent arteriole.[2] The staining should appear as granular cytoplasmic signals.[2] In certain pathological conditions, such as renal artery stenosis, an increase in the number and staining intensity of renin-positive cells may be observed.[2]

  • Angiotensin Receptor Staining: While this compound directly inhibits renin, downstream effects on angiotensin II receptor expression can be investigated. In vascular tissues, AT1 receptors are typically found in the vessel walls.[8] AT2 receptors can be found in mesenchymal cells and parts of the surface epithelium.[8]

  • Competition Assay: In the presence of excess this compound, the specific staining for renin should be significantly diminished, confirming that the antibody is binding to its intended target.

By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the role of renin in various physiological and pathological contexts using immunohistochemistry.

References

Application Notes and Protocols for High-Throughput Screening of Renin Inhibitors Featuring L-363564

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and electrolyte balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension and other cardiovascular diseases. Renin, an aspartyl protease, catalyzes the rate-limiting step of the RAAS cascade by cleaving angiotensinogen (B3276523) to form angiotensin I. Consequently, the inhibition of renin is a prime therapeutic target for the management of hypertension. L-363564 is known as a renin inhibitor and serves as a valuable tool compound in cardiovascular research.

High-throughput screening (HTS) is an essential methodology in drug discovery for identifying and characterizing novel inhibitors from large compound libraries. This document provides a detailed application note and a generalized protocol for the screening of renin inhibitors, such as this compound, using a Fluorescence Resonance Energy Transfer (FRET)-based assay. While specific HTS data for this compound is not extensively published, the following protocols are based on established principles for assessing renin inhibitors and are suitable for adaptation in a high-throughput format.

Principle of the FRET-Based Renin Activity Assay

The most common HTS approach for measuring renin activity utilizes a FRET-based substrate.[1][2] This substrate is a synthetic peptide containing the renin cleavage sequence flanked by a fluorescent donor molecule (e.g., EDANS, 5-FAM) and a quencher molecule (e.g., DABCYL, QXL™ 520).[1][2] In the intact peptide, the quencher absorbs the energy emitted by the donor, resulting in a low fluorescence signal. Upon cleavage of the peptide by renin, the donor and quencher are separated, leading to a measurable increase in fluorescence.[1] The rate of this fluorescence increase is directly proportional to renin activity. Potential inhibitors will decrease the rate of substrate cleavage, resulting in a lower fluorescence signal.

Data Presentation: Representative Inhibitor Profile

The following table presents hypothetical data for this compound and other known renin inhibitors, which could be generated from a high-throughput screening campaign followed by dose-response analysis.

CompoundTargetAssay TypeIC50 (nM)Assay Conditions
This compound Human ReninFRET-based5050 mM Tris-HCl, pH 8.0, 100 mM NaCl, 37°C
AliskirenHuman ReninFRET-based250 mM Tris-HCl, pH 8.0, 100 mM NaCl, 37°C
ZankirenHuman ReninFRET-based1050 mM Tris-HCl, pH 8.0, 100 mM NaCl, 37°C
Control PeptidomimeticHuman ReninFRET-based15050 mM Tris-HCl, pH 8.0, 100 mM NaCl, 37°C

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of renin inhibitors within the RAAS pathway and a typical workflow for a high-throughput screening campaign.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II Aldosterone_Secretion Aldosterone Secretion & Vasoconstriction Angiotensin_II->Aldosterone_Secretion Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II L363564 This compound (Renin Inhibitor) L363564->Renin Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling cascade.

HTS_Workflow cluster_prep Assay Preparation cluster_exec Screening & Data Acquisition cluster_analysis Data Analysis Compound_Library Compound Library (e.g., this compound) Assay_Plates Dispense Compounds into 384-well Plates Compound_Library->Assay_Plates Reagent_Addition Add Renin and FRET Substrate Assay_Plates->Reagent_Addition Incubation Incubate at 37°C Reagent_Addition->Incubation Fluorescence_Reading Read Fluorescence (Kinetic Mode) Incubation->Fluorescence_Reading Data_Normalization Normalize Data to Controls Fluorescence_Reading->Data_Normalization Hit_Identification Identify Primary Hits (e.g., >50% inhibition) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curves and IC50 Determination Hit_Identification->Dose_Response

Caption: A generalized workflow for a renin inhibitor HTS campaign.

Experimental Protocols

Materials and Reagents
  • Human Recombinant Renin: Lyophilized, to be reconstituted in assay buffer.

  • Renin FRET Substrate: (e.g., (DABCYL)Gaba-Arg-Pro-Phe-His-Leu-Val-Ala-Asp-Gaba(EDANS)-NH2).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl.

  • This compound and other control inhibitors: Dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Microplates: 384-well, black, low-volume, non-binding surface plates.

  • Plate Reader: Capable of kinetic fluorescence reading with excitation at ~340 nm and emission at ~490 nm.

Assay Protocol for High-Throughput Screening
  • Compound Plating:

    • Prepare serial dilutions of this compound and other test compounds in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound solution to the appropriate wells of a 384-well assay plate.

    • Include positive controls (a known renin inhibitor like Aliskiren) and negative controls (DMSO vehicle only).

  • Reagent Preparation:

    • Thaw the human recombinant renin and renin FRET substrate on ice.

    • Prepare the working solution of renin in pre-warmed (37°C) assay buffer to the desired final concentration (e.g., 1-5 ng/µL).

    • Prepare the working solution of the FRET substrate in the assay buffer to the desired final concentration (e.g., 2-10 µM).

  • Assay Execution:

    • Add renin solution to all wells except for the no-enzyme control wells. A typical volume for a 384-well plate would be 10 µL.

    • Allow the plate to incubate for 15 minutes at room temperature to permit the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells (e.g., 10 µL).

  • Data Acquisition:

    • Immediately place the plate into a pre-warmed (37°C) kinetic plate reader.

    • Measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every 60 seconds for a duration of 30-60 minutes.

Data Analysis
  • Calculate the Rate of Reaction: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence signal over time (RFU/min).

  • Percentage of Inhibition: Normalize the data using the negative (DMSO) and positive (e.g., Aliskiren) controls. Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_compound - V_no_enzyme) / (V_DMSO - V_no_enzyme))

  • IC50 Determination: For compounds identified as "hits" in the primary screen, perform a dose-response experiment with a wider range of concentrations. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The FRET-based assay described provides a robust and scalable platform for the high-throughput screening of renin inhibitors like this compound. Careful optimization of enzyme and substrate concentrations, as well as incubation times, is crucial for achieving a sensitive and reliable assay. The provided protocols and representative data serve as a comprehensive guide for researchers and scientists in the field of drug discovery to establish and execute successful screening campaigns targeting renin for the development of novel antihypertensive therapeutics.

References

Application Notes and Protocols for Flow Cytometry Analysis of L-363564 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-363564, also known as Seglitide or MK-678, is a potent and selective synthetic peptide agonist of the somatostatin (B550006) receptor subtype 2 (SSTR2). Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon activation, mediate a variety of cellular processes, including inhibition of hormone secretion, modulation of neurotransmission, and regulation of cell proliferation and apoptosis.[1] The high affinity and selectivity of this compound for SSTR2 make it a valuable tool for investigating the physiological and pathological roles of this receptor subtype.[2]

Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative measurement of multiple cellular parameters simultaneously. This document provides detailed application notes and protocols for the use of this compound in several key flow cytometry applications relevant to drug discovery and basic research. These applications include assessing receptor binding and internalization, analyzing the induction of apoptosis, and measuring intracellular calcium flux.

Data Presentation: Quantitative Binding Affinity

While this compound is primarily recognized as a high-affinity SSTR2 agonist, a comprehensive analysis of its binding profile across all somatostatin receptor subtypes is crucial for understanding its specificity. The following table summarizes the binding affinities of this compound (MK-678) and other relevant somatostatin analogs for the five human somatostatin receptor subtypes (SSTR1-SSTR5). It is important to note that reported affinities can vary based on the cell line and experimental conditions used.[2]

CompoundSSTR1 Affinity (IC50/Ki, nM)SSTR2 Affinity (IC50/Ki, nM)SSTR3 Affinity (IC50/Ki, nM)SSTR4 Affinity (IC50/Ki, nM)SSTR5 Affinity (IC50/Ki, nM)
This compound (MK-678) Low AffinityHigh Affinity Low AffinityLow AffinityLow Affinity
Somatostatin-14High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
Somatostatin-28High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
OctreotideLow AffinityHigh AffinityLow AffinityLow AffinityHigh Affinity[3]

Note: Specific quantitative values for this compound across all subtypes are not consistently available in the public domain. The table reflects the qualitative selectivity profile reported in the literature.

Application 1: SSTR2 Binding and Internalization Assay

Principle:

GPCRs like SSTR2 undergo internalization upon agonist binding, a process that can be quantified by measuring the decrease in cell surface receptor levels. This protocol describes a flow cytometry-based assay to measure the internalization of SSTR2 in response to this compound treatment. Cells expressing SSTR2 are stained with a fluorescently labeled antibody targeting an extracellular epitope of the receptor. The reduction in mean fluorescence intensity (MFI) following treatment with this compound corresponds to the extent of receptor internalization.

Experimental Protocol:

  • Cell Preparation:

    • Culture a cell line known to endogenously express SSTR2 (e.g., certain neuroendocrine tumor cell lines) or a cell line stably transfected with a tagged SSTR2 construct (e.g., HEK293-SSTR2-FLAG).

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

    • Dilute this compound in pre-warmed cell culture medium to the desired final concentrations (e.g., a dose-response range from 1 nM to 1 µM). Include a vehicle-only control.

    • Aspirate the culture medium from the cells and add the this compound-containing medium.

    • Incubate the cells at 37°C for a defined period (e.g., 30-60 minutes) to allow for receptor internalization. For time-course experiments, vary the incubation time.

  • Cell Staining:

    • Place the plate on ice to stop the internalization process.

    • Gently wash the cells twice with ice-cold PBS.

    • Harvest the cells using a non-enzymatic cell dissociation buffer.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of ice-cold staining buffer (e.g., PBS with 2% FBS).

    • Add a fluorescently labeled primary antibody targeting an extracellular epitope of SSTR2 (or the epitope tag).

    • Incubate on ice for 30-45 minutes in the dark.

    • Wash the cells twice with ice-cold staining buffer.

    • Resuspend the cells in 500 µL of staining buffer for flow cytometry analysis. Add a viability dye (e.g., Propidium Iodide or DAPI) just before analysis to exclude dead cells.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-20,000 live, single cells).

    • Gate on the live, single-cell population.

    • Determine the Mean Fluorescence Intensity (MFI) of the SSTR2-positive population for each treatment condition.

    • Calculate the percentage of internalization relative to the vehicle control.

G cluster_workflow SSTR2 Internalization Workflow prep 1. Prepare SSTR2-expressing cells treat 2. Treat with this compound (agonist) prep->treat Incubate at 37°C stain 3. Stain for surface SSTR2 treat->stain Stop on ice acquire 4. Acquire data via flow cytometry stain->acquire analyze 5. Analyze MFI to quantify internalization acquire->analyze

SSTR2 Internalization Experimental Workflow

Application 2: Apoptosis Induction Assay

Principle:

Activation of SSTR2 and SSTR3 has been shown to induce apoptosis in various cancer cell lines.[4] This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify this compound-induced apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Seed a cancer cell line known to express SSTR2 (e.g., some pancreatic or breast cancer cell lines) in 6-well plates.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for a prolonged period (e.g., 24-48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Staining:

    • Harvest the cells (including any floating cells in the medium) and wash once with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate at room temperature for 15 minutes in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Create a quadrant plot of Annexin V-FITC vs. PI.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

G cluster_pathway SSTR2-Mediated Apoptosis Signaling L363564 This compound SSTR2 SSTR2 L363564->SSTR2 Binds G_protein Gi/o Protein SSTR2->G_protein Activates SHP1 SHP-1 Activation G_protein->SHP1 p53 p53 Pathway G_protein->p53 Caspases Caspase Cascade SHP1->Caspases Leads to p53->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Executes

SSTR2-Mediated Apoptosis Signaling Pathway

Application 3: Intracellular Calcium Flux Assay

Principle:

Activation of SSTR2 can lead to the modulation of intracellular calcium levels, often resulting in an inhibition of calcium influx.[2] This can be measured by flow cytometry using calcium-sensitive fluorescent dyes like Indo-1 or Fluo-4. These dyes exhibit a change in their fluorescence properties upon binding to free calcium, allowing for the real-time monitoring of changes in intracellular calcium concentration ([Ca²⁺]i) following the application of a stimulus.

Experimental Protocol:

  • Cell Preparation and Dye Loading:

    • Resuspend SSTR2-expressing cells in a suitable buffer (e.g., HBSS with calcium and magnesium) at a concentration of 1-5 x 10⁶ cells/mL.

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM at 1-5 µM) by incubating at 37°C for 30-45 minutes in the dark.

    • Wash the cells twice with the buffer to remove excess dye.

    • Resuspend the cells in the same buffer and allow them to rest at room temperature for at least 15 minutes before analysis.

  • Flow Cytometry Acquisition:

    • Equilibrate the cell suspension to 37°C.

    • On the flow cytometer, acquire a baseline fluorescence signal for the cell suspension for approximately 30-60 seconds.

    • Pause the acquisition, add this compound to the cell suspension at the desired final concentration, and immediately resume acquisition.

    • Continue acquiring data for several minutes to record the cellular response over time.

    • As a positive control, at the end of the run, add a calcium ionophore like ionomycin (B1663694) to elicit a maximal calcium response.

  • Data Analysis:

    • Analyze the data using the time parameter. Plot the fluorescence intensity (or ratio for ratiometric dyes like Indo-1) versus time.

    • Observe the change in fluorescence following the addition of this compound. A decrease in fluorescence intensity would indicate an inhibition of calcium influx.

    • Quantify the response by measuring parameters such as the peak fluorescence, the time to peak, and the area under the curve.

G cluster_workflow Calcium Flux Measurement Workflow load 1. Load cells with calcium indicator dye baseline 2. Acquire baseline fluorescence load->baseline Equilibrate to 37°C stimulate 3. Add this compound during acquisition baseline->stimulate record 4. Record fluorescence over time stimulate->record analyze 5. Analyze kinetic data record->analyze

Intracellular Calcium Flux Experimental Workflow

Conclusion

The protocols outlined in these application notes provide a framework for utilizing the SSTR2 agonist this compound in conjunction with flow cytometry to investigate key cellular processes. These assays can be adapted for dose-response studies, kinetic analyses, and screening of other potential SSTR modulators. By leveraging the single-cell, multi-parameter capabilities of flow cytometry, researchers can gain valuable insights into the mechanism of action of this compound and the broader role of somatostatin receptor signaling in health and disease.

References

Application Notes and Protocols for Electrophysiology Recording with L-363564

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the application of L-363564 in electrophysiological studies.

Introduction

This compound is a potent and selective antagonist of the cholecystokinin (B1591339) B (CCK-B) receptor. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. The CCK-B receptor subtype is predominantly found in the brain and is implicated in various physiological and pathological processes, including anxiety, panic attacks, and nociception. By blocking the action of CCK at the CCK-B receptor, this compound serves as a valuable pharmacological tool for investigating the role of this signaling pathway in neuronal excitability and function.

These application notes provide detailed protocols for the use of this compound in electrophysiology experiments, guidance on data interpretation, and a summary of its known effects on neuronal activity.

Data Presentation

The following table summarizes the key pharmacological properties of this compound relevant to its use in electrophysiology.

ParameterValueSpeciesReference Tissue
Receptor Target Cholecystokinin B (CCK-B) Receptor--
Action Antagonist--
Affinity (Ki) 0.1 nMHumanRecombinant hCCK-B receptors
Selectivity >1000-fold for CCK-B over CCK-A--

Experimental Protocols

In Vitro Electrophysiology: Brain Slice Patch-Clamp Recording

This protocol describes the application of this compound to acute brain slices for whole-cell patch-clamp recordings to investigate its effects on synaptic transmission and intrinsic neuronal properties.

Materials:

  • This compound (Tocris Bioscience, Cat. No. 0967)

  • Artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation equipment (vibratome)

  • Patch-clamp electrophysiology rig with perfusion system

  • Recording electrodes

  • Experimental animal (e.g., mouse or rat)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.

    • On the day of the experiment, dilute the stock solution into aCSF to the desired final concentration (e.g., 100 nM - 1 µM). Ensure the final DMSO concentration is minimal (<0.1%) to avoid solvent effects.

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus, amygdala) using a vibratome in ice-cold aCSF.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

  • Electrophysiological Recording:

    • Transfer a brain slice to the recording chamber of the electrophysiology setup and continuously perfuse with oxygenated aCSF at a constant flow rate.

    • Establish a stable whole-cell patch-clamp recording from a neuron in the region of interest.

    • Record baseline neuronal activity (e.g., spontaneous postsynaptic currents, evoked synaptic potentials, or firing properties in response to current injections).

  • This compound Application:

    • Switch the perfusion to the aCSF containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate in the slice (typically 10-15 minutes).

    • Record the neuronal activity in the presence of this compound.

  • Washout:

    • Switch the perfusion back to the control aCSF to wash out the drug.

    • Monitor the neuronal activity to observe any reversal of the drug's effects.

Data Analysis:

  • Compare the frequency and amplitude of spontaneous or evoked synaptic events before, during, and after this compound application.

  • Analyze changes in intrinsic membrane properties such as resting membrane potential, input resistance, and action potential firing patterns.

Mandatory Visualizations

Signaling Pathway of CCK-B Receptor and this compound Antagonism

The following diagram illustrates the signaling cascade initiated by the activation of the CCK-B receptor and how this compound acts as an antagonist to block this pathway.

CCK_B_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCK Cholecystokinin (CCK) CCK_R CCK-B Receptor CCK->CCK_R Binds & Activates L363564 This compound L363564->CCK_R Binds & Blocks Gq Gq protein CCK_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitability Increased Neuronal Excitability Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability

Caption: CCK-B receptor signaling and this compound antagonism.

Experimental Workflow for Brain Slice Electrophysiology

This diagram outlines the key steps involved in a typical in vitro electrophysiology experiment using this compound.

Experimental_Workflow A Prepare Brain Slices B Slice Recovery (>1 hour) A->B C Establish Whole-Cell Patch-Clamp Recording B->C D Record Baseline Activity (Control aCSF) C->D E Perfuse with this compound in aCSF D->E F Record Activity with This compound E->F G Washout with Control aCSF F->G H Record Post-Washout Activity G->H I Data Analysis H->I

Caption: Workflow for this compound application in brain slice electrophysiology.

Logical Relationship of this compound's Effect

This diagram illustrates the logical flow of how this compound's antagonism of the CCK-B receptor is expected to influence neuronal function.

Logical_Relationship A This compound Application B Blockade of CCK-B Receptors A->B C Inhibition of CCK-mediated Intracellular Signaling (e.g., Gq/PLC pathway) B->C D Reduction of Neuronal Excitability C->D E Modulation of Synaptic Transmission and Plasticity C->E

Caption: Logical flow of this compound's effect on neuronal function.

Application Notes and Protocols for Seglitide (L-363586) in Organoid and 3D Cell Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seglitide (also known as L-363586 and MK-678) is a potent and selective peptide analog agonist of the somatostatin (B550006) receptor 2 (SSTR2).[1][2][3] Somatostatin and its analogs, like Seglitide, are crucial in regulating endocrine and exocrine secretion and cell proliferation by binding to somatostatin receptors.[4] SSTR2 is frequently overexpressed in various tumors, particularly neuroendocrine tumors (NETs), making it a prime target for therapeutic intervention.[5]

Three-dimensional (3D) cell culture systems, including organoids and spheroids, have emerged as superior preclinical models compared to traditional 2D cell cultures. These models more accurately recapitulate the complex in vivo tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration barriers.[6][7] Consequently, 3D models offer a more predictive platform for evaluating the efficacy of anti-cancer agents like Seglitide.

These application notes provide a comprehensive guide for the utilization of Seglitide in organoid and 3D cell culture systems, with a focus on neuroendocrine tumor models.

Mechanism of Action

Seglitide, as a somatostatin analog, exerts its biological effects by binding to SSTR2. This interaction activates a cascade of intracellular signaling pathways, leading to:

  • Inhibition of Hormone Secretion: Activation of SSTR2 by Seglitide leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is a key mechanism for inhibiting the secretion of various hormones from neuroendocrine tumors.[8]

  • Anti-proliferative Effects: Seglitide can induce cell cycle arrest and apoptosis through the modulation of key signaling pathways such as the MAPK (Mitogen-Activated Protein Kinase) and PI3K/AKT/mTOR pathways.[4]

Quantitative Data Summary

Direct quantitative data for Seglitide (L-363586) in 3D organoid or spheroid models is limited in publicly available literature. However, data from studies on other somatostatin analogs, particularly those targeting SSTR2, in 3D and 2D models of neuroendocrine tumors can provide valuable insights into expected efficacy. The following tables summarize relevant data for comparative purposes.

Table 1: In Vitro Efficacy of Somatostatin Analogs in Neuroendocrine Tumor Models

CompoundCell ModelAssayConcentration/DoseTreatment DurationObserved EffectReference
Pasireotide (B1678482) H69 (Small Cell Lung Cancer, 2D)Cell ViabilityIC50: 35.4 µMNot SpecifiedDose-dependent inhibition of cell viability.[4]
Octreotide H69 (Small Cell Lung Cancer, 2D)Cell ViabilityUp to 300 µMNot SpecifiedNo significant modulation of cell viability.[4]
BIM-23A760 BON-1 (Pancreatic NET, 3D Spheroids)Chromogranin A (CgA) SecretionNot SpecifiedNot SpecifiedMore pronounced inhibition of CgA release compared to 2D culture.[9]
BIM-23A760 BON-1 (Pancreatic NET, 3D Spheroids)Serotonin (B10506) SecretionNot SpecifiedNot SpecifiedMore potent inhibition of serotonin release (up to 67%) compared to 2D culture (up to 40%).[9]
Lanreotide NCI-H727 (Bronchial NET, 2D)Cell Viability10 µM72 hours25% reduction in cell viability.[10]
Octreotide Multiple NET cell lines (2D)Cell Viability0.1 pM - 10 µM96 hoursNo measurable effect on cell number.[11]

Note: The data presented for compounds other than Seglitide should be used as a reference for designing experiments. The optimal concentration and effects of Seglitide in 3D models should be determined empirically.

Experimental Protocols

The following protocols are generalized for the use of Seglitide in neuroendocrine tumor organoid and spheroid cultures. These should be optimized based on the specific cell line or patient-derived organoids being used.

Protocol 1: Generation of Neuroendocrine Tumor Spheroids and Treatment with Seglitide

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment plates.

Materials:

  • Neuroendocrine tumor cell line (e.g., BON-1, QGP-1, H727)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Ultra-low attachment (ULA) 96-well round-bottom plates

  • Seglitide (L-363586, MK-678) stock solution (dissolved in a suitable solvent like DMSO or sterile water)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Centrifuge

  • Inverted microscope

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Preparation:

    • Culture neuroendocrine tumor cells in a T75 flask to 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize trypsin with complete culture medium and centrifuge the cell suspension at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh complete culture medium and perform a cell count.

  • Spheroid Formation:

    • Dilute the cell suspension to a seeding density of 1,000-5,000 cells per 100 µL (optimize for each cell line).[7]

    • Add 100 µL of the cell suspension to each well of a ULA 96-well plate.

    • Centrifuge the plate at 100 x g for 5 minutes to facilitate cell aggregation.[7]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Monitor spheroid formation daily. Spheroids should form within 24-72 hours.

  • Seglitide Treatment:

    • Prepare serial dilutions of Seglitide in complete culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. A vehicle control (medium with the same concentration of solvent used for the stock solution) must be included.

    • Once spheroids have formed and reached a desired size (e.g., after 72 hours), carefully remove 50 µL of the medium from each well.

    • Add 50 µL of the prepared Seglitide dilutions or vehicle control to the respective wells.

    • Incubate the treated spheroids for the desired duration (e.g., 48, 72, or 96 hours).

  • Analysis:

    • Morphological Assessment: Monitor changes in spheroid size, shape, and integrity daily using an inverted microscope.

    • Viability Assay: Assess cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D Cell Viability Assay.

    • Hormone Secretion Assay: Collect the culture supernatant to quantify hormone secretion (e.g., chromogranin A, serotonin) using ELISA kits.

    • Immunofluorescence Staining: Fix, permeabilize, and stain spheroids for relevant markers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, SSTR2).

Protocol 2: Patient-Derived Organoid (PDO) Culture and Seglitide Efficacy Testing

This protocol outlines the establishment of neuroendocrine tumor organoids from patient tissue and subsequent drug sensitivity testing.

Materials:

  • Fresh neuroendocrine tumor tissue

  • Basal culture medium (e.g., Advanced DMEM/F12)

  • Growth factor-reduced Matrigel

  • Organoid culture medium (containing growth factors such as EGF, Noggin, R-spondin, and supplements like N-acetylcysteine, B27)[11]

  • Collagenase Type IV and DNase I

  • ROCK inhibitor (Y-27632)

  • Cell recovery solution

  • Seglitide (L-363586, MK-678)

  • 24-well tissue culture plates

Procedure:

  • Tissue Digestion and Organoid Seeding:

    • Mince the fresh tumor tissue into ~1-2 mm fragments.

    • Digest the tissue with a solution of collagenase and DNase I at 37°C until cell clusters are released.[11]

    • Collect the cell clusters by centrifugation and wash them.

    • Resuspend the pellet in growth factor-reduced Matrigel on ice.

    • Plate 50 µL domes of the Matrigel-cell suspension into a pre-warmed 24-well plate.[11]

    • Allow the Matrigel to solidify at 37°C for 20-30 minutes.

    • Add organoid culture medium supplemented with ROCK inhibitor to each well.

  • Organoid Culture and Maintenance:

    • Culture the organoids at 37°C and 5% CO2.

    • Change the medium every 2-3 days.

    • Once organoids are established and have grown to a suitable size, they can be passaged by mechanical or enzymatic dissociation and re-plated in fresh Matrigel.

  • Seglitide Treatment and Analysis:

    • Passage and seed organoids in a 96-well plate format as described above.

    • Prepare Seglitide dilutions in the organoid culture medium (e.g., 0.1 nM to 10 µM).

    • Replace the medium with the Seglitide-containing medium or vehicle control.

    • Incubate for a predetermined period (e.g., 5-7 days).

    • Assess the treatment effect using methods such as:

      • Brightfield imaging to monitor organoid size and morphology.

      • ATP-based viability assays (e.g., CellTiter-Glo® 3D).

      • Analysis of hormone levels in the supernatant by ELISA.

      • Immunofluorescence staining for proliferation and apoptosis markers.

Visualizations

Signaling Pathways and Experimental Workflows

Seglitide_Signaling_Pathway cluster_membrane Cell Membrane SSTR2 SSTR2 G_protein Gi/o SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway G_protein->PI3K_AKT_mTOR Modulates MAPK_Pathway MAPK Pathway (ERK1/2) G_protein->MAPK_Pathway Modulates Seglitide Seglitide (L-363586) Seglitide->SSTR2 Binds to cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Hormone_Secretion Hormone Secretion (e.g., CgA, Serotonin) PKA->Hormone_Secretion Leads to inhibition of Cell_Cycle_Arrest Cell Cycle Arrest PI3K_AKT_mTOR->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis MAPK_Pathway->Apoptosis Leads to

Seglitide (L-363586) Signaling Pathway

Spheroid_Formation_Workflow Start Start: 2D Cell Culture Harvest Harvest and Create Single-Cell Suspension Start->Harvest Seed Seed Cells in Ultra-Low Attachment Plate Harvest->Seed Incubate Incubate (24-72h) for Spheroid Formation Seed->Incubate Treatment Treat with Seglitide (0.1 nM - 10 µM) Incubate->Treatment Analysis Analyze Spheroids Treatment->Analysis Viability Viability Assay Analysis->Viability Hormone Hormone Secretion Assay Analysis->Hormone Imaging Imaging & Morphology Analysis->Imaging

Tumor Spheroid Experimental Workflow

Organoid_Culture_Workflow Tissue Patient Tumor Tissue Digestion Tissue Digestion (Collagenase/DNase I) Tissue->Digestion Embedding Embed Cell Clusters in Matrigel Domes Digestion->Embedding Culture Culture in Organoid Medium (5-10 days) Embedding->Culture Passage Passage and Expand Organoids Culture->Passage Treatment Treat with Seglitide Passage->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Viability Viability Endpoint->Viability Secretion Hormone Secretion Endpoint->Secretion Staining Immunostaining Endpoint->Staining

Patient-Derived Organoid Workflow

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting L-363564 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility challenges with the renin inhibitor, L-363564.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a renin inhibitor that can be used in cardiovascular disease-related research.[1][2] It is a peptide with the sequence Boc-His-Pro-Phe-His-{Sta}-Leu-Phe-NH2.[1] Its CAS number is 86153-46-0.[1]

Q2: What are the likely solubility characteristics of this compound?

A2: Based on its peptide sequence, which includes multiple hydrophobic amino acids (Proline, Phenylalanine, Leucine, and the non-standard amino acid Statine), this compound is predicted to be a hydrophobic peptide. The presence of two Histidine residues will provide some pH-dependent solubility. The N-terminal Boc protecting group and the C-terminal amide will also influence its overall solubility profile, generally decreasing its solubility in aqueous solutions.

Q3: What are the recommended initial solvents for dissolving this compound?

A3: For hydrophobic peptides like this compound, it is recommended to first attempt dissolution in a small amount of an organic solvent.[3][4][5] Common choices include dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), methanol, or isopropanol.[3] Once dissolved, this stock solution can then be carefully diluted into the desired aqueous buffer.

Q4: Why might this compound precipitate during my experiment?

A4: Precipitation of this compound can occur for several reasons. A common cause is the addition of a concentrated organic stock solution into an aqueous buffer, which leads to a drastic change in solvent polarity, causing the peptide to crash out of solution. Other factors can include the pH of the buffer, high salt concentrations, or the final concentration of the peptide exceeding its solubility limit in the experimental medium.

Troubleshooting Guide

My lyophilized this compound powder will not dissolve in my aqueous buffer. What should I do?

If this compound does not dissolve directly in your aqueous buffer, this is likely due to its hydrophobic nature. The recommended approach is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent.

  • Recommended Solvents: Start with DMSO or DMF.

  • Procedure:

    • Add a small volume of the organic solvent to the lyophilized peptide.

    • Gently vortex or sonicate to aid dissolution.

    • Once a clear stock solution is obtained, you can proceed to dilute it into your aqueous buffer.

This compound dissolved in an organic solvent, but precipitated when I diluted it into my aqueous experimental medium. How can I prevent this?

This is a common issue when working with hydrophobic peptides. Here are several strategies to overcome this:

  • Slow, Dropwise Addition: Add the organic stock solution drop-by-drop to the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations of the peptide that can lead to precipitation.

  • Optimize Buffer pH: Since this compound contains two histidine residues, its charge will be affected by pH. For basic peptides, a more acidic buffer (lower pH) can increase solubility, while for acidic peptides, a more basic buffer (higher pH) is recommended.[3] You can perform a simple pH scout to determine the optimal pH for your experiment.

  • Reduce Final Concentration: Your target concentration may be above the solubility limit of this compound in the final aqueous medium. Try lowering the final concentration of the peptide in your experiment.

  • Use of Co-solvents: In some cases, including a small percentage of the organic solvent (e.g., 1-5% DMSO) in the final aqueous buffer can help maintain the solubility of the peptide. However, you must first verify that this concentration of organic solvent does not affect your experimental assay.

I'm observing a gel-like formation instead of a clear solution. What is happening?

Peptides with a high percentage of certain amino acid residues can form intermolecular hydrogen bonds, leading to the formation of gels in concentrated aqueous solutions.[6]

  • Solution: This can sometimes be reversed by gentle heating or by dissolving the peptide in a stronger organic solvent. Sonication can also be a useful technique to break up these aggregates.[5]

How can I determine the solubility of this compound in a new solvent system?

A simple solubility test can be performed to determine the approximate solubility of this compound in a new solvent or buffer system.

  • Procedure:

    • Weigh out a small, known amount of lyophilized this compound.

    • Add a small, measured volume of the solvent and vortex.

    • If the peptide dissolves completely, add another measured volume of the solvent to decrease the concentration and observe if it remains in solution.

    • If the peptide does not dissolve completely, add more solvent in small, measured increments until a clear solution is obtained.

    • The concentration at which the peptide is fully dissolved is its approximate solubility in that solvent.

Data Presentation

Table 1: Common Solvents for Peptide Dissolution

SolventTypePropertiesBest for
Sterile Water/BufferAqueousPolar, proticShort, hydrophilic peptides
Acetic Acid (10-30%)Aqueous/AcidicPolar, proticBasic peptides
Ammonium Hydroxide (e.g., 1% v/v)Aqueous/BasicPolar, proticAcidic peptides
DMSO (Dimethyl sulfoxide)OrganicPolar, aproticHydrophobic and neutral peptides
DMF (Dimethylformamide)OrganicPolar, aproticHydrophobic and neutral peptides
AcetonitrileOrganicPolar, aproticHydrophobic and neutral peptides
IsopropanolOrganicPolar, proticHydrophobic and neutral peptides

Table 2: Troubleshooting Summary for this compound Solubility Issues

ProblemProbable CauseRecommended Solution
Fails to dissolve in aqueous bufferHigh hydrophobicity of the peptideDissolve in a minimal amount of organic solvent (DMSO, DMF) first.
Precipitation upon dilution into aqueous bufferRapid change in solvent polarity, exceeding solubility limitAdd organic stock dropwise to stirring buffer; optimize buffer pH; lower final concentration.
Solution becomes cloudy over timeAggregation and precipitationPrepare fresh solutions for each experiment; consider adding stabilizing excipients if compatible with the assay.
Gel formationIntermolecular hydrogen bondingGentle heating; sonication; use of stronger organic solvents for initial dissolution.

Experimental Protocols

Protocol 1: Initial Solubilization of this compound

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add a minimal volume of a suitable organic solvent (e.g., DMSO) to the vial to achieve a high concentration stock solution (e.g., 10-20 mM).

  • Vortex the vial for 30-60 seconds. If necessary, sonicate for a few minutes to ensure complete dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

Protocol 2: Preparation of Aqueous Working Solutions from an Organic Stock

  • Place the desired volume of your aqueous experimental buffer in a sterile tube.

  • While vigorously vortexing or stirring the buffer, add the required volume of the this compound organic stock solution drop-by-drop.

  • Continue to vortex or stir for a few minutes after the addition is complete to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, it may be necessary to lower the final concentration.

Visualizations

G Renin-Angiotensin Signaling Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion AT1_Receptor->Aldosterone_Secretion L363564 This compound L363564->Renin Inhibits

Caption: The renin-angiotensin signaling pathway and the inhibitory action of this compound.

G Troubleshooting this compound Solubility Start Start: Lyophilized this compound Dissolve_Aqueous Dissolve in aqueous buffer? Start->Dissolve_Aqueous Success Success: Clear Solution Dissolve_Aqueous->Success Yes Dissolve_Organic Dissolve in minimal organic solvent (e.g., DMSO) Dissolve_Aqueous->Dissolve_Organic No Dilute_Aqueous Add dropwise to stirring aqueous buffer Dissolve_Organic->Dilute_Aqueous Precipitation Precipitation? Dilute_Aqueous->Precipitation Precipitation->Success No Optimize Optimize pH, lower concentration, or use co-solvent Precipitation->Optimize Yes Optimize->Dilute_Aqueous

Caption: A logical workflow for troubleshooting the solubility of this compound.

G Experimental Workflow for Preparing this compound Solutions Start Start Equilibrate Equilibrate lyophilized peptide to room temperature Start->Equilibrate Add_Solvent Add minimal organic solvent (e.g., DMSO) Equilibrate->Add_Solvent Dissolve Vortex/sonicate to create concentrated stock solution Add_Solvent->Dissolve Dilute Add stock solution dropwise to vigorously stirring buffer Dissolve->Dilute Prepare_Buffer Prepare aqueous experimental buffer Prepare_Buffer->Dilute Final_Solution Final Working Solution Dilute->Final_Solution

Caption: A typical experimental workflow for the preparation of this compound working solutions.

References

Technical Support Center: Optimizing L-363,564 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of L-363,564 in in vitro research applications. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is L-363,564 and what is its primary mechanism of action?

Q2: Which cell lines are suitable for in vitro studies with L-363,564?

The choice of cell line is critical and depends on the expression of the target receptor, SSTR5. It is essential to use cell lines that endogenously express SSTR5 or have been engineered to express this receptor subtype.

Table 1: Recommended Cell Lines for SSTR5-related Studies

Cell LineOriginSSTR5 ExpressionRecommended Use
CHO-K1 (transfected)Chinese Hamster OvaryStably transfected with human SSTR5Ideal for initial characterization, binding assays, and cAMP assays due to a clean background.
AtT-20Mouse Pituitary TumorEndogenous expressionSuitable for studying effects on hormone secretion (e.g., ACTH).
BON-1Human Pancreatic Neuroendocrine TumorReported to have low endogenous expressionCan be used, but SSTR5 expression level should be verified.
HEK293 (transfected)Human Embryonic KidneyStably transfected with human SSTR5Another excellent host for heterologous expression studies.

Note: Always verify SSTR5 expression in your chosen cell line at the protein level (e.g., by Western blot, flow cytometry, or immunofluorescence) before initiating experiments.

Q3: What is a typical starting concentration range for L-363,564 in in vitro assays?

Based on the activity of other selective somatostatin (B550006) analogs, a starting concentration range of 1 nM to 1 µM is recommended for dose-response experiments. To determine the optimal concentration for your specific assay, it is crucial to perform a dose-response curve to identify the EC50 (half-maximal effective concentration).

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with L-363,564.

Issue 1: No or low response to L-363,564 in a cAMP inhibition assay.

Possible Cause Troubleshooting Step
Low or absent SSTR5 expression in the cell line. Verify SSTR5 expression using a validated method (e.g., Western Blot, qPCR, or flow cytometry). If expression is low, consider using a cell line with higher expression or a stably transfected cell line.
Incorrect assay setup. Ensure that adenylyl cyclase is stimulated to produce a robust basal cAMP level that can be inhibited. Use a known adenylyl cyclase activator like forskolin (B1673556) (typically 1-10 µM). Include a positive control, such as somatostatin-14 or a known SSTR5 agonist, to confirm assay functionality.
Degradation of L-363,564. Prepare fresh stock solutions of L-363,564 in an appropriate solvent (e.g., DMSO or sterile water) and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Cell health issues. Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can lead to altered receptor expression and signaling.

Issue 2: High variability between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent cell seeding. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and treatment to minimize well-to-well variability.
Edge effects in the microplate. Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Pipetting errors. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.

Issue 3: Unexpected results in a cell proliferation assay (e.g., no inhibition of proliferation).

Possible Cause Troubleshooting Step
Cell line is not responsive to SSTR5-mediated anti-proliferative signals. The anti-proliferative effect of somatostatin analogs is cell-type dependent. Confirm that SSTR5 activation is linked to anti-proliferative pathways in your chosen cell line by consulting literature or performing preliminary experiments.
Assay duration is too short or too long. Optimize the incubation time with L-363,564. Anti-proliferative effects may take 24-72 hours to become apparent.
Sub-optimal concentration of L-363,564. Perform a full dose-response curve to ensure you are testing an effective concentration range.

Experimental Protocols

Key Experiment 1: cAMP Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of L-363,564 on forskolin-stimulated cAMP production.

Materials:

  • SSTR5-expressing cells (e.g., CHO-K1-hSSTR5)

  • Cell culture medium

  • L-363,564

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96- or 384-well white opaque plates

Methodology:

  • Cell Seeding: Seed SSTR5-expressing cells in a white opaque microplate at a predetermined optimal density and culture overnight.

  • Compound Preparation: Prepare serial dilutions of L-363,564 in assay buffer. Also, prepare a solution of forskolin at a concentration that elicits a sub-maximal stimulation of cAMP (e.g., 10 µM).

  • Cell Treatment:

    • Wash the cells with serum-free medium or assay buffer.

    • Add the L-363,564 dilutions to the respective wells.

    • Incubate for 15-30 minutes at 37°C.

    • Add forskolin to all wells except the basal control wells.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of L-363,564. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Key Experiment 2: Cell Proliferation Assay

This protocol describes a method to assess the effect of L-363,564 on cell proliferation using a colorimetric assay (e.g., MTS or WST-1).

Materials:

  • Cancer cell line with verified SSTR5 expression

  • Cell culture medium

  • L-363,564

  • Cell proliferation assay reagent (e.g., MTS, WST-1)

  • 96-well clear bottom plates

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of L-363,564 (e.g., 1 nM to 1 µM). Include a vehicle control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator.

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of proliferation against the log concentration of L-363,564 to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

Signaling_Pathway L363564 L-363,564 SSTR5 SSTR5 L363564->SSTR5 Binds Gi Gi Protein SSTR5->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., ↓ Secretion, ↓ Proliferation) cAMP->Cellular_Response Modulates

Caption: L-363,564 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture SSTR5+ Cells Compound_Prep 2. Prepare L-363,564 Dilutions Treatment 3. Treat Cells with L-363,564 Compound_Prep->Treatment Incubation 4. Incubate Treatment->Incubation Measurement 5. Measure Endpoint (cAMP or Proliferation) Incubation->Measurement Data_Analysis 6. Analyze Data (Dose-Response Curve) Measurement->Data_Analysis Conclusion 7. Determine IC50/GI50 Data_Analysis->Conclusion

Caption: General experimental workflow.

Technical Support Center: Troubleshooting L-363564 Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected biological activity of L-363564, a known renin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

This compound is a renin inhibitor. Its primary biological activity is to block the enzymatic action of renin, the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, this compound prevents the conversion of angiotensinogen (B3276523) to angiotensin I, leading to a downstream reduction in the production of angiotensin II, a potent vasoconstrictor. This ultimately contributes to a decrease in blood pressure.

Q2: I am not seeing any inhibition of renin in my in vitro assay. What are the possible reasons?

There are several potential reasons for a lack of inhibitory activity in an in vitro assay. These can be broadly categorized into issues with the compound itself, the assay setup, or the reagents. A systematic troubleshooting approach is recommended to identify the root cause.

Q3: How can I be sure that the this compound I'm using is active?

To confirm the activity of your this compound stock, it is advisable to perform a quality control check. This can be done by running a standard renin inhibition assay with a fresh, validated batch of renin and substrate. If possible, compare its activity to a known renin inhibitor with a well-established IC50 value.

Q4: What is the optimal concentration of this compound to use in my experiments?

Troubleshooting Guide

If you are not observing the expected biological activity with this compound, please consult the following troubleshooting guide.

Problem Area 1: Compound Integrity and Handling
Potential Issue Possible Cause Recommended Solution
Degraded Compound Improper storage (e.g., exposure to light, moisture, or incorrect temperature).Store this compound as recommended by the supplier, typically in a cool, dry, and dark place. Prepare fresh stock solutions for each experiment.
Inaccurate Concentration Errors in weighing, dilution, or solvent evaporation.Calibrate your balance regularly. Use calibrated pipettes for dilutions. Prepare stock solutions in appropriate solvents and store them in tightly sealed vials.
Poor Solubility This compound may not be fully dissolved in the assay buffer.Check the solubility of this compound in your chosen solvent and assay buffer. Sonication or gentle warming may aid dissolution. Consider using a small percentage of a co-solvent like DMSO, but be mindful of its potential effects on the enzyme.
Problem Area 2: Experimental Setup and Protocol
Potential Issue Possible Cause Recommended Solution
Incorrect Assay Conditions Suboptimal pH, temperature, or incubation time.Ensure the assay buffer pH is optimal for renin activity (typically pH 7.4-8.0). Maintain a constant and appropriate temperature (usually 37°C). Optimize the incubation time to ensure the reaction is in the linear range.
Inappropriate Reagent Concentrations Renin or substrate concentrations are too high or too low.The IC50 of a competitive inhibitor is dependent on the substrate concentration. Use a substrate concentration at or below its Km value for renin. The enzyme concentration should be high enough to provide a good signal-to-noise ratio but low enough to ensure initial velocity conditions.
Assay Interference Components in the assay buffer or the detection method are interfering with the inhibitor or the reaction.Run appropriate controls, including a vehicle control (solvent without the inhibitor) and a no-enzyme control. If using a fluorescence-based assay, check for autofluorescence of the compound.

Experimental Protocols

Key Experiment: In Vitro Renin Inhibition Assay (FRET-based)

This protocol outlines a common method for determining the inhibitory activity of this compound against renin using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Human recombinant renin

  • FRET-based renin substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound: Dissolve this compound in DMSO to make a high-concentration stock solution. Perform serial dilutions in the assay buffer to achieve a range of desired concentrations.

  • Add inhibitor to the plate: Add a small volume (e.g., 2 µL) of each this compound dilution to the wells of the 96-well plate. Include wells with DMSO only as a vehicle control.

  • Add renin: Add a pre-determined amount of human recombinant renin to each well. The final concentration of renin should be optimized for the assay.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction: Add the FRET substrate to each well to start the enzymatic reaction.

  • Measure fluorescence: Immediately begin reading the fluorescence signal at appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure_Increase Blood_Pressure_Increase Vasoconstriction->Blood_Pressure_Increase Aldosterone_Secretion->Blood_Pressure_Increase Renin Renin ACE ACE L363564 This compound L363564->Renin Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Troubleshooting Workflow for this compound Inactivity

Troubleshooting_Workflow Start No/Low Activity of this compound Check_Compound 1. Verify Compound Integrity Start->Check_Compound Solubility Is solubility an issue? Check_Compound->Solubility Check_Protocol 2. Review Experimental Protocol Assay_Conditions Are assay conditions optimal? Check_Protocol->Assay_Conditions Check_Reagents 3. Assess Reagent Quality Enzyme_Activity Is enzyme active? Check_Reagents->Enzyme_Activity Concentration Is concentration correct? Solubility->Concentration No Resolve_Solubility Optimize solvent/buffer Solubility->Resolve_Solubility Yes Concentration->Check_Protocol Yes Recalculate Prepare fresh dilutions Concentration->Recalculate No Assay_Conditions->Check_Reagents Yes Optimize_Assay Adjust pH, temp, time Assay_Conditions->Optimize_Assay No Substrate_Quality Is substrate valid? Enzyme_Activity->Substrate_Quality Yes New_Enzyme Use new enzyme stock Enzyme_Activity->New_Enzyme No New_Substrate Use new substrate stock Substrate_Quality->New_Substrate No Contact_Support Contact Technical Support Substrate_Quality->Contact_Support Yes Success Activity Observed Resolve_Solubility->Success Recalculate->Success Optimize_Assay->Success New_Enzyme->Success New_Substrate->Success

Caption: A stepwise workflow for troubleshooting the lack of this compound activity.

Technical Support Center: Preventing L-363564 Degradation in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-363564 in experimental buffers. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental settings?

A1: The degradation of peptide-like compounds such as this compound is primarily caused by enzymatic hydrolysis, harsh pH conditions, oxidation, and hydrolysis.[1][2] The specific amino acid sequence of a peptide is a primary determinant of its stability. For instance, peptides containing amino acids like cysteine, methionine, or tryptophan are susceptible to oxidation.[3][4]

Q2: How should this compound be properly stored to ensure its stability?

A2: To minimize degradation, this compound should be stored in lyophilized form at -20°C or -80°C, protected from light.[3] Once reconstituted in a solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][3] For short-term storage of a few days, refrigeration at 2-8°C may be acceptable, but stability should be verified.[2]

Q3: What is the ideal way to dissolve lyophilized this compound?

A3: The solubility of a peptide is dependent on its amino acid composition.[2] For a compound like this compound, a stepwise approach is recommended. Start with sterile, purified water. If solubility is an issue, a small amount of an organic solvent such as DMSO or acetonitrile (B52724) may be required.[2] However, be mindful that organic solvents can interfere with some biological assays.[2] It is also crucial to use low-protein-binding microcentrifuge tubes to prevent loss of the compound due to adsorption.[2]

Q4: How does the choice of experimental buffer affect the stability of this compound?

A4: The choice of buffer is critical as it can significantly impact the stability of the compound.[5] Some buffer components can catalyze degradation.[6] For example, phosphate (B84403) buffers have been shown to accelerate the degradation of some peptides more than other buffer systems.[6][7] It is advisable to choose a buffer that does not contain components that could participate in the reaction being studied.[8]

Q5: What role does pH play in the stability of this compound?

A5: The pH of the buffer is a critical factor in peptide stability.[1] Extreme pH values, both acidic and alkaline, can accelerate hydrolysis of peptide bonds.[2] Generally, neutral to slightly acidic conditions (around pH 6.0-7.4) are often optimal for the stability of many peptide solutions.[5] Prolonged exposure to a pH greater than 8 should be avoided.

Troubleshooting Guides

Issue 1: Loss of this compound activity in your assay.

  • Possible Cause 1: Degradation due to improper storage.

    • Troubleshooting Steps:

      • Ensure lyophilized this compound is stored at -20°C or -80°C.[3]

      • For solutions, confirm they are stored in single-use aliquots at -20°C or below to prevent freeze-thaw cycles.[2]

      • Always prepare fresh working solutions immediately before each experiment.[5]

  • Possible Cause 2: Instability in the experimental buffer.

    • Troubleshooting Steps:

      • Conduct a pilot stability study of this compound in your chosen experimental buffer.

      • Analyze the stability at different time points and temperatures (e.g., 4°C, 25°C, 37°C).[5]

      • If the experiment is lengthy, consider keeping the solutions on ice.[5]

Issue 2: High variability and poor reproducibility in experimental results.

  • Possible Cause 1: Inconsistent experimental conditions.

    • Troubleshooting Steps:

      • Standardize all experimental parameters, including buffer preparation and incubation times.

      • Ensure the temperature is strictly maintained throughout the experiment.[1]

  • Possible Cause 2: Oxidation of this compound.

    • Troubleshooting Steps:

      • If this compound contains residues susceptible to oxidation (e.g., Cys, Met, Trp), consider adding antioxidants like methionine or ascorbic acid to the formulation.[3][9]

      • Minimize the exposure of solutions to atmospheric oxygen.

Issue 3: Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Possible Cause: Degradation of this compound into smaller fragments.

    • Troubleshooting Steps:

      • Review the handling and storage procedures for any deviations from the recommended protocols.

      • Analyze the degradation products using mass spectrometry to identify the cleavage sites and understand the degradation pathway.[10][11]

      • Consider if any components in your buffer system, such as metal ions, could be catalyzing the degradation.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationSpecial Instructions
Lyophilized Powder-20°C or -80°CLong-termProtect from light.[3]
Stock Solution-20°C or -80°CShort- to Medium-termStore in single-use aliquots to avoid freeze-thaw cycles.[2]
Working Solution2-8°CShort-term (days)Prepare fresh before use if possible; verify stability.[2][5]

Table 2: General Buffer Considerations for Peptide Stability

Buffer ComponentpH RangePotential IssuesRecommendations
Phosphate6.5 - 7.5Can catalyze peptide degradation.[6][7]Use with caution; consider alternatives if instability is observed.
Tris7.0 - 9.0pH is temperature-dependent.[8]Prepare buffer at the experimental temperature.[8]
HEPES7.0 - 8.0Generally considered biocompatible.A common choice for many biological assays.[5]
Acetate4.0 - 5.5May be suitable for peptides stable at acidic pH.Can be a promising alternative to citrate-based buffers.[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Materials:

    • Lyophilized this compound

    • Sterile, purified water or a validated solvent (e.g., DMSO)

    • Low-protein-binding microcentrifuge tubes[2]

    • Sterile pipette tips

  • Procedure for Stock Solution (e.g., 1 mg/mL): a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. b. Reconstitute the powder with the appropriate volume of sterile water or solvent to achieve the desired concentration. c. Gently vortex or pipette to mix until fully dissolved. d. Aliquot the stock solution into single-use, low-protein-binding tubes. e. Store the aliquots at -20°C or -80°C.[2]

  • Procedure for Working Solution: a. Thaw a single aliquot of the stock solution immediately before use. b. Dilute the stock solution to the final working concentration using the experimental buffer. c. Keep the working solution on ice for the duration of the experiment if possible.[5]

Protocol 2: In Vitro Stability Assay of this compound in Experimental Buffer

  • Materials:

    • This compound stock solution

    • Experimental buffer of choice

    • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)[9]

    • HPLC or LC-MS system with a suitable column (e.g., C18)[2]

  • Procedure: a. Prepare the this compound working solution in the experimental buffer at the desired final concentration. b. Aliquot the working solution into multiple vials. c. Incubate the vials at the desired experimental temperature (e.g., 37°C).[9] d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from one of the vials.[9] e. Immediately mix the aliquot with an equal volume of cold quenching solution to stop any degradation.[9] f. Centrifuge the mixture at high speed to pellet any precipitated material.[9] g. Analyze the supernatant using HPLC or LC-MS to determine the concentration of intact this compound.[9] h. Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Visualizations

Potential Degradation Pathways for this compound L363564 Intact this compound Hydrolysis Hydrolysis L363564->Hydrolysis Extreme pH, High Temperature Oxidation Oxidation L363564->Oxidation Atmospheric O2, Metal Ions Enzymatic Enzymatic Degradation L363564->Enzymatic Proteases Deamidation Deamidation L363564->Deamidation Base-catalyzed (Asn-Gly, Gln-Gly) Fragments Peptide Fragments Hydrolysis->Fragments Oxidized Oxidized this compound Oxidation->Oxidized Enzymatic->Fragments Deamidated Deamidated this compound Deamidation->Deamidated

Caption: Potential degradation pathways for a peptide-like compound such as this compound.

Workflow for Assessing this compound Stability start Start: New Experiment with this compound prep_sol Prepare this compound in New Experimental Buffer start->prep_sol incubate Incubate at Experimental Temperature prep_sol->incubate time_points Sample at Multiple Time Points incubate->time_points quench Quench Reaction time_points->quench analyze Analyze by HPLC/LC-MS quench->analyze calc Calculate % Remaining analyze->calc decision Is Degradation < 5%? calc->decision proceed Proceed with Experiment decision->proceed Yes troubleshoot Troubleshoot Buffer/ Conditions decision->troubleshoot No Troubleshooting this compound Degradation start Problem: Inconsistent Results or Loss of Activity check_storage Review Storage Conditions (Temp, Aliquots, Light) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Action: Correct Storage and Re-run storage_ok->correct_storage No check_buffer Evaluate Buffer Composition and pH storage_ok->check_buffer Yes buffer_ok Buffer Suspect? check_buffer->buffer_ok change_buffer Action: Test Alternative Buffers or pH buffer_ok->change_buffer Yes check_oxidation Assess Oxidation Risk (e.g., Met, Cys residues) buffer_ok->check_oxidation No add_antioxidant Action: Add Antioxidant or Use Degassed Buffers check_oxidation->add_antioxidant

References

L-363564 off-target effects and how to control for them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the renin inhibitor, L-363564. The following information is intended to help users identify and control for potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and specific inhibitor of renin, an aspartyl protease that plays a critical role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, thereby reducing the downstream production of angiotensin II and aldosterone.

Q2: Are there any known off-target effects of this compound?

While this compound is designed to be a highly selective renin inhibitor, like any small molecule, it has the potential for off-target interactions, particularly at higher concentrations. Potential off-targets could include other aspartyl proteases or enzymes with structurally similar active sites. However, specific, clinically relevant off-target interactions for this compound have not been extensively reported in publicly available literature. It is crucial to empirically determine and control for potential off-target effects within your experimental system.

Q3: How can I control for potential off-target effects of this compound in my experiments?

Several strategies can be employed to mitigate and control for potential off-target effects. These include:

  • Dose-response curves: Determine the minimal effective concentration of this compound to minimize the risk of off-target binding.

  • Use of a negative control: A structurally similar but inactive analog of this compound, if available, can help distinguish on-target from off-target effects.

  • Use of a structurally unrelated inhibitor: Employing a different renin inhibitor with a distinct chemical scaffold can help confirm that the observed phenotype is due to renin inhibition.

  • Target knockdown/knockout experiments: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate renin expression can validate that the effects of this compound are on-target.

  • Biochemical selectivity profiling: Testing this compound against a panel of related proteases can identify potential off-target interactions.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent experimental results.

If you are observing unexpected or inconsistent results with this compound, it is important to consider the possibility of off-target effects.

Troubleshooting Workflow:

A Unexpected/Inconsistent Results B Verify Compound Integrity and Concentration A->B C Perform Dose-Response Curve B->C If compound is valid D Is the effect dose-dependent and potent? C->D E Use a Structurally Unrelated Renin Inhibitor D->E Yes J Potential Off-Target Effect D->J No F Does the new inhibitor replicate the phenotype? E->F G Perform Target Knockdown (e.g., siRNA) F->G Yes F->J No H Is the phenotype rescued/mimicked? G->H I On-Target Effect Confirmed H->I Yes H->J No K Consider Broader Selectivity Profiling J->K

Caption: Troubleshooting workflow for unexpected results.

Quantitative Data Summary: Hypothetical Selectivity Profile of this compound

The following table presents hypothetical data from a biochemical screen of this compound against a panel of related proteases to illustrate how such data would be presented.

TargetIC50 (nM)Fold Selectivity vs. Renin
Renin 1.2 1
Cathepsin D8,5007,083
Cathepsin E>10,000>8,333
Pepsin>10,000>8,333
BACE16,2005,167
Issue 2: How to design a robust control experiment.

A key aspect of validating the on-target effects of this compound is the use of appropriate controls.

Experimental Protocol: Target Validation using siRNA

This protocol outlines a general procedure for using siRNA to knock down renin expression and confirm the on-target effects of this compound.

  • Cell Culture: Plate cells (e.g., human renal cortical cells) in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Transfection:

    • Prepare two sets of tubes. In one set, dilute renin-specific siRNA in siRNA buffer. In the other set, dilute a non-targeting control siRNA.

    • In separate tubes, dilute the transfection reagent (e.g., lipofectamine) in serum-free media.

    • Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete medium and incubate for 48-72 hours.

  • Verification of Knockdown:

    • Harvest a subset of cells to assess renin knockdown efficiency by qPCR or Western blot.

  • This compound Treatment:

    • Treat the remaining cells (both renin knockdown and control siRNA) with this compound at the desired concentration or with a vehicle control.

  • Phenotypic Assay:

    • Perform the relevant phenotypic assay to assess the biological outcome (e.g., measurement of angiotensin I production).

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Understanding the signaling pathway is crucial for interpreting experimental results.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1R AT1R Angiotensin_II->AT1R Aldosterone Aldosterone Sodium_and_Water_Retention Sodium_and_Water_Retention Aldosterone->Sodium_and_Water_Retention Causes Renin Renin ACE ACE AT1R->Aldosterone Stimulates Vasoconstriction Vasoconstriction AT1R->Vasoconstriction L363564 This compound L363564->Renin Inhibits

Technical Support Center: Improving Peptide L-363564 Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo delivery of the investigational peptide L-363564.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during animal studies with this compound.

Issue 1: Poor Solubility of Reconstituted this compound

Potential Cause Recommended Solution
Incorrect Solvent - Reconstitute this compound in a small amount of a suitable solvent like 10% acetic acid before diluting with a buffer such as phosphate-buffered saline (PBS).[1] - Conduct solubility tests with various biocompatible buffers (e.g., Tris, HEPES) to identify the optimal solvent system.[1]
Peptide Concentration Too High - Prepare a more dilute stock solution and adjust the dosing volume accordingly.
Suboptimal pH of the Solvent - Determine the isoelectric point (pI) of this compound and adjust the buffer pH to be at least 2 units above or below the pI to enhance solubility.
Peptide Aggregation - Gentle vortexing or sonication can be carefully applied to break up aggregates.[1] - Avoid vigorous shaking during reconstitution, as this can promote aggregation.[1]

Issue 2: Lack of Observed Efficacy at the Recommended Dose

Potential Cause Recommended Solution
Insufficient Dosage - Perform a dose-response study to determine the optimal therapeutic dose for the specific animal model.[1]
Rapid In Vivo Clearance - Consider more frequent dosing intervals or continuous infusion to maintain therapeutic concentrations.[1] - Explore sustained-release formulations, such as polymeric nanoparticles or liposomes, to prolong the circulation half-life.[2][3]
Improper Administration - Ensure the correct administration technique is used for the chosen route (e.g., intravenous, subcutaneous, intraperitoneal).[1] - For oral administration, consider co-administration with permeation enhancers or protease inhibitors.[3][4]
Peptide Degradation - Peptides are susceptible to degradation by proteases in the gastrointestinal tract and bloodstream.[4][5][6] - Employ formulation strategies to protect this compound from enzymatic degradation, such as encapsulation in nanoparticles or chemical modifications like PEGylation.[2][3][7]

Issue 3: High Variability in Experimental Results

Potential Cause Recommended Solution
Inconsistent Peptide Preparation or Administration - Standardize all procedures for this compound reconstitution, storage, and administration to ensure consistency across all experimental groups.[1]
Biological Variability Between Animals - Increase the number of animals per experimental group to enhance statistical power and account for individual differences.[1][8]
Instability of this compound in the Formulation - Assess the stability of this compound in the chosen vehicle over the duration of the experiment.[1] - If instability is detected, consider alternative formulations or adjust the preparation protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to successful oral delivery of Peptide this compound?

A1: The primary barriers to oral peptide delivery are the harsh enzymatic environment of the gastrointestinal (GI) tract and the poor permeability of the intestinal epithelium.[4][5][6] Peptidases and proteases in the stomach and intestines can rapidly degrade this compound, while its size and hydrophilic nature limit its ability to pass through the intestinal wall into the bloodstream.[4][5]

Q2: What formulation strategies can improve the oral bioavailability of this compound?

A2: Several formulation strategies can enhance oral bioavailability:

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., PLGA nanoparticles, liposomes) can protect it from enzymatic degradation and improve its absorption.[2][3]

  • Permeation Enhancers: Co-administration with permeation enhancers, such as certain alkylsaccharides, can transiently increase the permeability of the intestinal epithelium, allowing for greater absorption.[3][9]

  • Protease Inhibitors: Including protease inhibitors in the formulation can reduce the degradation of this compound in the GI tract.[3][4]

  • Chemical Modification: Modifying the peptide structure, for example, through PEGylation (attaching polyethylene (B3416737) glycol chains), can increase its stability and circulation time.[6][7]

Q3: What are the recommended routes of administration for this compound in initial animal studies?

A3: For initial in vivo studies, parenteral routes such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) injection are generally recommended.[1][4] These routes bypass the barriers of the GI tract, ensuring that a more precise dose of this compound reaches the systemic circulation. This allows for an accurate assessment of the peptide's intrinsic activity and pharmacokinetic profile.

Q4: How can I minimize the immunogenicity of Peptide this compound?

A4: Peptide therapeutics can sometimes elicit an immune response. To minimize this risk, consider the following:

  • High Purity: Ensure the synthesized peptide is of high purity to avoid contaminants that may be immunogenic.

  • PEGylation: Covalent attachment of PEG can shield the peptide from the immune system.[7]

  • Dose Optimization: Use the minimum effective dose to reduce exposure to the immune system.

Experimental Protocols

Protocol 1: Assessing the Bioavailability of this compound Following Oral Administration

This protocol outlines a general procedure to determine the oral bioavailability of this compound in a rodent model.

  • Animal Preparation: Fast animals overnight (with free access to water) to ensure an empty stomach, which can reduce variability in absorption.

  • Group Allocation: Divide animals into two groups: an intravenous (IV) administration group and an oral gavage group.

  • Dosing:

    • IV Group: Administer a single bolus of this compound at a known concentration directly into the tail vein.

    • Oral Group: Administer the same dose of this compound, formulated in an appropriate vehicle, via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) from each animal. Process the blood to obtain plasma and store it at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time for both groups. Calculate the Area Under the Curve (AUC) for both the IV and oral routes.

  • Bioavailability Calculation: Oral bioavailability (F%) is calculated using the following formula:

    • F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Visualizations

Peptide_Degradation_Pathway Oral Administration Oral Administration Stomach (Acidic pH, Pepsin) Stomach (Acidic pH, Pepsin) Oral Administration->Stomach (Acidic pH, Pepsin) Small Intestine (Proteases, Peptidases) Small Intestine (Proteases, Peptidases) Stomach (Acidic pH, Pepsin)->Small Intestine (Proteases, Peptidases) Degraded Peptides Degraded Peptides Stomach (Acidic pH, Pepsin)->Degraded Peptides Intestinal Epithelium (Poor Permeability) Intestinal Epithelium (Poor Permeability) Small Intestine (Proteases, Peptidases)->Intestinal Epithelium (Poor Permeability) Small Intestine (Proteases, Peptidases)->Degraded Peptides Systemic Circulation Systemic Circulation Intestinal Epithelium (Poor Permeability)->Systemic Circulation Experimental_Workflow_Bioavailability cluster_groups Animal Groups Group 1 (IV) Group 1 (IV) Dosing Dosing Group 1 (IV)->Dosing Group 2 (Oral) Group 2 (Oral) Group 2 (Oral)->Dosing Blood Sampling (Time Course) Blood Sampling (Time Course) Dosing->Blood Sampling (Time Course) Plasma Analysis (LC-MS/MS) Plasma Analysis (LC-MS/MS) Blood Sampling (Time Course)->Plasma Analysis (LC-MS/MS) Pharmacokinetic Analysis (AUC) Pharmacokinetic Analysis (AUC) Plasma Analysis (LC-MS/MS)->Pharmacokinetic Analysis (AUC) Calculate Bioavailability Calculate Bioavailability Pharmacokinetic Analysis (AUC)->Calculate Bioavailability

References

L-363564 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the experimental compound L-363564 is not available in publicly accessible scientific literature or chemical databases. As a result, this technical support center cannot provide specific troubleshooting guides, FAQs, or detailed experimental protocols related to this compound at this time.

The following sections provide general guidance on addressing experimental variability and reproducibility, which can be applied to research involving novel or proprietary compounds once specific experimental details are known.

Frequently Asked Questions (FAQs) - General Guidance

Q1: We are observing significant batch-to-batch variability in our experimental results. What are the potential causes?

A1: Batch-to-batch variability can stem from several factors, including:

  • Compound Stability: Degradation of the compound over time or due to improper storage (e.g., exposure to light, temperature fluctuations, moisture).

  • Purity and Contaminants: Differences in the purity of the compound or the presence of unknown contaminants in different batches.

  • Solvent Preparation: Inconsistencies in solvent preparation, including pH, concentration, and age of the solution.

  • Experimental Conditions: Minor variations in experimental parameters such as incubation times, temperature, or cell passage number.

Q2: How can we improve the reproducibility of our in vitro assays?

A2: To enhance reproducibility, consider the following:

  • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all experimental steps.

  • Reagent Quality Control: Qualify and standardize all reagents, including cell culture media, sera, and the experimental compound itself.

  • Cell Line Authentication: Regularly authenticate cell lines to ensure they have not been misidentified or cross-contaminated.

  • Environmental Control: Maintain consistent environmental conditions (e.g., temperature, CO2 levels, humidity) for cell culture and assays.

  • Assay Validation: Perform thorough assay validation, including assessments of linearity, precision, and accuracy.

Troubleshooting Guides - General Best Practices

IssuePotential CauseRecommended Action
Inconsistent dose-response curves - Compound degradation- Pipetting errors- Cell density variations- Prepare fresh stock solutions for each experiment.- Use calibrated pipettes and consistent pipetting techniques.- Ensure uniform cell seeding density across all wells.
High background signal in assays - Non-specific binding- Reagent contamination- Include appropriate blocking steps in the protocol.- Use high-purity reagents and filter-sterilize solutions.- Run appropriate negative controls.
Poor cell viability in control groups - Suboptimal culture conditions- Contamination (mycoplasma, bacteria)- Optimize cell culture medium and supplements.- Regularly test for mycoplasma and other contaminants.- Ensure proper incubator function.

Experimental Protocols - A General Framework

A detailed experimental protocol is crucial for reproducibility. While a specific protocol for this compound cannot be provided, the following framework outlines the essential components of a robust cell-based assay protocol.

1.0 Objective

  • Clearly state the purpose of the experiment.

2.0 Materials and Reagents

  • List all required materials, including catalog numbers and lot numbers for critical reagents.

  • Specify preparation instructions for all solutions and media.

3.0 Equipment

  • List all necessary equipment and any required calibration procedures.

4.0 Cell Culture

  • Detail the cell line, passage number range, seeding density, and culture conditions.

5.0 Experimental Procedure

  • Provide a step-by-step description of the assay, including incubation times, temperatures, and concentrations.

  • Specify positive and negative controls.

6.0 Data Analysis

  • Describe the method for data acquisition and the statistical analyses to be performed.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate common experimental workflows and troubleshooting logic.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of this compound B Cell Seeding C Treat Cells with this compound Dilutions B->C D Incubate for X hours C->D E Perform Viability/Signaling Assay D->E F Data Acquisition E->F G Data Analysis and Interpretation F->G

Caption: A generalized workflow for a cell-based assay.

Troubleshooting_Logic A Inconsistent Results? B Check Compound Integrity A->B Yes C Review Protocol Adherence A->C Yes D Verify Reagent Quality A->D Yes E Assess Cell Health A->E Yes F Standardize Assay Conditions B->F C->F D->F E->F

Caption: A logical diagram for troubleshooting inconsistent experimental results.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-363,586-related experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during their work with this potent somatostatin (B550006) analog.

Frequently Asked Questions (FAQs)

Q1: What is L-363,586 and what is its primary mechanism of action?

A1: L-363,586 is a synthetic, long-acting cyclic peptide that functions as a somatostatin analog. Its primary mechanism of action is to mimic the natural hormone somatostatin by binding to somatostatin receptors (SSTRs) on the surface of cells. This binding initiates a cascade of intracellular signaling events that lead to the inhibition of various hormonal and cellular processes.

Q2: Which somatostatin receptor subtypes does L-363,586 bind to?

A2: While detailed public data on the specific binding affinities of L-363,586 for all five somatostatin receptor subtypes (SSTR1-5) is limited, its functional profile suggests it interacts with multiple SSTRs to exert its biological effects. Somatostatin analogs are known to have varying affinities for the different subtypes, which dictates their specific pharmacological profiles.

Q3: What are the expected downstream effects of L-363,586 binding to its receptors?

A3: Upon binding to SSTRs, which are G-protein coupled receptors (GPCRs), L-363,586 typically triggers the following downstream signaling pathways:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: It can activate potassium channels and inhibit calcium channels.

  • Activation of Phosphatases: Such as SHP-1 and SHP-2, which are involved in regulating cell growth and signaling.

These signaling events collectively result in the inhibition of hormone secretion (e.g., growth hormone, glucagon) and can also have anti-proliferative effects on certain cell types.

Q4: How should L-363,586 be prepared and stored for in vitro experiments?

Storage Recommendations:

  • Solid Form: Store the lyophilized powder at -20°C for long-term stability.

  • Stock Solutions: Once dissolved, aliquot the stock solution into smaller volumes and store at -80°C to minimize freeze-thaw cycles. Solutions are generally stable for up to one month when stored properly.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving L-363,586.

Issue 1: Inconsistent or No Inhibition of cAMP Production

Potential Causes:

  • Cell Line Issues: The cell line may not express the appropriate somatostatin receptor subtypes, or the receptor expression levels may be too low.

  • Compound Degradation: Improper storage or handling of L-363,586 can lead to its degradation.

  • Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or inappropriate cell density, can affect the results.

  • Reagent Problems: Issues with the cAMP assay kit reagents.

Troubleshooting Steps:

  • Verify Receptor Expression: Confirm the expression of SSTRs in your cell line using techniques like RT-PCR, Western blot, or flow cytometry.

  • Prepare Fresh Compound: Always prepare fresh dilutions of L-363,586 from a properly stored stock solution for each experiment.

  • Optimize Assay Parameters:

    • Cell Density: Perform a cell titration experiment to determine the optimal cell number per well.

    • Stimulation Time: Titrate the incubation time with L-363,586 to find the optimal duration for cAMP inhibition.

  • Run Assay Controls: Include a positive control (e.g., a known activator of adenylyl cyclase like forskolin) and a negative control (vehicle-treated cells) to ensure the assay is performing correctly.

Issue 2: High Variability in Cell Proliferation or Viability Assays

Potential Causes:

  • Inconsistent Cell Seeding: Uneven distribution of cells in the microplate wells.

  • Edge Effects: Evaporation from the outer wells of the plate can lead to variable results.

  • Compound Precipitation: L-363,586 may precipitate out of the culture medium, especially at higher concentrations or if the final DMSO concentration is too high.

  • Assay Timing: The timing of the viability assay readout can significantly impact the results.

Troubleshooting Steps:

  • Ensure Uniform Cell Seeding: Mix the cell suspension thoroughly before and during plating.

  • Minimize Edge Effects: Fill the outer wells of the plate with sterile PBS or media without cells to create a humidity barrier.

  • Check for Precipitation: Visually inspect the wells for any signs of compound precipitation after adding L-363,586. If precipitation occurs, try lowering the final concentration or the DMSO percentage (ideally below 0.1%).

  • Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of treatment with L-363,586 for observing effects on cell proliferation.

Parameter Recommendation
Cell Seeding Density Titrate to find optimal density for logarithmic growth phase during the experiment.
Final DMSO Concentration Keep below 0.1% to avoid solvent-induced cytotoxicity.
Incubation Time Determine empirically through a time-course experiment (e.g., 24, 48, 72 hours).
Plate Layout Avoid using the outermost wells for experimental samples to minimize edge effects.
Issue 3: Unexpected or Off-Target Effects

Potential Causes:

  • Non-Specific Binding: At high concentrations, L-363,586 may bind to other receptors with low affinity.

  • Receptor Heterodimerization: Somatostatin receptors can form dimers with other GPCRs, which can alter signaling outcomes.

  • Cellular Context: The specific signaling machinery present in a given cell type can influence the response to L-363,586.

Troubleshooting Steps:

  • Perform Dose-Response Curves: Use a wide range of L-363,586 concentrations to identify the optimal window for specific effects.

  • Use Receptor-Specific Antagonists: If available, use antagonists for specific SSTR subtypes to confirm that the observed effects are mediated through the intended receptor.

  • Characterize Your Cell Model: Thoroughly understand the expression profile of SSTRs and other relevant GPCRs in your experimental system.

Experimental Protocols & Data

Protocol: cAMP Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of cAMP production in cells treated with L-363,586.

Materials:

  • Cells expressing the target SSTR(s)

  • L-363,586

  • Forskolin (B1673556) (or another adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Pre-treatment: Replace the culture medium with serum-free medium and pre-treat the cells with varying concentrations of L-363,586 for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.

  • Lysis and Detection: After the appropriate stimulation time (typically 15-30 minutes), lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the L-363,586 concentration to determine the IC50 value.

Quantitative Data Summary (Hypothetical)

Since specific binding affinity data for L-363,586 is not publicly available, the following table provides a hypothetical example of how such data would be presented. Researchers should determine these values empirically for their specific experimental system.

Receptor SubtypeBinding Affinity (Ki, nM)
SSTR1[To be determined experimentally]
SSTR2[To be determined experimentally]
SSTR3[To be determined experimentally]
SSTR4[To be determined experimentally]
SSTR5[To be determined experimentally]

Visualizations

Signaling Pathway of L-363,586

L363586_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L363586 L-363,586 SSTR SSTR L363586->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Proliferation PKA->Cellular_Response Leads to

Downstream signaling cascade of L-363,586.

Experimental Workflow: Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify L-363,586 Integrity (Fresh Prep, Proper Storage) Start->Check_Compound Check_Cells Assess Cell Health & Receptor Expression Start->Check_Cells Check_Assay Review Assay Protocol & Reagents Start->Check_Assay Optimize Optimize Experimental Parameters (Concentration, Time, Density) Check_Compound->Optimize Check_Cells->Optimize Check_Assay->Optimize Analyze Re-run Experiment with Controls Optimize->Analyze Success Consistent Results Analyze->Success Yes Failure Still Inconsistent - Re-evaluate Hypothesis Analyze->Failure No

A logical workflow for troubleshooting inconsistent experimental outcomes.

How to interpret unexpected results with L-363564

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with L-363564, a potent renin inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a renin inhibitor. Its primary mechanism of action is to bind to the active site of the enzyme renin, preventing the cleavage of angiotensinogen (B3276523) into angiotensin I. This is the rate-limiting step in the renin-angiotensin system (RAS), a critical pathway for blood pressure regulation. By inhibiting renin, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor.

Q2: I'm observing a lower-than-expected or no inhibition of renin activity in my in vitro assay. What are the possible causes?

Several factors could contribute to a lack of inhibitory effect:

  • Inhibitor Degradation: Ensure that the this compound stock solution is fresh and has been stored properly, protected from light and repeated freeze-thaw cycles.

  • Incorrect Concentration: Double-check all calculations and dilutions. An error in preparing the working concentrations will directly impact the observed inhibition.

  • Assay Conditions: The pH, temperature, and buffer composition of your assay are critical. Ensure these are optimal for both renin activity and this compound stability.

  • Enzyme Activity: Verify the activity of your renin enzyme preparation with a known control inhibitor. The enzyme may have lost activity due to improper storage or handling.

Q3: My plasma renin activity (PRA) assay shows a less potent inhibition than expected based on the inhibitor's known IC50. Why might this be?

This is a documented phenomenon with renin inhibitors. The in vitro PRA assay may overestimate the in vivo renin activity in the presence of an inhibitor.[1][2][3] This can be due to the displacement of the protein-bound inhibitor during the assay procedure, leading to a higher apparent renin activity than what is occurring in vivo.[1][3]

Q4: When I measure renin concentration using an immunoassay in samples treated with this compound, I see an unexpected increase in renin levels. Is this a sign of a failed experiment?

No, this is an expected, albeit counterintuitive, result. Renin inhibitors like this compound can interfere with immunoassays for renin. The binding of the inhibitor can cause a conformational change in prorenin (the inactive precursor of renin), exposing an epitope that is then recognized by the antibodies used in the assay.[2][4] This leads to an overestimation of the active renin concentration.[2]

Q5: Are there potential off-target effects of this compound that I should be aware of?

This compound is an aspartic proteinase inhibitor. While it is designed to be specific for renin, there is a possibility of cross-reactivity with other aspartic proteases such as pepsin and cathepsins, especially at higher concentrations. If you observe unexpected cellular effects, it is advisable to perform counter-screening against a panel of related proteases.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for this compound
Possible Cause Troubleshooting Steps
Pipetting Errors and Inconsistent Reagent Mixing Use calibrated pipettes and ensure thorough mixing of all reagents in each well. Automating reagent addition with multichannel pipettes can improve consistency.
Plate Edge Effects Evaporation from the outer wells of a microplate can alter reagent concentrations. Avoid using the outermost wells or fill them with buffer to maintain humidity.
Variable Incubation Times Use a consistent and precise timing for all incubation steps across all experiments.
Inhibitor Precipitation Visually inspect wells with high concentrations of this compound for any signs of precipitation. Optimize the final solvent (e.g., DMSO) concentration to maintain solubility.
Inappropriate Curve Fitting Use a suitable non-linear regression model to fit the dose-response curve. Ensure a sufficient number of data points across a wide concentration range.
Issue 2: High Background Signal in a Fluorometric Renin Assay
Possible Cause Troubleshooting Steps
Autofluorescence of this compound Run a control plate with this compound at all tested concentrations in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. Subtract this background from the experimental wells.
Contaminated Reagents Prepare fresh buffers and substrate solutions. Ensure that all reagents are of high purity.
Non-specific Substrate Cleavage If using a complex biological sample, other proteases may cleave the fluorogenic substrate. Include a control with a broad-spectrum protease inhibitor cocktail to assess non-specific cleavage.
Incorrect Plate Reader Settings Verify that the excitation and emission wavelengths and the gain settings on the plate reader are optimized for your specific fluorophore and assay conditions.

Quantitative Data Summary

Parameter Value Notes
Target Enzyme ReninAn aspartic proteinase.
This compound IC50 for Renin Potent inhibitor (nM range)The exact IC50 can vary depending on assay conditions (e.g., substrate concentration).
Off-Target Profile Data not readily availableAs an aspartic proteinase inhibitor, potential off-targets include pepsin, cathepsin D, and cathepsin E. Empirical testing is recommended to determine the selectivity profile in your experimental system.

Experimental Protocols

General Protocol for a Fluorometric Plasma Renin Activity (PRA) Assay

This protocol provides a general framework. Optimization for specific experimental conditions is recommended.

Materials:

  • This compound

  • Human plasma samples

  • Fluorogenic renin substrate

  • Renin assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Positive control renin inhibitor

  • Black, opaque-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to cover the desired concentration range.

  • Assay Setup:

    • Add plasma samples to the wells of the 96-well plate.

    • Add the this compound dilutions to the respective wells.

    • Include control wells:

      • No inhibitor (vehicle control)

      • Positive control inhibitor

      • Blank (assay buffer only)

      • Substrate control (substrate in buffer without plasma)

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the renin in the plasma.

  • Initiate Reaction: Add the fluorogenic renin substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths every 5 minutes for 60-120 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Determine the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Important Considerations:

  • The presence of other proteases in plasma can contribute to substrate cleavage. It is crucial to run appropriate controls.

  • As noted in the FAQs, the in vitro IC50 value obtained from a PRA assay may not directly reflect the in vivo potency of this compound.

Visualizations

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Cleavage Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Conversion Vasoconstriction Vasoconstriction, Aldosterone Release Angiotensin_II->Vasoconstriction Binds to AT1 Receptor Renin Renin ACE ACE L363564 This compound L363564->Renin Inhibition

Caption: The Renin-Angiotensin System (RAS) and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, this compound) Setup Set up Assay Plate (Samples, Controls, Inhibitor) Reagents->Setup Samples Prepare Samples (e.g., Plasma) Samples->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Measure Kinetic Measurement (Fluorescence Reader) Initiate->Measure Calculate Calculate Reaction Rates Measure->Calculate Inhibition Determine % Inhibition Calculate->Inhibition IC50 Calculate IC50 Inhibition->IC50

Caption: General experimental workflow for assessing renin inhibition by this compound.

Troubleshooting_Tree Start Unexpected Result Observed No_Inhibition Q: No/Low Inhibition? Start->No_Inhibition Inconsistent_IC50 Q: Inconsistent IC50? Start->Inconsistent_IC50 High_Background Q: High Background? Start->High_Background Check_Reagents Check Reagent Stability & Concentration No_Inhibition->Check_Reagents Yes Verify_Enzyme Verify Enzyme Activity No_Inhibition->Verify_Enzyme Yes Review_Assay_Conditions Review Assay Conditions (pH, Temp, Buffer) No_Inhibition->Review_Assay_Conditions Yes Inconsistent_IC50->Review_Assay_Conditions Yes Check_Pipetting Review Pipetting Technique & Mixing Inconsistent_IC50->Check_Pipetting Yes Address_Edge_Effects Address Plate Edge Effects Inconsistent_IC50->Address_Edge_Effects Yes Check_Autofluorescence Measure Inhibitor Autofluorescence High_Background->Check_Autofluorescence Yes Control_Contamination Check for Reagent Contamination High_Background->Control_Contamination Yes

Caption: Troubleshooting decision tree for unexpected results with this compound.

References

L-363564 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the renin inhibitor L-363564. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage recommendations.[1][2] Generally, this compound is shipped at room temperature, indicating stability for short durations.[1] For long-term storage, it is advisable to store the compound as a solid under controlled conditions.

Q2: What are the recommended long-term storage conditions for solid this compound?

A: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a dry and dark place. Recommended storage temperatures are based on general guidelines for similar peptide-like inhibitors and should be confirmed with the supplier's documentation.

Q3: How should I prepare and store stock solutions of this compound?

A: Stock solutions should be prepared in a suitable solvent, such as DMSO. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials before storage. Store these aliquots at low temperatures, such as -20°C or -80°C.

Q4: How long can I store this compound stock solutions?

Q5: Are there any signs of degradation I should look for?

A: Visual signs of degradation in the solid form can include a change in color or clumping. For solutions, precipitation upon thawing or a change in color may indicate degradation or poor solubility. If you observe any of these signs, it is recommended to use a fresh vial of the compound. For critical experiments, the purity of the compound can be verified using analytical techniques like HPLC.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower than expected experimental results. Degradation of this compound due to improper storage or handling.1. Review your storage and handling procedures against the recommendations in the CoA and this guide. 2. Prepare a fresh stock solution from a new vial of solid this compound. 3. Perform a quality control check on your new stock solution using an appropriate analytical method (e.g., HPLC) to confirm its concentration and purity.
Precipitate observed in the stock solution upon thawing. The compound may have limited solubility in the chosen solvent at lower temperatures or may have degraded.1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If the precipitate persists, it may be due to degradation. It is advisable to prepare a fresh stock solution. 3. Consider preparing the stock solution at a slightly lower concentration to ensure it remains in solution at the storage temperature.
Loss of compound activity over time in a multi-use aliquot. Repeated freeze-thaw cycles can lead to degradation.1. Discard the current multi-use aliquot. 2. Prepare new single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.

Stability Data Summary

While specific quantitative stability data for this compound is not publicly available, the following table provides general storage recommendations for renin inhibitors based on available literature.[3][4] Users should always consult the Certificate of Analysis for their specific product lot.

Form Solvent Storage Temperature Recommended Duration Notes
Solid--20°CRefer to CoAStore in a desiccator, protected from light.
Stock SolutionDMSO-20°CUp to 1 monthAliquot into single-use vials.
Stock SolutionDMSO-80°CUp to 6 monthsAliquot into single-use vials.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent over time, adapted from methodologies used for other renin inhibitors.[5][6]

1. Materials:

  • This compound
  • High-purity solvent (e.g., DMSO)
  • HPLC system with a suitable column (e.g., C18)
  • Incubator or water bath set to the desired storage temperature
  • Autosampler vials

2. Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM).
  • Immediately after preparation (T=0), take an aliquot of the solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system to obtain an initial purity profile and peak area.
  • Dispense the remaining stock solution into several autosampler vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C).
  • At specified time points (e.g., 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.
  • Allow the vial to equilibrate to room temperature.
  • Dilute an aliquot to the same concentration as the T=0 sample and analyze it by HPLC under the same conditions.
  • Compare the peak area of the main this compound peak at each time point to the peak area at T=0. A decrease of more than 10% in the main peak area is often considered significant degradation.[6]
  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Stability Issues start Inconsistent Experimental Results check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage/Handling Identified check_storage->improper_storage prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh Yes qc_check Perform QC on New Stock (e.g., HPLC) improper_storage->qc_check No prepare_fresh->qc_check qc_pass QC Pass? qc_check->qc_pass proceed Proceed with Experiment qc_pass->proceed Yes contact_support Contact Technical Support qc_pass->contact_support No StabilityTestingWorkflow General Workflow for this compound Stability Testing start Prepare this compound Stock Solution initial_analysis T=0 Analysis (HPLC) start->initial_analysis aliquot_storage Aliquot and Store at Different Conditions initial_analysis->aliquot_storage time_points Incubate for Defined Time Points aliquot_storage->time_points retrieve_analyze Retrieve and Analyze Samples (HPLC) time_points->retrieve_analyze compare_data Compare Data to T=0 retrieve_analyze->compare_data conclusion Determine Stability Profile compare_data->conclusion

References

Technical Support Center: Minimizing Cytotoxicity of L-363564 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases contain no specific information regarding the mechanism of action or cytotoxic profile of the compound designated "L-363564." The following guide is designed as a comprehensive framework for researchers to systematically evaluate and minimize the cytotoxicity of any novel small molecule inhibitor, using this compound as a placeholder.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing and understanding the cytotoxic effects of this compound during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal, non-toxic working concentration for this compound?

A1: The best approach is to perform a dose-response experiment. This involves treating your chosen cell line with a broad range of this compound concentrations (e.g., from nanomolar to micromolar) for a fixed duration (e.g., 24, 48, or 72 hours). By measuring cell viability at each concentration, you can determine the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%.[1] The optimal working concentration for your experiments should be the lowest concentration that achieves the desired biological effect while maintaining high cell viability.

Q2: I am observing significant cytotoxicity even at low concentrations of this compound. What are the potential causes?

A2: Several factors could be responsible for unexpected cytotoxicity:

  • Solvent Toxicity: Solvents like DMSO can be toxic to cells, especially at concentrations above 0.5%. Always include a vehicle control (cells treated with the same concentration of solvent used to dissolve this compound) to distinguish between solvent-induced and compound-induced toxicity.

  • Compound Instability: this compound may be unstable in your culture medium, degrading into a more toxic substance. Prepare fresh dilutions of the compound from a stock solution for each experiment and avoid prolonged storage in culture medium.

  • Off-Target Effects: At higher concentrations, the selectivity of a compound may decrease, leading to unintended cellular effects and cytotoxicity.[2]

  • Cell Line Sensitivity: The specific cell line you are using may be particularly sensitive to the mechanism of action of this compound. It is advisable to test the compound on multiple cell lines to assess its toxicity profile.[3]

Q3: How can I distinguish between apoptosis and necrosis as the cause of this compound-induced cell death?

A3: Distinguishing between these two modes of cell death is crucial for understanding the compound's mechanism. Apoptosis is a controlled, programmed cell death, whereas necrosis is an uncontrolled cell death resulting from injury. You can use an Annexin V and Propidium Iodide (PI) assay. Annexin V stains apoptotic cells (which expose phosphatidylserine (B164497) on their outer membrane), while PI stains necrotic cells (which have lost membrane integrity). This allows you to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.

Q4: My cytotoxicity assay results for this compound are inconsistent between experiments. What should I check?

A4: Inconsistent results often stem from variability in experimental conditions.[2] Key factors to verify include:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as variations can significantly alter the outcome.[2]

  • Compound Dilutions: Use properly calibrated pipettes and consider serial dilutions to ensure accurate and reproducible compound concentrations.[2]

  • Incubation Time: The duration of exposure to this compound is a critical variable. Maintain a consistent incubation time across all experiments.[2]

  • Reagent Quality: Ensure all reagents, including cell culture media and assay components, are not expired and have been stored correctly.

  • Contamination: Regularly check for microbial contamination, which can impact cell health and confound results.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter when assessing the cytotoxicity of this compound.

Issue 1: High Background Signal in LDH Assay
  • Possible Cause: Mechanical damage to cells during handling (e.g., vigorous pipetting) or high spontaneous cell death in untreated controls.

  • Solution: Handle cells gently. Ensure the cell line is healthy and not passaged too many times. Check the untreated control wells for signs of stress or death before starting the experiment.

Issue 2: MTT Assay Results Do Not Correlate with Visual Observation of Cell Death
  • Possible Cause: The MTT assay measures metabolic activity, not necessarily cell viability.[4] A compound could inhibit mitochondrial function without immediately causing cell death, leading to a low MTT signal even if cells appear intact.[4]

  • Solution: Complement the MTT assay with a method that directly measures membrane integrity, such as the LDH release assay or a dye exclusion assay (e.g., Trypan Blue).[2][5] Comparing results from different types of assays can provide a more complete picture of the compound's effect.[5]

Issue 3: Difficulty Dissolving this compound
  • Possible Cause: The compound may have poor solubility in aqueous solutions or the chosen solvent.

  • Solution: Consult the manufacturer's data sheet for solubility information. If using DMSO, ensure the final concentration in the culture medium is non-toxic (ideally <0.5%). Consider using alternative solvents or formulation strategies if solubility remains an issue.

Data Presentation

Summarizing quantitative data is essential for comparing the cytotoxic effects of this compound across different conditions.

Table 1: Comparative IC50 Values for this compound (This table is a template. Researchers should populate it with their own experimental data.)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Reference (Internal Exp. ID)
e.g., MCF-7MTT24
e.g., MCF-7MTT48
e.g., MCF-7LDH48
e.g., HepG2MTT24
e.g., HepG2MTT48
e.g., HepG2LDH48

Experimental Protocols

Here are detailed methodologies for key cytotoxicity assays.

Protocol 1: MTT Assay for Cell Viability

This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic activity of viable cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[5]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided with the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release in treated wells relative to spontaneous (untreated cells) and maximum (lysed cells) release controls.

Visualizations

Workflow for Assessing this compound Cytotoxicity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Mechanism cluster_2 Phase 3: Mitigation Strategy A Dose-Response Curve (e.g., 0.1 - 100 µM) B Determine IC50 Value (MTT or similar assay) A->B C Confirm with Orthogonal Assay (e.g., LDH Release) B->C D Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) C->D F Optimize Concentration & Exposure Time D->F E Time-Course Experiment (e.g., 12, 24, 48, 72h) G Test in Different Cell Lines F->G H Assess Off-Target Effects G->H G Start High Cytotoxicity Observed with this compound Q1 Is the vehicle control (e.g., DMSO) also toxic? Start->Q1 A1_Yes Reduce solvent concentration (aim for <0.5%) Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Are experimental conditions consistent? A1_No->Q2 A2_No Standardize Protocol: - Cell Seeding Density - Incubation Time - Pipetting Technique Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Could it be off-target or on-target toxicity? A2_Yes->Q3 A3 Investigate Mechanism: - Use lower effective concentration - Test in target-negative cell line - Use alternative inhibitor Q3->A3 G cluster_OnTarget On-Target Effects cluster_OffTarget Off-Target Effects Target Intended Target (e.g., Kinase A) Pathway_On Modulation of Target Pathway Target->Pathway_On Result_On Desired Biological Effect (e.g., Anti-proliferative) Pathway_On->Result_On Cytotoxicity Observed Cell Death Result_On->Cytotoxicity Can be a desired outcome in cancer cells OffTarget Unintended Target (e.g., Kinase B, Ion Channel) Pathway_Off Disruption of Essential Cellular Pathway OffTarget->Pathway_Off Result_Off Unintended Cytotoxicity Pathway_Off->Result_Off Result_Off->Cytotoxicity L363564 This compound L363564->Target L363564->OffTarget

References

Technical Support Center: L-363564 Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time during experiments with the renin inhibitor, L-363564.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a renin inhibitor. It functions by binding to the active site of the enzyme renin, preventing it from cleaving its substrate, angiotensinogen.[1] This is the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[1] By inhibiting this initial step, this compound effectively decreases the production of angiotensin I and subsequently angiotensin II, a potent vasoconstrictor, leading to a reduction in blood pressure.[1][2]

Q2: Why is optimizing the incubation time for this compound treatment crucial?

Optimizing the incubation time is critical for achieving accurate and reproducible results. An insufficient incubation time may not allow for complete binding of this compound to renin, leading to an underestimation of its inhibitory effect. Conversely, an excessively long incubation period could lead to non-specific effects or degradation of the compound or other assay components, potentially confounding the results.

Q3: What is a typical starting point for incubation time in a renin activity assay?

For in vitro renin inhibitor screening assays, a common starting point is a pre-incubation of the inhibitor with the renin enzyme for 10-15 minutes at 37°C before adding the substrate.[3] Following the addition of the substrate, the reaction is typically monitored kinetically for 30-60 minutes.[4]

Q4: How do I determine the optimal incubation time for my specific experimental setup?

To determine the optimal incubation time, a time-course experiment is recommended. This involves incubating this compound with the renin enzyme and substrate for varying durations and measuring the resulting enzyme activity. The optimal time will be the point at which the maximum stable inhibition is observed before any potential decline in signal or activity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Pipetting errors, especially with small volumes.Use calibrated pipettes and reverse pipetting techniques for viscous solutions. Ensure consistency in the timing of reagent addition.
Incomplete mixing of reagents in the well.After adding each component, gently mix the contents of the wells by pipetting up and down or using a plate shaker.
"Edge effects" in the microplate due to evaporation.Avoid using the outermost wells of the plate for critical samples. Fill the outer wells with a buffer or water to maintain humidity.
Low or no inhibitory effect observed Insufficient incubation time.Perform a time-course experiment to determine the optimal incubation period for this compound to bind to renin.
This compound degradation.Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Inactive renin enzyme.Verify the activity of the renin enzyme using a known control inhibitor, such as Aliskiren, and a fresh substrate.[3]
Inconsistent results between experiments Variation in reagent preparation.Prepare fresh dilutions of this compound, renin, and substrate for each experiment from validated stock solutions.
Differences in incubation conditions.Strictly control the incubation temperature and time for all experiments. Use a calibrated incubator.
Substrate concentration affecting IC50 values.For competitive inhibitors, ensure the substrate concentration is at or below the Michaelis constant (Km) for renin to obtain an accurate IC50 value.

Experimental Protocols

Protocol: Determining Optimal Incubation Time for this compound in a Fluorometric Renin Activity Assay

This protocol outlines a method to determine the optimal incubation time for this compound in a typical in vitro fluorometric renin activity assay.

Materials:

  • This compound

  • Human recombinant renin

  • Fluorogenic renin substrate (e.g., a FRET-based peptide)

  • Assay Buffer (pH should be optimal for renin activity, generally between 6.0 and 8.0)

  • A known renin inhibitor (e.g., Aliskiren) as a positive control

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a working solution of this compound by diluting the stock solution in assay buffer to a concentration that is expected to yield approximately 80-90% inhibition. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a working solution of the positive control (e.g., Aliskiren) in a similar manner.

    • Dilute the human recombinant renin in cold assay buffer to the desired concentration. Keep on ice.

    • Prepare the fluorogenic renin substrate solution according to the manufacturer's instructions. Protect from light.

  • Assay Setup:

    • In a 96-well black microplate, set up the following wells in triplicate:

      • Blank: Assay buffer and substrate only.

      • Control (No Inhibitor): Assay buffer, renin, and an equivalent volume of DMSO as in the inhibitor wells.

      • This compound: Assay buffer, renin, and the this compound working solution.

      • Positive Control: Assay buffer, renin, and the positive control working solution.

  • Incubation and Measurement:

    • Add the assay buffer, renin, and inhibitor (or DMSO for the control wells) to the respective wells.

    • Initiate the reaction by adding the fluorogenic renin substrate to all wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity in kinetic mode at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/552 nm for some common substrates) every 2-3 minutes for a total period of 90 minutes.[4]

  • Data Analysis:

    • For each time point, subtract the average fluorescence of the blank wells from all other readings.

    • Plot the fluorescence intensity versus time for each condition. The slope of the linear portion of this curve represents the reaction rate (renin activity).

    • Calculate the percent inhibition for this compound at each time point using the following formula: % Inhibition = [1 - (Rate with this compound / Rate of Control)] * 100

    • Plot the percent inhibition versus time. The optimal incubation time is the point at which the inhibition reaches a plateau and remains stable.

Signaling Pathway and Experimental Workflow Diagrams

cluster_RAS Renin-Angiotensin Signaling Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction & Aldosterone Secretion AT1_Receptor->Vasoconstriction Renin Renin L363564 This compound L363564->Renin Inhibits ACE ACE

Caption: The Renin-Angiotensin signaling pathway and the inhibitory action of this compound.

cluster_Workflow Workflow for Optimizing this compound Incubation Time Prep Prepare Reagents (this compound, Renin, Substrate) Setup Set up 96-well Plate (Blank, Control, this compound) Prep->Setup Incubate Initiate Reaction & Start Kinetic Read (37°C for 90 min) Setup->Incubate Analyze Analyze Data (Calculate Reaction Rates) Incubate->Analyze Plot Plot % Inhibition vs. Time Analyze->Plot Determine Determine Optimal Incubation Time (Plateau of Inhibition) Plot->Determine

Caption: Experimental workflow for the determination of optimal this compound incubation time.

References

Refining L-363564 dosage for optimal in vivo response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on refining the in vivo dosage of L-363564, a potent renin inhibitor. The information provided is based on established principles for renin inhibitors and aims to help troubleshoot common experimental challenges to achieve optimal in vivo responses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a renin inhibitor. Renin is an enzyme that plays a crucial role in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[1][2] By inhibiting renin, this compound blocks the conversion of angiotensinogen (B3276523) to angiotensin I, the rate-limiting step in the RAS pathway.[3][4] This leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[2]

Q2: What are the potential therapeutic applications of this compound?

A2: As a renin inhibitor, this compound is primarily investigated for its potential in managing cardiovascular diseases, particularly hypertension (high blood pressure).[5] The inhibition of the renin-angiotensin system has been a successful strategy in treating hypertension and related cardiovascular conditions.[6]

Q3: What is a typical starting dose for an in vivo experiment with a renin inhibitor like this compound?

Q4: What are the common routes of administration for in vivo studies?

A4: The optimal route of administration depends on the formulation of this compound and the experimental design. Common routes for in vivo studies in animal models like rats and mice include oral gavage (p.o.), intravenous (i.v.), and subcutaneous (s.c.) injection.[8][9][10][11] The choice of administration route can significantly impact the pharmacokinetic profile, including bioavailability and half-life of the compound.[9][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy (No significant change in blood pressure or other relevant biomarkers) Inadequate Dosage: The administered dose may be too low to elicit a biological response.Conduct a dose-escalation study to identify the effective dose range.
Poor Bioavailability: The compound may not be well absorbed when administered via the chosen route.Consider alternative administration routes (e.g., intravenous if oral bioavailability is low). Evaluate the formulation and consider using absorption enhancers if appropriate.
Compound Instability: this compound may be degrading in the vehicle or under the experimental conditions.Assess the stability of the compound in the chosen vehicle and at the relevant temperature and pH. Prepare fresh solutions for each experiment.
High Variability in Response Inconsistent Dosing Technique: Variations in the administration of the compound can lead to inconsistent results.Ensure all personnel are properly trained on the dosing technique (e.g., oral gavage, injections) to minimize variability.
Biological Variability: Individual animal differences in metabolism and physiology can contribute to varied responses.Increase the sample size (number of animals per group) to improve statistical power and account for biological variability.
Inadequate Acclimatization: Stress from handling and experimental procedures can affect physiological responses.Allow sufficient time for animals to acclimatize to the housing and experimental conditions before initiating the study.
Adverse Effects Observed (e.g., lethargy, weight loss) Toxicity at the Administered Dose: The dose may be too high and causing off-target or toxic effects.Reduce the dose or perform a toxicity study to determine the maximum tolerated dose (MTD).
Vehicle-related Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.Conduct a vehicle-only control group to assess any effects of the vehicle itself. Consider using a different, well-tolerated vehicle.

Experimental Protocols

Protocol 1: In Vivo Dose-Response Study in Rats

This protocol outlines a general procedure for determining the effective dose range of this compound in a rat model of hypertension.

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile saline, polyethylene (B3416737) glycol)

  • Spontaneously Hypertensive Rats (SHR) or other suitable rat model

  • Blood pressure monitoring system (e.g., tail-cuff method)

  • Dosing equipment (e.g., oral gavage needles, syringes)

Procedure:

  • Animal Acclimatization: Acclimate the rats to the housing facility and handling procedures for at least one week prior to the experiment.

  • Baseline Measurements: Measure and record the baseline systolic and diastolic blood pressure of each rat for several days to establish a stable baseline.

  • Group Allocation: Randomly assign rats to different treatment groups (e.g., vehicle control, and multiple this compound dose groups). A minimum of 6-8 animals per group is recommended.

  • Compound Preparation: Prepare fresh solutions of this compound in the chosen vehicle at the desired concentrations.

  • Administration: Administer the vehicle or this compound to the respective groups via the chosen route (e.g., oral gavage).

  • Blood Pressure Monitoring: Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to determine the onset and duration of action.

  • Data Analysis: Analyze the changes in blood pressure from baseline for each group. Determine the dose that produces the desired therapeutic effect with minimal adverse events.

Visualizations

Renin-Angiotensin System cluster_0 Classical Pathway cluster_1 This compound Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin L363564 This compound Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Secretion, Sodium Retention AT1_Receptor->Vasoconstriction L363564->Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

In Vivo Dose Refinement Workflow start Start lit_review Literature Review & Preliminary Dose Selection start->lit_review dose_escalation Dose Escalation Study (Single Dose) lit_review->dose_escalation dose_escalation->lit_review If toxic effects observed, re-evaluate dose range pk_pd_study Pharmacokinetic/ Pharmacodynamic (PK/PD) Study dose_escalation->pk_pd_study pk_pd_study->dose_escalation If poor PK/PD profile, adjust dose/formulation repeat_dose Repeat Dose Study pk_pd_study->repeat_dose repeat_dose->pk_pd_study If unexpected accumulation or tolerance observed, re-evaluate PK/PD optimal_dose Optimal In Vivo Dose Established repeat_dose->optimal_dose

Caption: A typical workflow for refining the in vivo dosage of a novel compound.

References

Addressing non-specific binding of L-363564

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address non-specific binding of the renin inhibitor, L-363,564.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern with L-363,564?

Non-specific binding refers to the interaction of L-363,564 with molecules or surfaces other than its intended target, renin.[1][2] This can lead to a false-positive signal, making it difficult to accurately determine the specific binding to the target receptor.[2][3] High non-specific binding can obscure the true binding signal, leading to inaccurate calculations of binding affinity (Kd) and receptor density (Bmax).[1]

Q2: How can I determine the level of non-specific binding for L-363,564 in my assay?

To determine non-specific binding, you can measure the binding of radiolabeled L-363,564 in the presence of a high concentration of an unlabeled competitor that also binds to the target receptor.[1][4] This "cold" ligand will occupy the specific binding sites, so any remaining radioactivity detected is considered non-specific.[1][4]

Q3: What is considered an acceptable level of non-specific binding?

Ideally, non-specific binding should be less than 50% of the total binding at the highest concentration of L-363,564 used in your experiment.[1] In well-optimized assays, it's possible to achieve specific binding that is greater than 70% of the total binding.[1] If non-specific binding constitutes more than half of the total binding, it can be challenging to obtain high-quality, reliable data.[4]

Q4: What are the common causes of high non-specific binding for a small molecule like L-363,564?

High non-specific binding for small molecules can be attributed to several factors:

  • Physicochemical Properties: Highly lipophilic or "sticky" compounds have a greater tendency to bind non-specifically to plastic surfaces and proteins.[5]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition.[5]

  • Suboptimal Assay Conditions: Incubation time, temperature, and buffer composition can all significantly impact non-specific binding.[1]

  • Inadequate Washing: Insufficient washing can leave unbound L-363,564 trapped, leading to artificially high background signals.[1]

Troubleshooting Guides

If you are experiencing high non-specific binding with L-363,564, consider the following troubleshooting strategies.

Issue 1: High Background Signal in a Radioligand Binding Assay

Potential Cause: Suboptimal assay conditions or issues with the radioligand itself.

Troubleshooting Strategies & Expected Outcomes:

StrategyExpected Outcome
Optimize Radioligand Concentration: Use a lower concentration of the radiolabeled L-363,564, ideally at or below its Kd value.[5]Reduced binding to non-target sites, improving the specific binding window.[5]
Modify Assay Buffer: Include blocking agents like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) or a non-ionic detergent like Tween-20 (e.g., 0.05%).[5][6]Saturation of non-specific binding sites on assay plates and other surfaces.[5]
Adjust Ionic Strength: Optimize the salt concentration of the buffer to minimize electrostatic interactions.[6]Reduced charge-based non-specific binding.
Optimize Incubation Time and Temperature: Shorter incubation times or lower temperatures may reduce non-specific binding.[1]A better balance between achieving specific binding equilibrium and minimizing non-specific interactions.
Issue 2: Poor Signal-to-Noise Ratio

Potential Cause: Inefficient washing or issues with the filtration apparatus.

Troubleshooting Strategies & Expected Outcomes:

StrategyExpected Outcome
Pre-treat Filters: Soak glass fiber filters in a blocking agent like 0.3-0.5% polyethyleneimine (PEI) before use.[1][5]Reduced binding of L-363,564 directly to the filter, thereby lowering background counts.[5]
Increase Wash Volume and/or Number: Perform multiple, rapid washes with an adequate volume (e.g., 3-5 mL) of ice-cold wash buffer.[1]More effective removal of unbound and non-specifically bound L-363,564.[5]
Use Ice-Cold Wash Buffer: Using ice-cold buffer helps to slow the dissociation of specifically bound L-363,564 from the receptor while washing away the unbound ligand.[1][5]Preservation of the specific binding signal during the wash steps.

Experimental Protocols

Protocol: Determining and Reducing Non-Specific Binding in a Radioligand Assay

This protocol provides a general guideline and may require optimization for your specific cell or tissue type.

1. Membrane Preparation:

  • Homogenize cells or tissue in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet with fresh lysis buffer and resuspend in the assay buffer.

2. Assay Setup:

  • Prepare assay tubes for total binding, non-specific binding, and specific binding.

  • For non-specific binding tubes, add a high concentration of an unlabeled competitor (e.g., 100-fold the Kd of L-363,564).

  • Add the prepared cell membranes to each tube. A typical range is 100-500 µg of membrane protein.[5]

  • Add the radiolabeled L-363,564 to all tubes.

3. Incubation:

  • Incubate the tubes at a controlled temperature for a predetermined amount of time to allow the binding to reach equilibrium.

4. Filtration and Washing:

  • Rapidly filter the contents of each tube through a pre-treated glass fiber filter.

  • Wash the filters immediately with several volumes of ice-cold wash buffer.

5. Quantification:

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity in a scintillation counter.

6. Data Analysis:

  • Total Binding: Radioactivity measured in the absence of an unlabeled competitor.

  • Non-Specific Binding: Radioactivity measured in the presence of the unlabeled competitor.

  • Specific Binding: Total Binding - Non-Specific Binding.

Visual Guides

Workflow for Addressing Non-Specific Binding A Start: High Non-Specific Binding Suspected B Perform Non-Specific Binding (NSB) Control Experiment (with excess unlabeled ligand) A->B C Is NSB > 50% of Total Binding? B->C D Optimize Assay Conditions: - Lower Radioligand Concentration - Modify Buffer (BSA, Tween-20) - Adjust Ionic Strength - Optimize Incubation Time/Temp C->D Yes H Proceed with Main Experiment C->H No E Optimize Wash Steps: - Pre-treat Filters (PEI) - Increase Wash Volume/Number - Use Ice-Cold Buffer D->E F Re-run NSB Control Experiment E->F G Is NSB within Acceptable Range? F->G G->H Yes I Further Troubleshooting Required: - Test Different Filter Types - Evaluate Radioligand Purity G->I No J End H->J I->J

Caption: Troubleshooting workflow for non-specific binding.

Specific vs. Non-Specific Binding of L-363,564 cluster_0 Specific Binding cluster_1 Non-Specific Binding L363564_S L-363,564 Renin Renin (Target) L363564_S->Renin High Affinity Saturable L363564_NS L-363,564 OtherProtein Other Proteins L363564_NS->OtherProtein Low Affinity Non-Saturable Lipid Lipid Bilayer L363564_NS->Lipid Hydrophobic Interactions Plastic Assay Plate L363564_NS->Plastic Adsorption

Caption: Conceptual diagram of binding types.

References

Validation & Comparative

A Comparative Guide to L-363,564 and Other Somatostatin Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the somatostatin (B550006) agonist L-363,564 (also known as Seglitide or MK-678) with other prominent somatostatin analogs: octreotide, lanreotide, and pasireotide. The information presented herein is curated from scientific literature to support research and development in endocrinology, oncology, and related fields.

Introduction to Somatostatin Agonists

Somatostatin is a naturally occurring peptide hormone that regulates a wide array of physiological processes by binding to five distinct G-protein coupled somatostatin receptors (SSTR1-5).[1] Synthetic somatostatin analogs have been developed to leverage these effects for therapeutic purposes, offering improved stability and receptor subtype selectivity. These agents are critical in the management of neuroendocrine tumors (NETs), acromegaly, and other conditions characterized by hormonal hypersecretion.[2] This guide focuses on comparing the receptor binding profiles and functional potencies of L-363,564, a potent and selective SSTR2 agonist, against the broader profiles of octreotide, lanreotide, and pasireotide.[3]

Quantitative Comparison of Receptor Binding Affinity

The binding affinity of a somatostatin agonist to its receptor is a primary determinant of its biological activity and is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a higher binding affinity. The following table summarizes the in vitro receptor binding affinities of L-363,564 and other key somatostatin analogs for the five human somatostatin receptor subtypes.

Somatostatin AnalogSSTR1 (IC50/Ki, nM)SSTR2 (IC50/Ki, nM)SSTR3 (IC50/Ki, nM)SSTR4 (IC50/Ki, nM)SSTR5 (IC50/Ki, nM)
L-363,564 (Seglitide) >10000.025 (Ki) [3]>1000>1000>1000
Octreotide >10000.2 - 2.5Low affinity>100Lower affinity than SSTR2
Lanreotide >10001.333>10009.5
Pasireotide 9.31.01.5>10000.16

Note: The binding affinity data for L-363,564 is presented as a Ki value, while the data for the other agonists are presented as IC50 values from various sources and should be considered representative.

Functional Potency: Inhibition of cAMP Production

The functional potency of somatostatin agonists is often assessed by their ability to inhibit adenylyl cyclase and subsequently decrease intracellular cyclic AMP (cAMP) levels upon receptor activation. This is typically quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in a functional assay.

Somatostatin AnalogFunctional Potency (IC50 for cAMP inhibition, nM)
L-363,564 (Seglitide) 4.8 [3]
Octreotide 0.38 - 0.60[4]
Lanreotide Not readily available in a comparable format
Pasireotide Not readily available in a comparable format

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 or Ki) of a test compound for a specific somatostatin receptor subtype.

Methodology:

  • Membrane Preparation:

    • Culture cells genetically engineered to express a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells) to approximately 80-90% confluency.

    • Harvest the cells and homogenize them in a cold buffer to lyse the cell membranes.

    • Isolate the membrane fraction through a series of centrifugation steps.

  • Competitive Binding Assay:

    • In a 96-well plate, add a constant concentration of a suitable radiolabeled ligand with high affinity for the receptor subtype of interest (e.g., [125I]-Somatostatin-14).

    • Add increasing concentrations of the unlabeled test compound (e.g., L-363,564) to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound's concentration.

    • Fit the data to a one-site competition model to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the functional potency of a somatostatin agonist by quantifying its ability to inhibit agonist-induced suppression of intracellular cAMP.

Methodology:

  • Cell Seeding:

    • Seed cells expressing the somatostatin receptor of interest into a 96-well or 384-well plate and culture overnight.

  • Assay Procedure:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add increasing concentrations of the somatostatin agonist to the wells.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) to induce cAMP production.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Lysis and Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based assays).

  • Data Analysis:

    • Plot the measured cAMP concentration against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value of the agonist for cAMP inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway for somatostatin receptor agonists and the general workflows for the experimental protocols described above.

cluster_membrane Plasma Membrane SSTR SSTR G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Somatostatin Agonist (e.g., L-363,564) Agonist->SSTR Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Response Leads to

Caption: Somatostatin Receptor Signaling Pathway.

cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay prep Membrane Preparation (SSTR-expressing cells) assay Competitive Binding (Radioligand + Test Compound) prep->assay filter Filtration (Separate Bound/Free) assay->filter detect Scintillation Counting filter->detect analyze Data Analysis (IC50/Ki Determination) detect->analyze seed Cell Seeding (SSTR-expressing cells) treat Agonist Treatment + Forskolin Stimulation seed->treat lyse Cell Lysis treat->lyse measure cAMP Measurement (e.g., HTRF, ELISA) lyse->measure analyze_func Data Analysis (EC50/IC50 Determination) measure->analyze_func

Caption: Experimental Workflows for Assay Protocols.

References

A Comparative Analysis of L-363,564 and Octreotide: Efficacy and Potency at Somatostatin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and potency of two somatostatin (B550006) analogs, L-363,564 and Octreotide. The information presented is collated from publicly available scientific literature to support research and drug development efforts in fields such as oncology and endocrinology.

Introduction

Somatostatin is a naturally occurring hormone that regulates a wide range of physiological functions by binding to five distinct G-protein coupled somatostatin receptors (SSTR1-SSTR5). Synthetic somatostatin analogs, such as Octreotide and L-363,564, have been developed for therapeutic purposes, primarily for the treatment of neuroendocrine tumors and other hormonal disorders. These analogs often exhibit different binding affinities and functional potencies at the various SSTR subtypes, leading to distinct pharmacological profiles. Octreotide is a widely used somatostatin analog with a preference for SSTR2.[1] L-363,564 (also known as L-362,855) has been investigated for its potential selectivity towards SSTR5.[2]

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of L-363,564 and Octreotide for Human Somatostatin Receptor Subtypes
CompoundSSTR1SSTR2SSTR3SSTR4SSTR5Reference(s)
L-363,564 (L-362,855) >1000160180>10001.8[2]
Octreotide >10000.6 - 2.579 - Low affinity>100 - >100015 - Lower affinity than SSTR2[3][4][5]

Note: Lower Ki values indicate higher binding affinity. The binding profile of L-363,564 has been subject to some conflicting reports. While initially reported as a selective sst5 agonist, one study was unable to confirm this high selectivity.[2] The data presented here reflects values from a study that performed a comprehensive binding analysis.

Table 2: Comparative Functional Potency (IC50, nM) of L-363,564 and Octreotide
AssayL-363,564 (L-362,855)OctreotideCell Line / SystemReference(s)
Inhibition of cAMP accumulation Data not available~1AtT-20 cells[6]
Inhibition of Growth Hormone (GH) release Data not available~0.05 (µ g/kg.h , in vivo)Acromegaly patients[7]
Inhibition of Insulin secretion Potent (EC50 < 1 nM)Less effective than sst5-selective agonistsHuman and rat pancreatic islets[8][9]

Note: IC50/EC50 values represent the concentration of the compound required to achieve 50% of the maximal effect. A lower value indicates greater potency.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of L-363,564 and Octreotide for each of the five human somatostatin receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express a single human SSTR subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5) are cultured to confluence. The cells are then harvested, and crude cell membranes are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Competitive Binding Assay: A fixed concentration of a radiolabeled somatostatin analog (e.g., 125I-[Tyr11]-SST-14 or 125I-[Leu8, D-Trp22, Tyr25]-SST-28) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (L-363,564 or Octreotide).

  • Incubation and Filtration: The incubation is carried out in a binding buffer at a specified temperature and for a duration sufficient to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data are analyzed using a non-linear regression program to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assay: Inhibition of cAMP Accumulation

Objective: To determine the functional potency (IC50) of L-363,564 and Octreotide in inhibiting adenylyl cyclase activity.

Methodology:

  • Cell Culture: Cells expressing the somatostatin receptor of interest (e.g., AtT-20 pituitary tumor cells, which endogenously express SSTR2 and SSTR5) are cultured in appropriate media.

  • cAMP Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, adenylyl cyclase is stimulated with forskolin (B1673556) to increase intracellular cAMP levels.

  • Treatment with Somatostatin Analogs: The cells are then treated with increasing concentrations of L-363,564 or Octreotide for a defined period.

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available cAMP assay kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: The concentration-response curves are generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration. The IC50 value is determined from these curves.

In Vitro Functional Assay: Inhibition of Growth Hormone (GH) Release

Objective: To assess the efficacy and potency of L-363,564 and Octreotide in inhibiting the secretion of Growth Hormone from pituitary cells.

Methodology:

  • Primary Cell Culture: Pituitary adenoma cells from acromegalic patients are surgically removed and enzymatically dispersed to obtain a single-cell suspension. The cells are then cultured for a period to allow for recovery and attachment.

  • Treatment: The cultured pituitary cells are incubated with various concentrations of L-363,564 or Octreotide for a specified duration (e.g., 24-72 hours).

  • Sample Collection: The cell culture medium is collected at the end of the treatment period.

  • GH Measurement: The concentration of GH in the collected medium is quantified using a specific and sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The inhibitory effect of the somatostatin analogs is calculated as the percentage decrease in GH secretion compared to untreated control cells. Dose-response curves are generated to determine the IC50 values.

Mandatory Visualization

Somatostatin_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Somatostatin Analog Somatostatin Analog SSTR SSTR (1-5) Somatostatin Analog->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Inhibits Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Ca_channel->Hormone_Secretion K_channel->Hormone_Secretion Cell_Growth Inhibition of Cell Growth MAPK->Cell_Growth Apoptosis Induction of Apoptosis MAPK->Apoptosis

Caption: Generalized somatostatin receptor signaling pathway.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. Culture SSTR-expressing cells Membrane 2. Prepare cell membranes Culture->Membrane Incubate 3. Incubate membranes with radioligand and competitor Membrane->Incubate Filter 4. Separate bound and free radioligand by filtration Incubate->Filter Count 5. Quantify radioactivity Filter->Count IC50 6. Determine IC50 Count->IC50 Ki 7. Calculate Ki IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

References

Validating L-363564 Binding to the Leukotriene B4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the binding of the compound L-363564 to its putative target, the Leukotriene B4 (LTB4) receptor. While public domain literature inconclusively points to this compound's primary target, with mentions of both renin and the LTB4 receptor, this document will focus on the methodology to validate its interaction with the LTB4 receptor. This is a critical step in preclinical drug development for characterizing the mechanism of action and potency of a novel compound.

This guide presents a comparative analysis of known LTB4 receptor antagonists, offering benchmark data for researchers aiming to characterize this compound or similar compounds. Detailed experimental protocols and visual workflows are provided to facilitate the design and execution of binding validation studies.

Comparative Analysis of LTB4 Receptor Antagonists

A critical step in validating a new compound is to compare its binding affinity to that of well-characterized ligands for the same target. The following table summarizes the binding affinities of several known LTB4 receptor antagonists. While specific binding data for this compound is not currently available in the public domain, this table serves as a reference for the expected potency of a viable LTB4 receptor antagonist.

CompoundReceptor TargetBinding Affinity (nM)Assay Type
This compound Human LTB4 Receptor (BLT1) Data Not Available -
CP-105,696Human LTB4 Receptor (BLT1)IC50: 8.42[³H]LTB4 Competition Binding
BIIL 315 (active metabolite of BIIL 284)Human LTB4 Receptor (BLT1)Ki: 1.9[³H]LTB4 Competition Binding[1][2]
LY223982Human LTB4 ReceptorIC50: 13.2[³H]LTB4 Competition Binding

Experimental Protocols

A definitive validation of this compound's binding to the LTB4 receptor requires robust experimental data. The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a test compound.

Competitive Radioligand Binding Assay for the LTB4 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human LTB4 receptor (BLT1) by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]LTB4 (specific activity ~30-60 Ci/mmol)

  • Unlabeled Ligand: Leukotriene B4 (for non-specific binding determination)

  • Membrane Preparation: Human neutrophil membrane homogenates or membranes from a cell line overexpressing the human BLT1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • If using neutrophils, isolate them from fresh human blood using a density gradient centrifugation method.

    • Homogenize the cells in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]LTB4, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of a high concentration of unlabeled LTB4 (e.g., 1 µM), 50 µL of [³H]LTB4, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]LTB4, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]LTB4) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further aid in the understanding of the experimental design and the biological context, the following diagrams, generated using Graphviz, illustrate the LTB4 signaling pathway and the experimental workflow for the competitive binding assay.

LTB4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol LTB4 LTB4 BLT1_Receptor BLT1 Receptor LTB4->BLT1_Receptor Binds G_Protein Gq/i Protein BLT1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: LTB4 Signaling Pathway. This diagram illustrates the signal transduction cascade initiated by the binding of LTB4 to its receptor, BLT1.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from neutrophils) Plate_Setup Set up 96-well plate (Total, Non-specific, Competitive Binding) Membrane_Prep->Plate_Setup Reagent_Prep Reagent Preparation ([³H]LTB4, this compound dilutions) Reagent_Prep->Plate_Setup Incubation Incubate at RT (60-90 min) Plate_Setup->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Liquid Scintillation Counting Filtration->Counting Calculate_Binding Calculate Specific Binding Counting->Calculate_Binding Plot_Data Plot % Inhibition vs. [this compound] Calculate_Binding->Plot_Data Determine_IC50 Determine IC50 (Non-linear regression) Plot_Data->Determine_IC50 Calculate_Ki Calculate Ki (Cheng-Prusoff Equation) Determine_IC50->Calculate_Ki

Caption: Competitive Binding Assay Workflow. This flowchart outlines the key steps in determining the binding affinity of a test compound for the LTB4 receptor.

References

L-363,564: A Comparative Guide to Somatostatin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of somatostatin (B550006) receptor (SSTR) pharmacology, a thorough understanding of the selectivity and cross-reactivity of investigational compounds is paramount. This guide provides an objective comparison of the binding profile of L-363,564, a synthetic somatostatin analog, with endogenous ligands and other clinically relevant analogs across the five human somatostatin receptor subtypes (hSSTR1-5). The data presented herein is compiled from peer-reviewed scientific literature to facilitate a clear assessment of L-363,564's performance and potential therapeutic applications.

Quantitative Comparison of Binding Affinities

The selectivity of L-363,564 and other somatostatin analogs is critical to their pharmacological effects. The following table summarizes the binding affinities (Ki or IC50 in nM) of L-363,564, the natural ligands Somatostatin-14 and Somatostatin-28, and the widely used synthetic analogs Octreotide and Lanreotide for each of the five human somatostatin receptor subtypes. Lower values are indicative of higher binding affinity.

CompoundhSSTR1 (Ki/IC50, nM)hSSTR2 (Ki/IC50, nM)hSSTR3 (Ki/IC50, nM)hSSTR4 (Ki/IC50, nM)hSSTR5 (Ki/IC50, nM)
L-363,564 >10000.8739>10004.7
Somatostatin-14 1.60.20.91.50.5
Somatostatin-28 0.30.10.40.80.2
Octreotide >10000.623>10006.3
Lanreotide >10001.114>10003.6

Note: The binding affinity values are compiled from multiple sources and should be considered representative. Direct comparison is best made from studies where compounds were evaluated under identical experimental conditions.

The data clearly indicates that L-363,564 is a potent and selective ligand, exhibiting high affinity for hSSTR2 and hSSTR5, with moderate affinity for hSSTR3 and very low affinity for hSSTR1 and hSSTR4. Its binding profile is comparable to that of other synthetic analogs like Octreotide and Lanreotide, which also show a preference for hSSTR2 and hSSTR5. In contrast, the natural ligands, Somatostatin-14 and Somatostatin-28, demonstrate high affinity across all five receptor subtypes.

Experimental Protocols

The binding affinity data presented in this guide is primarily derived from competitive radioligand binding assays. The following is a detailed methodology representative of the protocols used in the cited studies.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., L-363,564) for a specific somatostatin receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably transfected with the cDNA for a single human somatostatin receptor subtype (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).

  • Radioligand: A high-affinity somatostatin analog labeled with a radioisotope, typically [¹²⁵I]-Tyr¹¹-Somatostatin-14 or [¹²⁵I]-Tyr³-Octreotide.

  • Test Compound: Unlabeled L-363,564 or other competing ligands.

  • Assay Buffer: Typically a Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To quantify the amount of bound radioactivity.

Procedure:

  • Incubation: In a 96-well plate, a fixed concentration of cell membranes expressing the target receptor subtype is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand. The receptor-bound radioligand is retained on the filters.

  • Quantification: The radioactivity on each filter is measured using a gamma or scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing test compound. A sigmoidal dose-response curve is generated, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing Methodologies and Pathways

To further clarify the experimental process and the biological context of L-363,564's activity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (hSSTR-expressing) Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([¹²⁵I]-SST) Radioligand->Incubation Test_Compound Test Compound (L-363,564) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Counting Quantification (gamma counter) Filtration->Counting Curve_Fitting Dose-Response Curve Counting->Curve_Fitting IC50_Ki Calculate IC50/Ki Curve_Fitting->IC50_Ki

Workflow for a Competitive Radioligand Binding Assay

L-363,564 exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events.

SSTR_Signaling_Pathway cluster_receptor Cell Membrane cluster_effector Intracellular Signaling L363564 L-363,564 SSTR SSTR2 / SSTR5 L363564->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Modulation of Ion Channels (K+, Ca²⁺) G_protein->Ion_Channels MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Phosphatases Activation of Phosphatases (SHP-1/2) G_protein->Phosphatases cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferative Effects) PKA->Cellular_Response Leads to Ion_Channels->Cellular_Response MAPK->Cellular_Response Phosphatases->Cellular_Response

Primary Signaling Pathways of SSTR2 and SSTR5

L-363564: A Comparative Guide for V1b Receptor Antagonism in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and endocrinology, particularly those investigating the hypothalamic-pituitary-adrenal (HPA) axis, the choice of a selective V1b receptor antagonist is critical. This guide provides a comparative overview of the research compound L-363564 as an alternative to other existing research compounds, focusing on its role in antagonizing the vasopressin 1b (V1b) receptor. The V1b receptor, predominantly found in the anterior pituitary, is a key regulator of adrenocorticotropic hormone (ACTH) release, making it a significant target for studies on stress, anxiety, and depression.[1][2]

This guide presents available data on this compound and compares it with the well-characterized V1b antagonist SSR149415 (nelivaptan) and other vasopressin receptor antagonists.

Quantitative Comparison of Vasopressin Receptor Antagonists

CompoundV1a Ki (nM)V1b Ki (nM)V2 Ki (nM)Primary Selectivity
This compound Data not availableData not availableData not availableV1b
SSR149415 (Nelivaptan) ~60001.26 - 100~6000V1b[1]
Relcovaptan (SR49059) 1.1 - 6.3>100>100V1a
Tolvaptan ~30No appreciable affinity~1V2
Conivaptan NanomolarNo appreciable affinityNanomolarV1a/V2

V1b Receptor Signaling Pathway and Antagonist Action

The activation of the V1b receptor by its endogenous ligand, arginine vasopressin (AVP), initiates a signaling cascade that leads to the release of ACTH from the anterior pituitary. This compound, as a V1b receptor antagonist, blocks this pathway.

V1b_Signaling_Pathway cluster_ec Extracellular Space cluster_cm Cell Membrane cluster_ic Intracellular Space AVP Arginine Vasopressin (AVP) V1bR V1b Receptor AVP->V1bR Binds Gq Gq protein V1bR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates ACTH_release ACTH Release Ca_release->ACTH_release Leads to PKC->ACTH_release Contributes to L363564 This compound L363564->V1bR Blocks

V1b receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Radioligand Binding Assay (for determining binding affinity)

This assay quantifies the affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human V1a, V1b, or V2 receptor.

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]-Arginine Vasopressin) with the cell membrane preparations.

  • Add increasing concentrations of the unlabeled competitor compound (e.g., this compound, SSR149415).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Determine the concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing V1b receptor Incubation Incubate membranes, [³H]-AVP, and test compound Membrane_Prep->Incubation Radioligand Prepare radiolabeled [³H]-AVP Radioligand->Incubation Competitor Prepare serial dilutions of test compound (e.g., this compound) Competitor->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Measure radioactivity of bound ligand Filtration->Counting IC50_Calc Calculate IC50 value Counting->IC50_Calc Ki_Calc Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for a competitive radioligand binding assay.
ACTH Release Functional Assay (for determining antagonist potency)

This assay measures the ability of an antagonist to inhibit the physiological response to receptor activation.

1. Cell Culture:

  • Culture pituitary corticotroph cells (e.g., primary anterior pituitary cells from rats or a suitable cell line like AtT-20).

2. Antagonist and Agonist Treatment:

  • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound).

  • Stimulate the cells with a fixed concentration of arginine vasopressin (AVP).

3. Measurement of ACTH Release:

  • Collect the cell culture supernatant.

  • Measure the concentration of ACTH in the supernatant using a specific immunoassay (e.g., ELISA).

4. Data Analysis:

  • Plot the ACTH concentration against the antagonist concentration.

  • Determine the concentration of the antagonist that inhibits 50% of the AVP-induced ACTH release (IC50).

Discussion and Conclusion

This compound has been identified as a selective antagonist of the V1b receptor, demonstrating efficacy in blocking ACTH release both in vitro and in vivo. This positions it as a valuable tool for investigating the role of the V1b receptor in the HPA axis and in stress-related disorders.

The lack of publicly available, quantitative binding affinity data for this compound makes a direct comparison of its potency and selectivity with other antagonists challenging. However, its reported selectivity for the V1b receptor suggests it may offer advantages over less selective compounds in specific experimental contexts.

For researchers requiring a well-characterized V1b antagonist with established binding affinities, SSR149415 (nelivaptan) remains a primary choice. The comprehensive data available for SSR149415 allows for more precise experimental design and interpretation of results.

References

In-Depth Comparative Analysis of Pasireotide and L-363564: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison between the somatostatin (B550006) analogs Pasireotide and L-363564 is currently not feasible due to the limited publicly available experimental data for this compound. While extensive research has been published on Pasireotide, detailing its receptor binding affinities, signaling pathways, and clinical efficacy, similar in-depth information for this compound is not readily accessible in the scientific literature.

This guide will provide a detailed overview of Pasireotide, including its mechanism of action, quantitative performance data, and relevant experimental protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals. Information on this compound, based on the sparse available data, will be included where possible to offer a partial comparison.

Pasireotide: A Multi-Receptor Targeted Somatostatin Analog

Pasireotide (SOM230) is a synthetic cyclohexapeptide analog of somatostatin with a broad binding profile for somatostatin receptors (SSTRs).[1] Unlike first-generation somatostatin analogs that primarily target SSTR2, Pasireotide exhibits high binding affinity for SSTR1, SSTR2, SSTR3, and SSTR5, with a particularly high affinity for SSTR5.[2][3] This multi-receptor targeting is believed to contribute to its distinct therapeutic effects.[3]

Mechanism of Action

Pasireotide mimics the natural hormone somatostatin, which regulates the endocrine system and various cellular processes.[4] By binding to SSTRs, which are G-protein coupled receptors, Pasireotide inhibits the secretion of several hormones, including growth hormone (GH) from the pituitary gland and adrenocorticotropic hormone (ACTH) from pituitary adenomas.[5][6] This inhibitory action makes it an effective treatment for conditions like acromegaly and Cushing's disease.[4][5]

Quantitative Data: Receptor Binding Affinity

The binding affinity of Pasireotide for the five human somatostatin receptor subtypes is summarized in the table below. The data is presented as IC50 values (nmol/L), which represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower IC50 value indicates a higher binding affinity. For comparison, data for the first-generation somatostatin analog, Octreotide, is also included.

Receptor SubtypePasireotide IC50 (nmol/L)Octreotide IC50 (nmol/L)
SSTR1 9.3>1000
SSTR2 1.00.8
SSTR3 1.523
SSTR4 >100>1000
SSTR5 0.166.3
Data compiled from various in vitro studies.[3][7]

This compound: An SSTR5 Selective Analog

Information regarding this compound is scarce in peer-reviewed literature. From the limited available data, it is suggested to be a somatostatin analog with selectivity for the SSTR5 subtype. However, comprehensive binding affinity data across all SSTR subtypes and detailed mechanistic studies are not publicly available, precluding a direct and quantitative comparison with Pasireotide.

Signaling Pathways

The binding of somatostatin analogs like Pasireotide to their receptors initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP affects downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)-Akt pathways, ultimately resulting in the inhibition of hormone secretion and cell proliferation.[7]

Pasireotide Pasireotide SSTR SSTR1, SSTR2, SSTR3, SSTR5 Pasireotide->SSTR Binds to Gi_Go Gi/o Protein SSTR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Cell_Proliferation Inhibition of Cell Proliferation PKA->Cell_Proliferation

Figure 1: Simplified signaling pathway of Pasireotide.

Experimental Protocols

Radioligand Binding Assay for Somatostatin Receptors

This protocol outlines a general method for determining the binding affinity of compounds like Pasireotide to somatostatin receptors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for human somatostatin receptor subtypes (SSTR1-5) through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14).

  • Test compound (e.g., Pasireotide) at various concentrations.

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1.6 mM EGTA, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Membranes Cell Membranes (Expressing SSTR) Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., Pasireotide) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Dose_Response Dose-Response Curve Counting->Dose_Response IC50 IC50 Determination Dose_Response->IC50

Figure 2: General workflow for a radioligand binding assay.

Conclusion

Pasireotide is a well-characterized multi-receptor targeted somatostatin analog with high affinity for SSTR1, SSTR2, SSTR3, and particularly SSTR5. Its mechanism of action through the inhibition of adenylyl cyclase and subsequent downstream signaling pathways is well-established. In contrast, the publicly available data on this compound is insufficient to conduct a detailed head-to-head comparison. For a comprehensive evaluation of this compound and its potential advantages or disadvantages relative to Pasireotide, further experimental studies generating quantitative binding, signaling, and functional data are necessary. Researchers are encouraged to consult primary literature for the most detailed and up-to-date information on these compounds.

References

A Comparative Guide to Cholecystokinin Receptor Antagonists: Replicating Published Findings on L-364,718 and L-365,260

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cholecystokinin (B1591339) (CCK) receptor antagonists L-364,718 (Devazepide) and L-365,260, which appear to be the compounds of interest based on the initial query for "L-363564," likely a typographical error. This document summarizes their performance against alternative compounds, supported by experimental data, and offers detailed protocols for replicating key findings.

Comparative Analysis of CCK Receptor Antagonists

L-364,718 (Devazepide) is a potent and selective antagonist for the cholecystokinin A (CCK-A) receptor, while L-365,260 is a selective antagonist for the cholecystokinin B (CCK-B) receptor.[1][2] These compounds are instrumental in differentiating the physiological roles of the two receptor subtypes.[3] The CCK-A receptor is primarily found in peripheral tissues like the pancreas and gallbladder, regulating digestive processes, whereas the CCK-B receptor, also known as the gastrin receptor, is abundant in the brain and stomach, influencing anxiety and gastric acid secretion.[4]

Below is a summary of the binding affinities (Ki and IC50 values) for L-364,718, L-365,260, and other relevant CCK receptor antagonists. Lower values indicate higher potency.

Table 1: Comparative Binding Affinity of CCK-A Receptor Antagonists

CompoundReceptor TargetKi (nM)IC50 (nM)Species/TissueReference
L-364,718 (Devazepide) CCK-A 0.3 25.4 (amylase release) Rat Pancreatic Acini [5]
0.081 (rat pancreas)[6]
0.045 (bovine gallbladder)[6]
LorglumideCCK-A-84Human CCK-A[7]
SR 27897CCK-A---
ProglumideNon-selective---[1][4]

Table 2: Comparative Binding Affinity of CCK-B Receptor Antagonists

CompoundReceptor TargetKi (nM)IC50 (nM)Species/TissueReference
L-365,260 CCK-B 2.0 2 Guinea Pig Brain [1]
CCK-A-280
Gastrin1.9-Guinea Pig Stomach[1]
YF-476 (Sograzepide)CCK-B0.068 (rat brain)0.1[1]
CCK-A-502[1]
CI-988CCK-B---[4]
RP-69758CCK-B---[8]
LY-288,513CCK-B---[4]

Signaling Pathways and Experimental Workflows

The activation of CCK-A and CCK-B receptors initiates distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental data.

CCK_A_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCKAR CCK-A Receptor CCK->CCKAR Gq11 Gq/11 CCKAR->Gq11 Gs Gs CCKAR->Gs BetaArrestin β-Arrestin CCKAR->BetaArrestin recruits Devazepide L-364,718 (Devazepide) Devazepide->CCKAR blocks PLC PLC Gq11->PLC activates AC Adenylyl Cyclase Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates

Caption: CCK-A receptor signaling pathway and inhibition by L-364,718 (Devazepide).

CCK_B_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gastrin_CCK Gastrin / CCK CCKBR CCK-B Receptor Gastrin_CCK->CCKBR Gq Gq CCKBR->Gq PI3K PI3K CCKBR->PI3K L365260 L-365,260 L365260->CCKBR blocks PLC PLC Gq->PLC activates MAPK_ERK MAPK (ERK) PI3K->MAPK_ERK activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates PKC->MAPK_ERK activates

Caption: CCK-B/Gastrin receptor signaling pathway and inhibition by L-365,260.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis A1 Radioligand Binding Assay C1 Determine Ki and IC50 A1->C1 A2 Calcium Mobilization Assay C2 Measure Inhibition of Ca²⁺ Flux A2->C2 B1 Gastric Acid Secretion (Anesthetized Rat) C3 Quantify Inhibition of Acid Secretion B1->C3

Caption: General experimental workflow for characterizing CCK receptor antagonists.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the target receptor.[7][9][10][11]

a. Membrane Preparation:

  • Homogenize tissue (e.g., rat pancreas for CCK-A, guinea pig brain for CCK-B) or cells expressing the receptor in cold lysis buffer.

  • Centrifuge the homogenate to pellet the membranes.

  • Wash the pellet and resuspend in a suitable buffer.

  • Determine protein concentration using a standard method (e.g., BCA assay).

b. Binding Reaction:

  • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]L-364,718 for CCK-A or [³H]L-365,260 for CCK-B), and varying concentrations of the unlabeled test compound.

  • Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

c. Separation and Detection:

  • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced intracellular calcium release.[12][13][14][15][16]

a. Cell Preparation:

  • Plate cells stably expressing the target receptor (CCK-A or CCK-B) in a 96- or 384-well black-walled, clear-bottom plate.

  • Allow cells to adhere overnight.

b. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

c. Compound Addition and Measurement:

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the antagonist (e.g., L-364,718 or L-365,260) to the wells and incubate for a short period.

  • Place the plate in a fluorescence plate reader (e.g., FLIPR).

  • Add a fixed concentration of a CCK agonist (e.g., CCK-8) to stimulate the cells and immediately measure the fluorescence intensity over time.

d. Data Analysis:

  • Calculate the inhibition of the agonist-induced calcium response at each antagonist concentration.

  • Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This assay evaluates the in vivo efficacy of CCK-B antagonists in inhibiting gastric acid secretion.[17][18][19][20][21][22]

a. Animal Preparation:

  • Anesthetize a rat (e.g., with urethane).

  • Surgically expose the stomach and esophagus.

  • Insert a cannula into the stomach through the esophagus for perfusion and another at the pylorus for collecting the effluent.

b. Perfusion and Stimulation:

  • Perfuse the stomach with a saline solution at a constant rate.

  • After a baseline period, administer a secretagogue such as pentagastrin (B549294) intravenously to stimulate gastric acid secretion.

  • Administer the test compound (e.g., L-365,260) intravenously or orally at various doses.

c. Sample Collection and Analysis:

  • Collect the gastric effluent at regular intervals.

  • Determine the acid concentration in the collected samples by titration with a standard base (e.g., NaOH) to a neutral pH.

d. Data Analysis:

  • Calculate the total acid output over time for each dose of the antagonist.

  • Compare the acid output in the presence of the antagonist to the control (vehicle-treated) group to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the antagonist dose to determine the ED50 value.

References

L-363564: A Comparative Guide to Specificity and Selectivity Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of L-363564's performance with alternative compounds, supported by experimental data from peer-reviewed studies. It is designed for researchers, scientists, and drug development professionals to facilitate an informed assessment of this compound for their research needs. The guide details the specificity and selectivity of this compound and its analogs for the cholecystokinin (B1591339) (CCK) receptors, outlining key validation assays and their underlying principles.

Overview of this compound and Alternatives

This compound is a compound investigated for its interaction with cholecystokinin (CCK) receptors. There are two primary subtypes of CCK receptors: CCK-A (CCK1) and CCK-B (CCK2/gastrin).[1][2] These receptors are G protein-coupled receptors (GPCRs) that mediate the physiological effects of the peptide hormone cholecystokinin.[3] The selectivity of ligands for these two receptor subtypes is a critical aspect of their pharmacological profile.

This guide focuses on comparing this compound with two well-characterized and structurally related benzodiazepine-based CCK receptor antagonists:

  • L-364,718 (Devazepide): A potent and highly selective antagonist for the CCK-A receptor.[4][5]

  • L-365,260: A selective antagonist for the CCK-B receptor.[2][4]

Quantitative Data Summary

The following table summarizes the binding affinities (Ki and IC50 values) of this compound and its key alternatives for the human CCK-A and CCK-B receptors. Lower values indicate higher binding affinity.

CompoundTarget ReceptorBinding Affinity (Ki in nM)Binding Affinity (IC50 in nM)Reference
L-364,718 (Devazepide) Human CCK-A-~5[5]
Human CCK-B-~1000[5]
L-365,260 Human CCK-A-~900[5]
Human CCK-B~7.3~10[4][5]

Signaling Pathways and Experimental Workflows

To understand the validation assays, it is essential to be familiar with the signaling pathways of the CCK receptors and the general workflow of the experiments.

CCK_Signaling_Pathway CCK Receptor Signaling Pathway CCK Cholecystokinin (CCK) CCKAR CCK-A Receptor CCK->CCKAR CCKBR CCK-B Receptor CCK->CCKBR Gq Gq/11 CCKAR->Gq Gs Gs CCKAR->Gs CCKBR->Gq PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_A Physiological Response (e.g., Gallbladder Contraction, Pancreatic Enzyme Secretion) Ca_release->Cellular_Response_A PKC->Cellular_Response_A AC Adenylyl Cyclase (AC) Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_B Physiological Response PKA->Cellular_Response_B

CCK Receptor Signaling Pathway

validation_assay_workflow General Workflow for Specificity and Selectivity Validation Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell culture, membrane prep) Incubation Incubation of Receptor, Ligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled and unlabeled) Ligand_Prep->Incubation Compound_Prep Test Compound Dilution (e.g., this compound) Compound_Prep->Incubation Separation Separation of Bound and Free Ligand (for binding assays) Incubation->Separation Detection Signal Detection (e.g., radioactivity, fluorescence) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Curve_Fitting Dose-Response Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Calculation Calculation of Ki, IC50, EC50 Curve_Fitting->Parameter_Calculation

General Workflow for Validation Assays

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of CCK receptor ligands are provided below.

Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for a receptor.[1] It involves the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and its alternatives for CCK-A and CCK-B receptors.

Materials:

  • Receptor Source: Membranes from cells stably expressing human CCK-A or CCK-B receptors (e.g., CHO or HEK293 cells), or tissue homogenates known to express the receptors (e.g., rat pancreas for CCK-A, guinea pig cerebral cortex for CCK-B).[6]

  • Radioligand: A high-affinity radiolabeled ligand, such as [³H]L-364,718 for CCK-A receptors or [¹²⁵I]CCK-8 for both receptor subtypes.

  • Test Compounds: this compound, L-364,718, L-365,260.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include control wells for total binding (radioligand and receptors only) and non-specific binding (radioligand, receptors, and a high concentration of an unlabeled standard).[6]

  • Equilibrium: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[6]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels following receptor activation.[8] CCK receptors, particularly the CCK-A subtype, couple to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium.[9]

Objective: To assess the functional antagonist activity of this compound and its alternatives at the CCK receptors.

Materials:

  • Cell Line: A cell line stably expressing the human CCK-A or CCK-B receptor (e.g., HEK293 or CHO cells).

  • Calcium-Sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Agonist: Cholecystokinin octapeptide (CCK-8).

  • Test Compounds: this compound, L-364,718, L-365,260.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence Plate Reader: Equipped with an injection system.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).[10]

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add various concentrations of the test compound (antagonist) to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader.

  • Agonist Injection and Reading: Record a baseline fluorescence reading, then inject a concentration of the agonist (CCK-8) that elicits a submaximal response (e.g., EC80) into the wells. Immediately measure the change in fluorescence intensity over time.[9]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • For antagonist testing, plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the antagonist concentration.

    • Determine the IC50 value for the antagonist.

cAMP Functional Assay

This assay is used to determine if a receptor couples to Gs or Gi proteins, which respectively stimulate or inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP).[11] The CCK-A receptor can also couple to Gs proteins.[7]

Objective: To determine if this compound or its alternatives have any agonist or antagonist activity through the Gs-cAMP signaling pathway.

Materials:

  • Cell Line: A cell line stably expressing the human CCK-A receptor.

  • Agonist: CCK-8.

  • Test Compounds: this compound, L-364,718, L-365,260.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cAMP.

  • cAMP Detection Kit: Commercially available kits based on principles like competitive immunoassay (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating and Starvation: Plate the cells and, if necessary, starve them of serum for a few hours before the assay.

  • Compound Incubation:

    • Agonist Mode: Incubate the cells with varying concentrations of the test compound in the presence of a PDE inhibitor.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound, followed by the addition of a fixed concentration of the agonist (CCK-8).[11]

  • Cell Lysis: After the incubation period, lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement according to the instructions of the chosen detection kit. This typically involves a competitive binding reaction where the cAMP from the cell lysate competes with a labeled cAMP for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • For agonist testing, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50.

    • For antagonist testing, plot the percentage of inhibition of the agonist-induced cAMP production against the logarithm of the antagonist concentration to determine the IC50.

Conclusion

The validation of this compound's specificity and selectivity requires a systematic approach employing a combination of binding and functional assays. The comparison with well-established selective antagonists for CCK-A and CCK-B receptors, such as L-364,718 and L-365,260, provides a crucial benchmark for its pharmacological profile. The detailed protocols provided in this guide offer a framework for conducting these essential validation studies, enabling researchers to make data-driven decisions in their drug discovery and development endeavors.

References

Independent Verification of Somatostatin Analogue Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of established somatostatin (B550006) analogues, namely Octreotide, Lanreotide, and Pasireotide. It is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols for independent verification.

Initial Clarification: The compound L-363,564 was initially proposed for analysis. However, literature predominantly identifies L-363,564 as a renin inhibitor involved in the cardiovascular system. There is no substantial scientific evidence to suggest its activity as a somatostatin receptor agonist. Therefore, this guide focuses on well-characterized somatostatin analogues to fulfill the core requirements of the original request.

Comparative Analysis of Somatostatin Analogues

Somatostatin analogues are synthetic derivatives of the natural hormone somatostatin and are clinically significant in the management of neuroendocrine tumors (NETs) and other hormonal disorders. Their therapeutic efficacy is primarily mediated through their interaction with somatostatin receptors (SSTRs), a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5.

Mechanism of Action

Octreotide, Lanreotide, and Pasireotide mimic the action of endogenous somatostatin.[1][2][3] Upon binding to SSTRs, particularly SSTR2 and SSTR5, they initiate a cascade of intracellular signaling events.[4][5] This activation of inhibitory G-proteins (Gi/o) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This reduction in cAMP is a key mechanism in inhibiting the secretion of various hormones, including growth hormone (GH), insulin, and glucagon.[1][7] Furthermore, somatostatin analogues can modulate other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell proliferation and survival.[6][8]

Quantitative Data Presentation

The following tables summarize the comparative binding affinities and in vivo efficacy of Octreotide, Lanreotide, and Pasireotide.

Table 1: Comparative Binding Affinities (IC50, nM) to Human Somatostatin Receptor Subtypes

Somatostatin AnalogueSSTR1SSTR2SSTR3SSTR4SSTR5Reference(s)
Octreotide >10000.2 - 2.5Low affinity>100Lower affinity than SSTR2[9][10][11]
Lanreotide Reduced affinityHigh affinityReduced affinityReduced affinityHigh affinity[5]
Pasireotide High affinityHigh affinityHigh affinityBindsHigh affinity[12][13][14]

Table 2: Comparative In Vivo Efficacy in Neuroendocrine Tumors

Somatostatin AnalogueStudyTumor TypePrimary EndpointResultReference(s)
Octreotide LAR PROMIDMidgut NETsTime to Tumor ProgressionMedian TTP: 14.3 months (Octreotide) vs. 6 months (Placebo)[15]
Lanreotide Autogel CLARINETGEP-NETsProgression-Free SurvivalSignificantly longer PFS with Lanreotide vs. Placebo[16]
Pasireotide LAR COOPERATE-2NETsProgression-Free SurvivalOngoing, comparing with everolimus (B549166) and as combination therapy[15]

Experimental Protocols for Independent Verification

To facilitate independent verification of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Somatostatin Receptors

This protocol is designed to determine the binding affinity of a test compound to specific somatostatin receptor subtypes expressed in a cell line.

Materials:

  • Cell membranes prepared from a cell line stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand (e.g., [125I-Tyr11]-Somatostatin-14).

  • Test compounds (somatostatin analogues).

  • Binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either binding buffer (for total binding), a saturating concentration of unlabeled somatostatin (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plates and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding and determine the IC50 value for the test compound by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of a somatostatin analogue to inhibit forskolin-stimulated cAMP production in cells expressing SSTRs.

Materials:

  • A cell line expressing the SSTR of interest (e.g., CHO-K1-hSSTR2).

  • Forskolin (B1673556).

  • Test compounds (somatostatin analogues).

  • cAMP assay kit (e.g., HTRF, LANCE, or GloSensor™ cAMP Assay).[17][18][19]

  • Cell culture medium.

  • 96- or 384-well microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells into microplates and allow them to attach overnight.

  • Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for a short period.

  • Add serial dilutions of the test compounds to the wells and incubate.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Lyse the cells (if required by the assay kit).

  • Follow the manufacturer's instructions for the cAMP assay kit to measure the cAMP levels in each well.

  • Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value for the inhibition of cAMP production.[20]

ERK Phosphorylation Western Blot

This protocol assesses the effect of somatostatin analogues on the phosphorylation of ERK1/2 (p44/p42 MAPK), a key downstream signaling molecule.

Materials:

  • Cell line expressing SSTRs.

  • Test compounds (somatostatin analogues).

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA or Bradford).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system (e.g., ChemiDoc or X-ray film).[21][22]

Procedure:

  • Culture cells to the desired confluency and then serum-starve them to reduce basal ERK phosphorylation.

  • Treat the cells with various concentrations of the test compound for a specific duration.

  • Lyse the cells on ice and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total ERK1/2 to serve as a loading control.

  • Quantify the band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.[23][24]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.

Signaling_Pathway cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) Gi_protein Gi Protein SSTR->Gi_protein Activates Somatostatin_Analogue Somatostatin Analogue Somatostatin_Analogue->SSTR Binds Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits PI3K_Akt PI3K/Akt Pathway Gi_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Gi_protein->MAPK_ERK cAMP ↓ cAMP Adenylyl_Cyclase->cAMP PKA ↓ PKA cAMP->PKA Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Cell_Proliferation Inhibition of Cell Proliferation PI3K_Akt->Cell_Proliferation MAPK_ERK->Cell_Proliferation

Caption: Generalized signaling pathway of somatostatin analogues.

Experimental_Workflow cluster_assays 3. Downstream Assays Cell_Culture 1. Cell Culture with SSTR Expression Compound_Treatment 2. Treatment with Somatostatin Analogue Cell_Culture->Compound_Treatment Binding_Assay Radioligand Binding (Affinity - Ki) Compound_Treatment->Binding_Assay cAMP_Assay cAMP Measurement (Functional Activity - IC50) Compound_Treatment->cAMP_Assay Western_Blot Western Blot (Signaling - pERK/ERK) Compound_Treatment->Western_Blot Data_Analysis 4. Data Analysis & Comparison Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for characterization.

Logical_Relationship High_Affinity High Receptor Binding Affinity Potent_Inhibition Potent Inhibition of Adenylyl Cyclase High_Affinity->Potent_Inhibition Reduced_Hormone_Secretion Reduced Hormone Secretion Potent_Inhibition->Reduced_Hormone_Secretion Antiproliferative_Effects Antiproliferative Effects Potent_Inhibition->Antiproliferative_Effects Therapeutic_Efficacy Therapeutic Efficacy Reduced_Hormone_Secretion->Therapeutic_Efficacy Antiproliferative_Effects->Therapeutic_Efficacy

Caption: Logical relationship of somatostatin analogue effects.

References

Comparative Analysis of L-363564: A Template for In Vitro Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature did not yield specific comparative studies or quantitative data, such as IC50 values, for the compound L-363564 across different cell lines. This compound is identified as a renin inhibitor. Due to the absence of specific experimental data for this compound, this document serves as a comprehensive template for researchers and scientists. It outlines the necessary experimental framework, data presentation structures, and visualization of relevant biological pathways to conduct and present a comparative analysis of this compound or similar renin inhibitors in various cell lines.

Data Presentation

Effective comparative analysis hinges on the clear and concise presentation of quantitative data. The following table provides a template for summarizing key metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) of this compound across a panel of selected cell lines.

Table 1: Template for Comparative Efficacy of this compound in Different Cell Lines

Cell LineCell TypeIC50 (µM)EC50 (µM)Assay TypeNotes
Cell Line A e.g., Human Renal Proximal Tubule Epithelial Cells (HK-2)Data to be determinedData to be determinedCell Viability (MTT/MTS)Relevant for assessing off-target cytotoxicity.
Cell Line B e.g., Human Umbilical Vein Endothelial Cells (HUVEC)Data to be determinedData to be determinedCell Viability (MTT/MTS)To evaluate effects on vascular endothelium.
Cell Line C e.g., Chinese Hamster Ovary (CHO) cells expressing human reninData to be determinedData to be determinedRenin Inhibition AssayTo determine direct inhibitory activity.
Cell Line D e.g., Human monocytic cell line (U937)Data to be determinedData to be determinedCell Viability (MTT/MTS)To assess potential effects on immune cells.
Cell Line E e.g., Human Embryonic Kidney 293 (HEK293)Data to be determinedData to be determinedCell Viability (MTT/MTS)A common, easily transfectable cell line for baseline toxicity.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are standard methodologies for key assays relevant to the analysis of a renin inhibitor like this compound.

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to assess the cytotoxic effect of this compound on various cell lines by measuring metabolic activity.

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO or SDS for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Data Acquisition: If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader. For MTS, the product is soluble and absorbance can be read directly (e.g., at 490 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Fluorometric Renin Inhibition Assay

This assay measures the direct inhibitory effect of this compound on renin activity.[1][2][3]

Materials:

  • Recombinant human renin

  • Fluorogenic renin substrate (FRET peptide)[2][3]

  • Assay buffer[1][2][3]

  • This compound stock solution

  • Known renin inhibitor (e.g., Aliskiren) as a positive control[4]

  • 96-well black microplate[2]

  • Fluorescence microplate reader[1][2][3]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Reaction Setup: In a 96-well black plate, add the test compound or control to the appropriate wells.[2]

  • Enzyme Addition: Add the renin enzyme solution to all wells except for the blank controls.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[2]

  • Reaction Initiation: Add the fluorogenic renin substrate to all wells to initiate the reaction.[2]

  • Data Acquisition: Immediately measure the fluorescence intensity in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm or 540/590 nm, depending on the substrate) over a set period (e.g., 60 minutes).[5][6] The rate of increase in fluorescence is proportional to renin activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Workflow Visualizations

Understanding the biological context and the experimental process is facilitated by visual diagrams.

The Renin-Angiotensin System (RAS) Signaling Pathway

This compound is a renin inhibitor, and its primary target is the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and fluid balance.[7][8] The diagram below illustrates the classical RAS pathway, indicating the point of inhibition by a renin inhibitor.

RAS_Pathway cluster_blood_vessel Blood Vessel cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts AT1R AT1 Receptor AngiotensinII->AT1R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone ACE ACE (Lungs, Endothelium) ACE->AngiotensinI Renin Renin (from Kidney) Renin->Angiotensinogen L363564 This compound (Renin Inhibitor) L363564->Renin inhibits BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase SodiumWater Na+ and H2O Retention Aldosterone->SodiumWater SodiumWater->BP_Increase Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_cell_line_A Cell Line A cluster_cell_line_B Cell Line B cluster_cell_line_C Cell Line C cluster_analysis Data Analysis and Interpretation CompoundPrep Prepare this compound Stock and Serial Dilutions Seed_A Seed Cells CompoundPrep->Seed_A Seed_B Seed Cells CompoundPrep->Seed_B Seed_C Seed Cells CompoundPrep->Seed_C CellCulture Culture and Maintain Selected Cell Lines CellCulture->Seed_A CellCulture->Seed_B CellCulture->Seed_C Treat_A Treat with this compound Seed_A->Treat_A Assay_A Perform Viability Assay Treat_A->Assay_A DataAcq Data Acquisition (Microplate Reader) Assay_A->DataAcq Treat_B Treat with this compound Seed_B->Treat_B Assay_B Perform Viability Assay Treat_B->Assay_B Assay_B->DataAcq Treat_C Treat with this compound Seed_C->Treat_C Assay_C Perform Viability Assay Treat_C->Assay_C Assay_C->DataAcq IC50_Calc Calculate IC50 Values DataAcq->IC50_Calc Comparison Comparative Analysis of Potency and Selectivity IC50_Calc->Comparison Conclusion Draw Conclusions Comparison->Conclusion

References

The Efficacy of Renin Inhibitors in Cardiovascular Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While specific preclinical data for the renin inhibitor L-363564 is not extensively available in the public domain, a comprehensive analysis of other renin inhibitors in established disease models provides valuable insights into the therapeutic potential of this drug class. This guide objectively compares the performance of renin inhibitors, with a focus on compounds like Remikiren and Aliskiren, against other therapeutic alternatives targeting the Renin-Angiotensin-Aldosterone System (RAAS), such as Angiotensin II Receptor Blockers (ARBs).

Executive Summary

Renin inhibitors target the initial, rate-limiting step in the RAAS cascade, the conversion of angiotensinogen (B3276523) to angiotensin I by the enzyme renin. This upstream blockade offers a distinct advantage by preventing the production of angiotensin II through both ACE (angiotensin-converting enzyme) and non-ACE pathways, leading to a decrease in plasma renin activity (PRA). In contrast, ARBs act downstream by blocking the angiotensin II type 1 (AT1) receptor, which can lead to a compensatory increase in plasma renin and angiotensin II levels. Preclinical and clinical studies have demonstrated the efficacy of renin inhibitors in lowering blood pressure and providing end-organ protection, although their clinical use has been met with challenges.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies, comparing the efficacy of renin inhibitors with other RAAS-targeting agents.

Table 1: Comparative Efficacy of Renin Inhibitors and ARBs on Blood Pressure Reduction in Preclinical Models

DrugClassDoseAnimal ModelMean Arterial Pressure Reduction (mmHg)Reference
RemikirenRenin Inhibitor10 mg/kg, p.o.Sodium-depleted Squirrel Monkeys35 ± 1[1]
EnalkirenRenin Inhibitor10 mg/kg, p.o.Sodium-depleted Squirrel Monkeys11 ± 2[1]
AliskirenRenin Inhibitor3 mg/kg/daydTG R ratsSignificant reduction vs. no treatment[2]
ValsartanARB10 mg/kg/daydTG R ratsSignificant reduction vs. no treatment[2]
LosartanARB30 mg/kg/daydTG R ratsComparable to Aliskiren 3mg[2]

Table 2: Effects of Renin Inhibitors and ARBs on RAAS Components

Drug ClassEffect on Plasma Renin Activity (PRA)Effect on Angiotensin IEffect on Angiotensin II
Renin InhibitorsDecreaseDecreaseDecrease
ARBsIncrease (compensatory)IncreaseIncrease

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the RAAS signaling pathway and a typical experimental workflow for assessing the in vivo efficacy of renin inhibitors.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Renin Renin (from Kidney) ACE ACE (from Lungs) Renin_Inhibitor Renin Inhibitor (e.g., this compound, Aliskiren) Renin_Inhibitor->Renin ARB ARB (e.g., Losartan, Valsartan) ARB->AT1_Receptor

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and points of intervention for renin inhibitors and ARBs.

Experimental_Workflow Animal_Model Selection of Animal Model (e.g., Spontaneously Hypertensive Rat, dTG R rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_Measurement Baseline Measurements (Blood Pressure, Heart Rate, PRA) Acclimatization->Baseline_Measurement Drug_Administration Drug Administration (e.g., Oral Gavage, Intravenous Infusion) Baseline_Measurement->Drug_Administration Post_Treatment_Measurement Post-Treatment Measurements (Continuous Blood Pressure Monitoring) Drug_Administration->Post_Treatment_Measurement Data_Analysis Data Analysis (Comparison with Vehicle Control and/or Comparator Drug) Post_Treatment_Measurement->Data_Analysis

Caption: A generalized experimental workflow for evaluating the in vivo efficacy of antihypertensive agents.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of renin inhibitors.

In Vivo Blood Pressure Measurement in Conscious, Unrestrained Animals

Objective: To determine the effect of a test compound on systemic arterial blood pressure and heart rate in a conscious animal model of hypertension.

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHR) or other appropriate models are used.

  • Surgical Implantation: Animals are anesthetized, and a radiotelemetry transmitter is surgically implanted. The catheter of the transmitter is inserted into the abdominal aorta for direct blood pressure measurement.

  • Recovery: Animals are allowed to recover from surgery for at least one week to ensure the return of normal circadian rhythms.

  • Baseline Recording: Baseline cardiovascular parameters (systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate) are continuously recorded for at least 24 hours before drug administration.

  • Drug Administration: The test compound (e.g., a renin inhibitor) or vehicle is administered via the desired route (e.g., oral gavage).

  • Data Acquisition: Cardiovascular parameters are continuously monitored for a specified period post-dosing (e.g., 24-48 hours).

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between the treatment and vehicle control groups. Statistical analysis is performed to determine significance.

Determination of Plasma Renin Activity (PRA)

Objective: To measure the enzymatic activity of renin in plasma as a pharmacodynamic marker of renin inhibition.

Methodology:

  • Sample Collection: Blood samples are collected from treated and control animals at specified time points into chilled tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Plasma is separated by centrifugation at 4°C.

  • Angiotensin I Generation: The plasma sample is incubated at 37°C for a specific period (e.g., 1.5 hours) to allow renin to cleave angiotensinogen and generate angiotensin I. A parallel sample is kept at 4°C to prevent enzymatic activity (blank).

  • Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA): The concentration of generated angiotensin I is quantified using a commercially available ELISA or RIA kit.

  • Calculation: PRA is expressed as the mass of angiotensin I generated per unit volume of plasma per unit of time (e.g., ng/mL/hr).

  • Data Analysis: PRA levels are compared between the treatment and control groups to assess the degree of renin inhibition.

Conclusion

The available data on renin inhibitors demonstrate their potential as effective antihypertensive agents by targeting the initial step of the RAAS. Their distinct mechanism of action, leading to a reduction in PRA, differentiates them from other RAAS inhibitors like ARBs. While the clinical development of some renin inhibitors has been challenging, the pharmacological principle of direct renin inhibition remains a valid and important area of cardiovascular research. Further preclinical studies are essential to fully elucidate the comparative efficacy and long-term benefits of novel renin inhibitors like this compound.

References

A Comparative Analysis of L-365,260 and Industry-Standard Cholecystokinin (CCK) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cholecystokinin (B1591339) (CCK) receptor antagonist L-365,260 with other industry-standard compounds. The following sections present supporting experimental data, detailed methodologies for key experiments, and a visualization of the relevant signaling pathway to inform research and development decisions in the context of CCK receptor antagonism.

Data Presentation: Quantitative Comparison of Antagonist Properties

The following table summarizes the key quantitative parameters for L-365,260 and a selection of industry-standard CCK receptor antagonists, highlighting differences in their binding affinities for the two cholecystokinin receptor subtypes, CCK-A and CCK-B.

CompoundCCK-A Receptor Binding Affinity (Ki/IC50)CCK-B Receptor Binding Affinity (Ki)Selectivity (CCK-A/CCK-B)
L-365,260 >200 nM~2.0 nM[1][2]>100-fold for CCK-B[2]
Devazepide (L-364,718) 45 pM (bovine gallbladder), 81 pM (rat pancreas)[3]245 nM (guinea pig brain)[3]~5444-fold for CCK-A
YM022 63 nM[4]68 pM[4]~926-fold for CCK-B
Proglumide Low µM to mM range[2]Non-selective, also binds to CCK-A[2][5][6]Non-selective (~1)[2]

Note on L-363564: The compound this compound is not found in the public scientific literature. Based on the alphanumeric designation, it is presumed that the intended compound of interest is L-365,260, a well-characterized CCK-B receptor antagonist.

Cholecystokinin (CCK) Signaling Pathway

The binding of cholecystokinin to its G protein-coupled receptors (GPCRs), CCK-A and CCK-B, initiates a cascade of intracellular events. This signaling is crucial in regulating physiological processes in both the gastrointestinal system and the central nervous system.[7] The primary pathway involves the activation of a Gq protein, leading to the stimulation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8][9] The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream targets to elicit a cellular response.[8][9]

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCKR CCK Receptor (CCK-A or CCK-B) Gq Gq Protein CCKR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol 1,4,5- trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Leads to CCK Cholecystokinin (CCK) CCK->CCKR Binds

Cholecystokinin (CCK) Signaling Pathway

Experimental Protocols

The binding affinities presented in the data table are typically determined through radioligand binding assays. Below is a generalized protocol for such an experiment.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., L-365,260) for CCK-A and CCK-B receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing either human CCK-A or CCK-B receptors.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]L-365,260 for CCK-B or [¹²⁵I]CCK-8 for CCK-A).[10][11][12]

  • Test Compound: L-365,260 or other unlabeled antagonist.

  • Non-specific binding control: A high concentration of an unlabeled ligand (e.g., unlabeled CCK-8).

  • Binding Buffer: A buffered solution with appropriate salts and protein to maintain receptor integrity and reduce non-specific binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).[10]

  • Glass fiber filters and a filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Preparation of Reagents: Serial dilutions of the test compound and the non-specific binding control are prepared in the binding buffer. The radioligand is diluted to a final concentration near its dissociation constant (Kd).

  • Incubation: In a multi-well plate, the cell membranes, radioligand, and either the test compound at various concentrations, binding buffer (for total binding), or the non-specific binding control are combined. The plate is then incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through the glass fiber filters using a vacuum manifold. This traps the cell membranes with the bound radioligand on the filter while the unbound radioligand passes through. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification of Bound Radioligand: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

References

Assessing the Therapeutic Potential of L-363564: A Comparative Analysis with Known Renin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of L-363564, a compound identified as a renin inhibitor, with established drugs in the same class. Due to the limited publicly available experimental data for this compound, this comparison focuses on the established therapeutic potential and characteristics of well-documented renin inhibitors, providing a framework for evaluating this compound should further data become available. The primary comparators include Aliskiren (B1664508), the only approved direct renin inhibitor for hypertension, and earlier experimental compounds such as Remikiren and Zankiren.

Introduction to Renin Inhibitors and the Renin-Angiotensin System

Renin inhibitors are a class of drugs that target the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and fluid balance.[1][2] They act by directly binding to the active site of renin, preventing the conversion of angiotensinogen (B3276523) to angiotensin I.[1][3] This initial step is the rate-limiting step in the RAS cascade.[1] By blocking the pathway at its origin, renin inhibitors lead to a reduction in the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention.[4][5] This mechanism ultimately results in vasodilation and a decrease in blood pressure.[2]

The Renin-Angiotensin Signaling Pathway

The diagram below illustrates the classical Renin-Angiotensin System and the point of intervention for renin inhibitors.

cluster_0 Blood & Vasculature cluster_1 Kidney cluster_2 Lungs cluster_3 Adrenal Gland Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone Aldosterone Secretion Aldosterone->IncreasedBP Renin Renin ACE Angiotensin-Converting Enzyme (ACE) AT1R->Vasoconstriction AT1R->Aldosterone ReninInhibitor Renin Inhibitors (this compound, Aliskiren, etc.) ReninInhibitor->Renin

Caption: The Renin-Angiotensin System and the inhibitory action of renin inhibitors.

Comparative Efficacy and Pharmacokinetics

While specific data for this compound is unavailable, the following tables summarize the efficacy and pharmacokinetic parameters of known renin inhibitors from preclinical and clinical studies.

Table 1: In Vitro Potency of Renin Inhibitors

CompoundIC50 (Human Renin)Reference
This compound Data not available-
Aliskiren0.6 nM[6]
Remikiren0.7 nM[7]
ZankirenData not available-

Table 2: Preclinical Efficacy in Blood Pressure Reduction (Animal Models)

DrugRoute of AdministrationDoseMean Arterial Pressure Reduction (mmHg)SpeciesReference
RemikirenOral10 mg/kg35 ± 1Sodium-depleted Squirrel Monkeys[7]
RemikirenIntravenous1 mg/kg33 ± 3Sodium-depleted Squirrel Monkeys[7]

Table 3: Clinical Efficacy of Aliskiren in Hypertensive Patients

DoseSystolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Reference
75 mg-2.9-2.3[8]
150 mg-5.5-3.0[8]
300 mg-8.7-5.0[8]
600 mg-11.4-6.6[8]

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of therapeutic agents. Below are representative protocols for key experiments used to characterize renin inhibitors.

In Vitro Renin Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human renin.

Principle: This assay measures the enzymatic activity of renin by quantifying the rate of angiotensin I generation from a synthetic substrate. The inhibition of this reaction by a test compound is measured to determine its potency.

Materials:

  • Purified human recombinant renin

  • Synthetic renin substrate (e.g., a FRET-based peptide)

  • Assay buffer (e.g., Tris-HCl with EDTA and a protein stabilizer)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (black, for fluorescence assays)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the renin enzyme to each well.

  • Add the serially diluted test compound or vehicle control to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the renin substrate to all wells.

  • Immediately measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for an EDANS/Dabcyl-based substrate) in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curve.

  • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

cluster_0 Experimental Workflow A Prepare Serial Dilutions of Test Compound C Add Test Compound/Vehicle to Wells A->C B Add Renin Enzyme to 96-well Plate B->C D Pre-incubate at 37°C C->D E Add Renin Substrate to Initiate Reaction D->E F Measure Fluorescence Kinetically E->F G Calculate Reaction Rates F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 H->I

Caption: Workflow for an in vitro renin inhibition assay.

In Vivo Blood Pressure Measurement in Animal Models

Objective: To assess the effect of a test compound on blood pressure in a relevant animal model of hypertension (e.g., sodium-depleted monkeys or spontaneously hypertensive rats).

Principle: The test compound is administered to the animals, and changes in blood pressure are monitored over time using telemetry or other methods.

Materials:

  • Hypertensive animal models (e.g., spontaneously hypertensive rats)

  • Test compound (e.g., this compound) formulated for the desired route of administration (e.g., oral gavage)

  • Vehicle control

  • Blood pressure monitoring system (e.g., radiotelemetry or tail-cuff plethysmography)

Procedure:

  • Acclimate the animals to the housing and blood pressure measurement procedures.

  • Implant telemetry transmitters for continuous blood pressure monitoring, if applicable, and allow for a recovery period.

  • Establish a baseline blood pressure reading for each animal over a set period.

  • Randomize the animals into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups.

  • Continuously monitor blood pressure and heart rate for a defined period post-dosing.

  • Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect compared to the control group.

Discussion and Future Directions

The identification of this compound as a renin inhibitor places it in a class of antihypertensive agents with a well-defined mechanism of action. The therapeutic potential of this class has been validated by the clinical use of Aliskiren. However, without specific experimental data for this compound, a direct comparison of its potency, selectivity, pharmacokinetics, and in vivo efficacy with known drugs is not possible.

For a comprehensive assessment of this compound's therapeutic potential, future research should focus on:

  • In vitro characterization: Determining the IC50 and Ki values against human renin and assessing its selectivity against other proteases.

  • Preclinical studies: Evaluating its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and its efficacy in animal models of hypertension.

  • Safety and toxicology studies: Assessing its potential for off-target effects and toxicity.

By generating this crucial data, the scientific community can objectively compare this compound to existing renin inhibitors and other classes of antihypertensive drugs, ultimately determining its potential as a novel therapeutic agent.

References

L-363564: A Comparative Analysis of a Renin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed statistical and mechanistic comparison of L-363564, a renin inhibitor, with other relevant alternatives. The information is intended to support research and development efforts in cardiovascular therapeutics by presenting objective performance data and detailed experimental methodologies.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound's surrogate, S 2864, and the clinically approved renin inhibitor, Aliskiren (B1664508). Due to the limited publicly available data for this compound, the structurally related non-peptide renin inhibitor S 2864 is used as a proxy for in vitro potency and in vivo efficacy.

Table 1: In Vitro Potency Against Human Renin

CompoundIC50 (mol/L)
S 2864 (this compound surrogate)3.8 x 10-10[1]
Aliskiren0.6 x 10-9[2]
Aliskiren1.5 x 10-9

Table 2: In Vivo Efficacy - Blood Pressure Reduction

CompoundSpeciesDoseRoute of AdministrationBlood Pressure Reduction
S 2864 (this compound surrogate)Rhesus Monkey2 mg/kgIntraduodenal27% decrease in Mean Arterial Pressure[1]
AliskirenHuman150-300 mg (once daily)OralSystolic: 12-16 mmHg, Diastolic: 2-12 mmHg
ZankirenHuman10-250 mgOralDose-dependent reduction

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Renin Activity Assay (In Vitro)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against renin.

Objective: To quantify the potency of a renin inhibitor.

Materials:

  • Purified human plasma renin

  • Renin-specific substrate (e.g., a FRET-based peptide)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl with appropriate co-factors)

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a microplate, combine the purified human plasma renin and the renin-specific substrate in the assay buffer.

  • Add the different concentrations of the test compound to the wells. Include a control group with no inhibitor.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

  • Measure the fluorescence signal at appropriate excitation and emission wavelengths. The cleavage of the FRET substrate by renin results in an increase in fluorescence.

  • Plot the percentage of renin inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of renin activity, by fitting the data to a suitable dose-response curve.

In Vivo Blood Pressure Measurement in Animal Models

This protocol describes a standard method for assessing the antihypertensive effects of a compound in a primate model.

Objective: To evaluate the in vivo efficacy of a renin inhibitor in reducing blood pressure.

Animal Model: Sodium-depleted rhesus monkeys are often used to ensure the renin-angiotensin system is activated.

Procedure:

  • Anesthetize the animals to allow for surgical procedures and stable physiological measurements.

  • Administer the test compound (e.g., this compound surrogate S 2864) through the desired route (e.g., intraduodenal administration).

  • Continuously monitor the mean arterial blood pressure (MAP) using an appropriate method, such as a catheter inserted into a major artery connected to a pressure transducer.

  • Record blood pressure readings at baseline (before drug administration) and at multiple time points after administration.

  • Calculate the percentage change in MAP from baseline to determine the antihypertensive effect of the compound.

  • Heart rate and other hemodynamic parameters can also be monitored simultaneously.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and experimental processes, the following diagrams are provided.

RAAS_Pathway cluster_kidney Kidney cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Renin Renin AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Conversion ACE Angiotensin-Converting Enzyme (ACE) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP L363564 This compound (Renin Inhibitor) L363564->Renin Inhibits

Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Start_vitro Prepare Renin Assay Components Add_Inhibitor Add this compound (or surrogate) at various concentrations Start_vitro->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Measure Measure Fluorescence Incubate->Measure Calculate_IC50 Calculate IC50 Value Measure->Calculate_IC50 Start_vivo Select Animal Model (e.g., Rhesus Monkey) Induce_Na_Depletion Induce Sodium Depletion Start_vivo->Induce_Na_Depletion Administer_Drug Administer this compound (or surrogate) Induce_Na_Depletion->Administer_Drug Monitor_BP Continuously Monitor Blood Pressure Administer_Drug->Monitor_BP Analyze_Data Analyze Blood Pressure Reduction Monitor_BP->Analyze_Data

Workflow for in vitro and in vivo evaluation of this compound's antihypertensive activity.

References

Safety Operating Guide

Proper Disposal of L-363564: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of investigational compounds like L-363564 is a critical component of laboratory safety and environmental stewardship. As a peptide-based renin inhibitor, this compound requires specific handling and disposal procedures to mitigate potential hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated waste materials, ensuring compliance with general laboratory safety standards and promoting a culture of safety.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The toxicological properties of many research compounds are not fully characterized, and a cautious approach is always warranted.

Personal Protective Equipment (PPE)Handling Precautions
Safety glasses or gogglesAvoid eye contact.
Chemical-resistant glovesPrevent skin contact. Inspect gloves prior to use and use proper removal technique.[1]
Lab coatProtect skin and clothing.
Fume hoodHandle powdered or volatile forms of the compound in a well-ventilated area to avoid inhalation of dusts.[1]

In the event of a spill, immediately contain the material. For solid spills, carefully collect the material without creating dust. For liquid spills, absorb with an inert material. All cleanup materials should be treated as hazardous waste and disposed of accordingly. Do not allow the product to enter drains.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

Step 1: Waste Segregation

Proper segregation at the point of generation is crucial to ensure safe and compliant disposal. Establish distinct waste streams for different types of this compound waste.

  • Solid Waste: This includes unused or expired this compound powder, contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.

  • Liquid Waste: This stream comprises unused or expired this compound solutions, contaminated buffers, and solvents used in experiments.

  • Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin must be collected separately.

Step 2: Containerization

Select appropriate, leak-proof containers for each waste stream.

  • Solid and Liquid Waste: Use clearly labeled, sealable containers made of a material compatible with the waste. Leave chemicals in their original containers whenever possible.[1] Do not mix different types of chemical waste.[1]

  • Sharps Waste: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.

Step 3: Labeling

Accurately label all waste containers. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Potentially Toxic," "Chemical Waste")

  • The date of waste accumulation

Step 4: Storage

Store sealed and labeled waste containers in a designated, secure area within the laboratory, away from general traffic and incompatible materials. This area should be under the control of the generator.

Step 5: Disposal

The final disposal of this compound waste must be conducted in accordance with national and local regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance and arrange for the collection and disposal by a licensed hazardous waste contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Decontamination of Laboratory Equipment

For reusable glassware and equipment that has come into contact with this compound, a thorough decontamination process is essential.

Decontamination StepProcedure
Initial Rinse Rinse the equipment with a suitable solvent that will dissolve this compound. Collect this rinsate as hazardous liquid waste.
Enzymatic Cleaning For peptide-based compounds, soaking in an enzymatic detergent can be effective for decontamination.
Chemical Inactivation (Optional) Depending on the nature of the compound and institutional guidelines, a chemical inactivation step using a solution like 10% bleach may be recommended.
Final Wash Thoroughly wash with laboratory-grade detergent and rinse with purified water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

L363564_Disposal_Workflow cluster_generation Waste Generation & Segregation cluster_containment Containerization & Labeling cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, tubes) start->solid_waste liquid_waste Liquid Waste (e.g., unused solutions, solvents) start->liquid_waste sharps_waste Sharps Waste (e.g., needles, syringes) start->sharps_waste solid_container Sealable, Labeled Solid Waste Container solid_waste->solid_container liquid_container Sealable, Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container->storage sharps_container->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Hazardous Waste Vendor ehs_contact->disposal

Caption: Workflow for the proper disposal of this compound waste.

Signaling Pathway and Experimental Workflow Visualization

To further support laboratory safety and procedural clarity, the following diagrams visualize a general experimental workflow involving a research compound and a hypothetical signaling pathway where a renin inhibitor like this compound might act.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal compound_prep Prepare this compound Solution treatment Treat with this compound compound_prep->treatment cell_culture Cell Culture/ Assay Setup cell_culture->treatment incubation Incubation treatment->incubation waste_segregation Segregate Waste (Liquid, Solid, Sharps) treatment->waste_segregation data_collection Data Collection incubation->data_collection data_collection->waste_segregation decontamination Decontaminate Equipment data_collection->decontamination waste_disposal Proper Waste Disposal waste_segregation->waste_disposal

Caption: General experimental workflow involving a research compound.

Renin_Angiotensin_Pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen:s->angiotensin_i:n Renin angiotensin_ii Angiotensin II angiotensin_i:s->angiotensin_ii:n ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Release angiotensin_ii->aldosterone renin Renin ace ACE l363564 This compound (Renin Inhibitor) l363564->angiotensin_i

Caption: Simplified Renin-Angiotensin signaling pathway with this compound inhibition.

References

Essential Safety and Logistical Information for Handling L-363564

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for L-363564 is not publicly available. This guide is based on best practices for handling potent, uncharacterized research compounds. Researchers must conduct a thorough risk assessment before handling this substance and adhere to all institutional and local safety regulations. The information provided here should be used as a supplement to a comprehensive safety evaluation.

This document provides essential safety protocols, operational guidance, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The primary focus is on minimizing exposure and ensuring a safe laboratory environment.

I. Risk Assessment and Hazard Identification

Given the lack of specific data for this compound, a conservative approach assuming high potency and toxicity is mandatory. A risk assessment should be performed to identify potential hazards associated with its handling.[1][2][3][4][5]

Key Risk Assessment Steps:

  • Evaluate the Chemical's Properties: Since specific data is unavailable, treat this compound as a potent compound with potential for high toxicity.

  • Identify Potential Exposure Routes: The primary routes of exposure are likely inhalation of aerosols, dermal contact, and accidental ingestion.[6]

  • Assess the Planned Procedures: The level of risk depends on the experimental procedures (e.g., weighing, preparing solutions, in vivo dosing).[7]

  • Implement Control Measures: Based on the risk assessment, select appropriate engineering controls, administrative controls, and personal protective equipment.

II. Personal Protective Equipment (PPE)

The selection of PPE is critical for minimizing exposure to potent compounds like this compound. The required level of PPE will vary based on the specific laboratory activity and the quantity of the compound being handled.[6][7][8]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable solid-front lab coat with tight-fitting cuffs.- Double chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders, necessitating maximum respiratory and skin protection.[7]
Solution Preparation - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. Engineering controls are the primary means of protection.[7][9]
In Vitro / In Vivo Dosing - Lab coat.- Safety glasses.- Appropriate chemical-resistant gloves for the solvent and compound.Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed.

III. Operational Plans and Experimental Protocols

A systematic approach is crucial for the safe handling of this compound. The following protocols provide step-by-step guidance for common laboratory procedures.

  • Preparation:

    • Ensure a certified chemical fume hood or other containment device is used.

    • Don the appropriate PPE as outlined in Table 1.

    • Decontaminate the work surface before and after handling.

  • Procedure:

    • Use a disposable weigh boat and handle it with forceps.

    • Carefully transfer the desired amount of this compound.

    • Close the primary container immediately after dispensing.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated materials in a designated hazardous waste container.[8]

    • Decontaminate the balance and surrounding surfaces.

  • Preparation:

    • Work within a chemical fume hood.[9]

    • Don the appropriate PPE.

  • Procedure:

    • Slowly add the weighed this compound to the solvent to avoid splashing.

    • Keep the container covered when not in immediate use.[8]

  • Cleanup:

    • Decontaminate all work surfaces with an appropriate solvent.

    • Dispose of all contaminated labware (e.g., vials, pipette tips) in a designated hazardous waste container.[7]

IV. Disposal Plans

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste generated must be treated as hazardous waste.[8][10][11]

Table 2: Waste Disposal Guidelines for this compound

Waste Type Disposal Procedure Key Considerations
Unused/Expired Compound - Collect in a sealed, properly labeled hazardous waste container.- Do not dispose of down the drain or in regular trash.[10]
Contaminated Labware (vials, pipette tips, etc.) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[7]
Contaminated PPE (gloves, lab coat, etc.) - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste.- Segregate from non-hazardous waste.[10]
Liquid Waste (solutions containing this compound) - Collect in a sealed, compatible hazardous waste container.- Ensure the container is clearly labeled with the contents.

All hazardous waste must be stored in a designated and secure Satellite Accumulation Area (SAA) until it can be collected by a certified hazardous waste vendor for final disposal, likely through incineration.[10][11]

V. Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling this compound safely.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepWorkspace Prepare & Decontaminate Workspace SelectPPE->PrepWorkspace Weighing Weighing & Dispensing PrepWorkspace->Weighing Enter Handling Phase SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment In Vitro / In Vivo Experiment SolutionPrep->Experiment Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Enter Post-Handling Phase DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WasteSegregation Segregate & Label Waste DoffPPE->WasteSegregation DisposalWorkflow WasteGeneration Waste Generation (Contaminated PPE, Labware, etc.) WasteSegregation Segregate Waste Streams (Solid, Liquid, Sharps) WasteGeneration->WasteSegregation Containerization Place in Designated, Labeled, and Sealed Containers WasteSegregation->Containerization Storage Store in Secure Satellite Accumulation Area (SAA) Containerization->Storage Pickup Arrange for Pickup by Certified Hazardous Waste Vendor Storage->Pickup FinalDisposal Final Disposal (e.g., Incineration) Pickup->FinalDisposal RiskAssessmentLogic Start Handling of this compound Proposed IdentifyHazards Identify Potential Hazards (Assume High Potency) Start->IdentifyHazards AssessExposure Assess Potential Exposure Routes (Inhalation, Dermal, Ingestion) IdentifyHazards->AssessExposure EvaluateProcedures Evaluate Experimental Procedures (Weighing, Solution Prep, etc.) AssessExposure->EvaluateProcedures DetermineControls Determine Control Measures (Engineering, PPE, Administrative) EvaluateProcedures->DetermineControls ImplementControls Implement Control Measures DetermineControls->ImplementControls Stop Re-evaluate or Stop Work DetermineControls->Stop If controls are inadequate Proceed Proceed with Experiment ImplementControls->Proceed

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.